molecular formula C11H16N2S B1330198 N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline CAS No. 712-80-1

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Cat. No.: B1330198
CAS No.: 712-80-1
M. Wt: 208.33 g/mol
InChI Key: ISSWNDGJXPGDPC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline is a useful research compound. Its molecular formula is C11H16N2S and its molecular weight is 208.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-13(2)10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSWNDGJXPGDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50991515
Record name N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline
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Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

712-80-1
Record name N,N-Dimethyl-4-(2-thiazolidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolidine, 2-(p-(dimethylamino)phenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50991515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the underlying chemical principles, a step-by-step experimental protocol, and the mechanistic basis for the reaction. It is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and characterize this molecule. The synthesis is predicated on the well-established condensation reaction between an aromatic aldehyde and a β-amino thiol, offering a reliable and efficient route to the target compound.

Introduction and Significance

This compound belongs to the class of thiazolidine heterocycles, which are five-membered rings containing both sulfur and nitrogen atoms. Thiazolidine moieties are prevalent in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of this compound is a prime example of the versatile reaction between aldehydes and 2-aminoethanethiol (cysteamine), which serves as a foundational method for creating diverse thiazolidine libraries.

The core structure of this molecule combines the electron-donating N,N-dimethylaniline group with the thiazolidine ring. This arrangement makes it a valuable intermediate for further chemical modifications. The thiazolidine ring can also act as a "masked" aldehyde, a prodrug strategy where the aldehyde functionality is protected and can be released in vivo under specific physiological conditions. This approach can enhance the metabolic stability and bioavailability of a parent aldehyde drug.

The Core Synthesis Pathway: A Mechanistic Perspective

The synthesis of this compound is achieved through a direct condensation and cyclization reaction between two key starting materials: 4-(dimethylamino)benzaldehyde and 2-aminoethanethiol. This reaction proceeds under mild conditions and is a classic example of thiazolidine ring formation.

Causality of Reagent Selection and Reaction Conditions
  • 4-(Dimethylamino)benzaldehyde : This aromatic aldehyde serves as the electrophilic component. The aldehyde's carbonyl carbon is susceptible to nucleophilic attack. The para-dimethylamino group is a strong electron-donating group, which activates the aromatic ring, though its direct electronic effect on the carbonyl's reactivity is less pronounced than steric factors.

  • 2-Aminoethanethiol (Cysteamine) : This molecule is the cornerstone of the thiazolidine ring formation, providing both the necessary nucleophiles: the amino group (-NH₂) and the thiol group (-SH). The proximity of these two groups on the ethyl backbone is critical for the intramolecular cyclization.

  • Solvent : Anhydrous ethanol is a common and effective solvent for this reaction. It readily dissolves both reactants and is a protic solvent which can facilitate the proton transfer steps in the mechanism.

  • Temperature : The reaction is typically conducted at room temperature, highlighting the favorable kinetics of the cyclization. This avoids the need for heating, which can sometimes lead to side reactions or decomposition of the product.

  • pH/Catalyst : While the reaction can proceed without a catalyst, it is often facilitated under neutral to slightly basic conditions. The presence of a mild base can deprotonate the thiol, increasing its nucleophilicity for the final ring-closing step.

Reaction Mechanism

The formation of the thiazolidine ring is a two-stage process involving initial imine formation followed by intramolecular cyclization.

  • Hemiaminal Formation : The reaction initiates with the nucleophilic attack of the amino group of 2-aminoethanethiol on the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. This forms a transient hemiaminal intermediate.

  • Dehydration to Schiff Base (Iminium Ion) : The hemiaminal readily dehydrates to form a Schiff base (or its protonated form, an iminium ion). This step is often the rate-determining step in similar reactions.

  • Intramolecular Cyclization : The thiol group (-SH) of the Schiff base intermediate then acts as a nucleophile, attacking the electrophilic carbon of the C=N bond in an intramolecular fashion. This ring-closing step forms the five-membered thiazolidine ring.

  • Proton Transfer : A final proton transfer step yields the stable, neutral this compound product.

The overall reaction can be visualized as follows:

Synthesis_Pathway reactant1 4-(Dimethylamino)benzaldehyde plus + reactant1->plus reactant2 2-Aminoethanethiol reactant2->plus intermediate Schiff Base Intermediate plus->intermediate Condensation (Ethanol, RT) product This compound intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to this protocol, coupled with the characterization data provided, ensures a self-validating experimental outcome.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier Example
4-(Dimethylamino)benzaldehyde149.19≥98%Sigma-Aldrich
2-Aminoethanethiol hydrochloride113.61≥98%Sigma-Aldrich
Triethylamine (TEA)101.19≥99%Sigma-Aldrich
Anhydrous Ethanol46.07≥99.5%Fisher Scientific
Diethyl Ether74.12ACS GradeVWR
Deionized Water18.02--
Step-by-Step Synthesis Procedure
  • Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) in 30 mL of anhydrous ethanol. Stir at room temperature until fully dissolved.

  • Addition of 2-Aminoethanethiol : In a separate beaker, prepare a solution of 2-aminoethanethiol hydrochloride (1.14 g, 10 mmol) in 20 mL of anhydrous ethanol. To this solution, add triethylamine (1.4 mL, 10 mmol) dropwise to liberate the free base.

  • Reaction Initiation : Add the ethanolic solution of 2-aminoethanethiol to the stirring solution of 4-(dimethylamino)benzaldehyde at room temperature.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the aldehyde spot indicates the completion of the reaction.

  • Product Isolation : Upon completion, a precipitate may form. If so, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Work-up : Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Purification : The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

  • Drying : Dry the purified product under vacuum to obtain this compound.

Expected Yield and Physical Properties
  • Yield : 75-85%

  • Appearance : Off-white to pale yellow crystalline solid

  • Melting Point : Approximately 139-141 °C

Characterization and Data Interpretation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed. The following data are representative of the expected analytical results.

Spectroscopic Data Summary
TechniqueExpected Key Signals
¹H NMR Aromatic protons: Two doublets in the aromatic region (approx. δ 6.7-7.4 ppm). Methine proton (thiazolidine C2-H): A singlet or triplet around δ 5.5-6.0 ppm. Methylene protons (thiazolidine): Two triplets or complex multiplets for the -CH₂-S- and -CH₂-N- groups (approx. δ 3.0-3.6 ppm). N,N-dimethyl protons: A sharp singlet for the -N(CH₃)₂ group (approx. δ 2.9-3.0 ppm). NH proton: A broad singlet for the thiazolidine N-H.
¹³C NMR Aromatic carbons: Signals in the aromatic region (approx. δ 110-150 ppm). Methine carbon (thiazolidine C2): A signal around δ 60-70 ppm. Methylene carbons (thiazolidine): Signals for -CH₂-S- and -CH₂-N- (approx. δ 30-50 ppm). N,N-dimethyl carbons: A signal for the -N(CH₃)₂ carbons (approx. δ 40 ppm).
IR (KBr) N-H stretch: A broad absorption band around 3200-3300 cm⁻¹. C-H stretches (aromatic and aliphatic): Bands around 2800-3100 cm⁻¹. C=C stretch (aromatic): Absorptions around 1600 cm⁻¹. C-N stretch: Bands in the region of 1200-1350 cm⁻¹.
Mass Spec. Molecular Ion Peak (M⁺): Expected at m/z = 208. Fragmentation: Key fragments corresponding to the loss of the thiazolidine ring or the dimethylamino group.

Conclusion

The synthesis of this compound via the condensation of 4-(dimethylamino)benzaldehyde and 2-aminoethanethiol is a robust and efficient method. This guide provides the necessary theoretical and practical framework for its successful preparation and characterization in a laboratory setting. The straightforward nature of the reaction, coupled with the biological significance of the thiazolidine scaffold, makes this synthesis a valuable procedure for researchers in medicinal chemistry and organic synthesis.

References

  • Kumar, V., Rai, V.M., Udupi, V., Shivalingegowda, N., Pai, V.R., Krishnappagowda, L.N., & Pojjary, B. (2020). Synthesis, crystal structure, anticancer and molecular docking studies of quinolinone-thiazolidinone hybrid molecules. Journal of Molecular Structure, 1202, 127253. Available at: [Link]

  • El-Kashef, H., et al. (2020). Synthesis of some 5-arylidene-2-(4-acetamidophenylimino)-thiazolidin-4-one derivatives and exploring their breast anticancer activity. Journal of Heterocyclic Chemistry, 57(4), 1816–1824. Available at: [Link]

  • Pattan, S. R., et al. (2010). Synthesis and biological evaluation of some new 4-thiazolidinone derivatives. European Journal of Medicinal Chemistry, 45(10), 4539-4544. Available at: [Link]

  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-10. Available at: [Link]

  • Cacic, M., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Molecules, 22(2), 269. Available at: [Link]

  • Hassan, Z. S., Maqtoof, M. S., & Kredy, H. M. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 12(2), 543-549. Available at: [Link]

  • Al-Tamimi, M. B. W., & Al-Majidi, S. M. H. (2023). Synthesis, identification of some new tetrazoline, thiazolidin-4-one and imidazolidin-4-one derivatives and evaluation anticancer of their molecular docking and anti-oxidant experimental. 3C TIC. Cuadernos de desarrollo aplicados a las TIC, 12(1), 83-116. Available at: [Link]

  • Godhani, D. R., et al. (2013). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Arabian Journal of Chemistry, 10, S1629-S1635. Available at: [Link]

An In-depth Technical Guide to N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline (CAS 712-80-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing from established chemical principles and data on related structures, this document offers insights into its synthesis, characterization, and prospective utility.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 712-80-1, is a substituted aniline derivative featuring a thiazolidine ring. The core structure consists of a dimethylamino-substituted phenyl group attached to the second position of a saturated five-membered ring containing both sulfur and nitrogen heteroatoms.

PropertyValueSource
CAS Number 712-80-1[1][2]
Molecular Formula C₁₁H₁₆N₂S[1][2]
Molecular Weight 208.33 g/mol [3]
IUPAC Name This compound[3]
Synonyms 2-(4-dimethylaminophenyl)thiazolidine, N,N-dimethyl-4-(thiazolidin-2-yl)aniline[1]
Melting Point 139 - 141 °C[3]

Synthesis and Purification: A Representative Protocol

The underlying principle of this reaction is the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization via the attack of the thiol group, and subsequent dehydration to yield the stable thiazolidine ring.

Representative Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification R1 4-(Dimethylamino)benzaldehyde P1 Mixing in Solvent (e.g., Ethanol) R1->P1 R2 2-Aminoethanethiol R2->P1 P2 Reflux with Catalytic Acid (e.g., Acetic Acid) P1->P2 P3 Reaction Monitoring (TLC) P2->P3 W1 Solvent Removal P3->W1 W2 Neutralization & Extraction W1->W2 W3 Crystallization W2->W3 Product This compound W3->Product G cluster_pathway Hypothetical Signaling Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factor->Cellular_Response Ligand External Stimulus (e.g., Growth Factor, Cytokine) Ligand->Receptor Target_Molecule This compound Target_Molecule->Inhibition Inhibition->Kinase_Cascade

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule-First Approach to Spectroscopic Strategy

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of a target molecule is paramount. This guide eschews a generic, templated approach to spectroscopic analysis. Instead, it presents a bespoke strategy tailored to the unique structural features of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. This molecule, possessing a tertiary aromatic amine linked to a heterocyclic thiazolidine ring, presents distinct spectroscopic "fingerprints" across various analytical techniques. Our core directive is to leverage these features for a comprehensive and self-validating analysis. We will explore not just the "how" of data acquisition but the fundamental "why" behind our choice of methods and interpretation strategies, ensuring a robust and scientifically sound characterization.

Chapter 1: Foundational Analysis via UV-Visible and Infrared Spectroscopy

Before delving into the structural intricacies revealed by NMR and mass spectrometry, a foundational assessment using UV-Visible and Fourier-Transform Infrared (FTIR) spectroscopy is crucial. These techniques provide rapid, valuable information about the electronic system and the functional groups present, respectively.

UV-Visible Spectroscopy: Probing the Aromatic System

The interaction of the nitrogen lone pair of the N,N-dimethylamino group with the π-electron system of the benzene ring significantly influences its electronic absorption.[1] This interaction shifts the ring's absorption to longer wavelengths compared to unsubstituted benzene.[1]

  • Expected Absorption: For this compound, the primary absorption of interest is the π → π* transition of the substituted aromatic ring. While alkyl amines absorb around 200 nm, arylamines like aniline show a λmax near 280 nm.[1] The presence of the electron-donating N,N-dimethyl group and the thiazolidine substituent is expected to result in a λmax in the 280-320 nm range.

  • Experimental Protocol: UV-Vis Analysis

    • Solvent Selection: Choose a UV-transparent solvent such as ethanol or cyclohexane.

    • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1 mg/L) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[2]

    • Data Acquisition: Record the spectrum from 200 to 400 nm against a solvent blank.

    • Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy: A Functional Group Inventory

FTIR spectroscopy provides a rapid confirmation of the key functional groups within the molecule. The presence or absence of specific vibrational bands serves as a crucial preliminary check.

  • Key Vibrational Modes:

    • Aromatic C-H Stretch: Look for bands in the 3000-3100 cm⁻¹ region.

    • Aliphatic C-H Stretch: Expect absorptions from the thiazolidine and methyl groups between 2850-2960 cm⁻¹.

    • Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1500-1600 cm⁻¹ region.

    • Aromatic C-N Stretch: A strong band is anticipated between 1200-1350 cm⁻¹.[1]

    • Aliphatic C-N Stretch: A band in the 1000-1250 cm⁻¹ range is also expected.[1]

    • N-H Stretch: A moderate, potentially broad band around 3300-3500 cm⁻¹ from the thiazolidine N-H group.

    • C-S Stretch: A weak absorption in the fingerprint region, typically 600-800 cm⁻¹.

  • Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR The ATR method is preferred for its minimal sample preparation.[3]

    • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[3]

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[3][4]

    • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[3]

    • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Chapter 2: High-Resolution Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the complete characterization of this compound.

General NMR Sample Preparation and Acquisition

A well-prepared sample is critical for obtaining high-quality NMR data.[5]

  • Standard Operating Procedure for NMR Sample Preparation [5][6][7]

    • Analyte Mass: Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[5]

    • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound, such as Chloroform-d (CDCl₃) or DMSO-d₆.[5]

    • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial before transferring it to a high-quality 5 mm NMR tube.[5]

    • Tube Cleaning: Ensure the outside of the NMR tube is clean and free of residue.[5][7]

    • Spectrometer Insertion: Carefully place the tube in a spinner and insert it into the spectrometer.[6]

  • Data Acquisition Workflow The following diagram outlines the logical flow of an NMR experiment.

    Caption: General workflow for an NMR experiment.
¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information on the number of distinct proton environments, their chemical shifts, integrations (relative numbers of protons), and coupling patterns (neighboring protons).

  • Predicted ¹H NMR Data

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic (H-2, H-6)~7.2-7.4Doublet2HProtons ortho to the thiazolidine group.
Aromatic (H-3, H-5)~6.6-6.8Doublet2HProtons ortho to the N(CH₃)₂ group, shielded by its electron-donating effect.[8]
Thiazolidine (H-a)~5.5-5.8Singlet/Triplet1HMethine proton at C2, deshielded by adjacent N, S, and the aromatic ring.
Thiazolidine (H-d)~3.6-3.9Triplet2HMethylene protons adjacent to the nitrogen atom (CH₂-N).[9]
Thiazolidine (H-c)~3.1-3.4Triplet2HMethylene protons adjacent to the sulfur atom (CH₂-S).[9]
N-Methyl (H-b)~2.9-3.1Singlet6HProtons of the two equivalent methyl groups on the aniline nitrogen.[10][11]
Thiazolidine N-HVariable (Broad)Singlet1HChemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Predicted ¹³C NMR Data

Carbon Assignment Expected Chemical Shift (ppm) Rationale
Aromatic C-4~150-152Quaternary carbon attached to the electron-donating N(CH₃)₂ group.[10]
Aromatic C-1~128-130Quaternary carbon attached to the thiazolidine ring.
Aromatic C-2, C-6~127-129CH carbons ortho to the thiazolidine group.
Aromatic C-3, C-5~112-114CH carbons ortho to the N(CH₃)₂ group, strongly shielded.[10]
Thiazolidine C-2~68-72Methine carbon deshielded by adjacent N and S atoms.[12]
Thiazolidine C-5~50-55Methylene carbon adjacent to the nitrogen atom (CH₂-N).[12]
N-Methyl~40-42Carbon of the N(CH₃)₂ group.[10]
Thiazolidine C-4~33-36Methylene carbon adjacent to the sulfur atom (CH₂-S).[9]

Chapter 3: Confirming Molecular Mass and Fragmentation with Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it typically produces a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[13][14]

ESI-MS: Determining the Molecular Weight

The molecular formula of this compound is C₁₁H₁₆N₂S.

  • Monoisotopic Mass: 208.1034 g/mol

  • Expected Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 209.1112 .

  • Experimental Protocol: ESI-MS

    • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.[15]

    • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).

Tandem MS (MS/MS): Elucidating the Structure via Fragmentation

By selecting the [M+H]⁺ ion (m/z 209.1) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that provides direct evidence for the molecule's substructures.

  • Plausible Fragmentation Pathways

    Fragmentation cluster_path1 cluster_path2 M [M+H]⁺ m/z 209.1 F1 m/z 148.1 (Dimethylaminophenyl-CH=NH₂⁺) M->F1 CID NL1 - C₂H₄S (Thioepoxide) F2 m/z 121.1 (Dimethylaniline⁺) M->F2 CID NL2 - C₃H₆NS (Thiazolidine radical)

    Caption: Key fragmentation pathways for [M+H]⁺ of the target molecule.
  • Interpretation of Fragments:

    • m/z 148.1: This major fragment likely results from the cleavage of the thiazolidine ring, representing the stable [N,N-dimethyl-4-(methylideneiminio)cyclohexa-2,5-dien-1-yl]dimethylammonium ion.

    • m/z 121.1: This fragment corresponds to the N,N-dimethylaniline radical cation, formed by the cleavage of the bond between the aromatic ring and the thiazolidine C2 carbon. Its presence strongly supports the core aniline structure.

Conclusion: An Integrated and Self-Validating Analysis

The structural elucidation of this compound is achieved not by a single technique, but by the logical integration of multiple spectroscopic datasets. UV-Vis confirms the aromatic electronic system, and FTIR provides a rapid check of essential functional groups. High-resolution ¹H and ¹³C NMR spectroscopy meticulously map the proton and carbon frameworks, establishing precise atomic connectivity. Finally, ESI-MS confirms the molecular weight, and tandem MS validates the proposed structure by identifying fragments corresponding to the molecule's key building blocks. This multi-faceted approach ensures a high degree of confidence and scientific rigor, meeting the exacting standards of pharmaceutical research and development.

References

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - Standard Operating Procedure E006. Health, Safety and Environment Office.
  • An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH).
  • Standard Operating Procedure H-NMR. Georgia Gwinnett College.
  • Sample Preparation for FTIR Analysis. Drawell.
  • 1H NMR Spectrum of N,N-Dimethylaniline. Human Metabolome Database.
  • Sample preparation for FT-IR. University of California, Los Angeles (UCLA) Chemistry.
  • Electrospray Ionization Efficiency Scale of Organic Compounds | Request PDF. ResearchGate.
  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angewandte Chemie.
  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst (RSC Publishing).
  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. NANoREG.
  • Electrospray ionization. Wikipedia.
  • 1H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). ResearchGate.
  • What sample is needed for FTIR? Rocky Mountain Labs.
  • How To Prepare And Run An NMR Sample. Alwsci.
  • How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate.
  • How to prepare a liquid sample for FTIR spectrum? ResearchGate.
  • Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
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An In-depth Technical Guide to the Putative Mechanism of Action of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline is a synthetic heterocyclic compound featuring a thiazolidine ring linked to an N,N-dimethylaniline moiety. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural components suggest a plausible and compelling mechanism of action. This guide synthesizes information from related compound classes to propose a primary hypothesis centered on the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), with a particular focus on the gamma isoform (PPARγ). We will delve into the rationale behind this hypothesis, explore potential secondary mechanisms, and provide detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel thiazolidine derivatives.

Introduction and Molecular Profile

This compound (CAS No. 712-80-1) is an organic compound with the molecular formula C11H16N2S[1]. Its structure is characterized by a saturated five-membered thiazolidine ring, where the carbon at the 2-position is substituted with a 4-(dimethylamino)phenyl group. The presence of both a thiazolidine core and an N,N-dimethylaniline group provides a unique scaffold that hints at potential bioactivity.

The thiazolidine ring is a key feature of the thiazolidinedione (TZD) class of drugs, which are well-established treatments for type 2 diabetes.[2][3][4][5][6] The N,N-dimethylaniline moiety, on the other hand, is found in various compounds with a range of biological activities, including some with roles in inhibiting ferroptosis.[7] This guide will primarily focus on the hypothesis that this compound functions as a PPARγ modulator, drawing parallels with the well-understood mechanism of TZDs.

Synthesis of this compound

The synthesis of 2-substituted thiazolidines is typically achieved through the condensation reaction of an aldehyde or ketone with a β-aminothiol, such as cysteamine or cysteine.[8][9][10] For this compound, the logical synthetic route involves the reaction of 4-(dimethylamino)benzaldehyde with cysteamine.

Proposed Synthetic Workflow

reagent1 4-(Dimethylamino)benzaldehyde reaction Condensation Reaction (Solvent, e.g., Ethanol, RT to reflux) reagent1->reaction reagent2 Cysteamine reagent2->reaction product This compound reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand N,N-dimethyl-4- (1,3-thiazolidin-2-yl)aniline ppar PPARγ ligand->ppar Binding complex PPARγ-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (on DNA) complex->ppre Binding transcription Gene Transcription ppre->transcription Activation mrna mRNA transcription->mrna protein Proteins involved in - Insulin Sensitivity - Lipid Metabolism - Adipogenesis mrna->protein Translation

Sources

potential biological activity of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Abstract: The heterocyclic scaffold of thiazolidine is a cornerstone in medicinal chemistry, featured in a multitude of compounds with diverse pharmacological profiles.[1][2] This guide delineates a comprehensive, multi-stage research framework for the systematic evaluation of a specific, yet underexplored, derivative: this compound. We will progress from initial computational assessments to detailed in vitro screening protocols and prospective in vivo validation strategies. This document is intended for drug discovery and development professionals, providing both the strategic rationale and the methodological detail required to unlock the therapeutic potential of this novel chemical entity.

Foundational Analysis: Physicochemical & In Silico ADMET Profiling

Before committing to resource-intensive wet-lab experiments, a foundational understanding of a compound's drug-like properties is paramount. Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling via computational models provides a critical filter, identifying potential liabilities and guiding future experimental design.[3][4] This in silico phase de-risks the development pathway by flagging compounds with a low probability of success before significant investment is made.[5]

The initial workflow involves assessing key physicochemical descriptors and predicting the pharmacokinetic profile of this compound.

Workflow for In Silico Profiling

cluster_0 Phase 1: In Silico & Physicochemical Assessment A Input Compound: This compound B Calculate Physicochemical Properties (MW, logP, H-bond donors/acceptors) A->B C Predict ADME Properties (Solubility, Permeability, BBB penetration) A->C D Predict Toxicity (hERG inhibition, Mutagenicity, Hepatotoxicity) A->D E Drug-Likeness Evaluation (Lipinski's Rule of 5, etc.) B->E C->E F Decision Gate: Proceed to In Vitro? D->F E->F

Caption: In Silico screening workflow for initial compound validation.

Table 1: Hypothetical In Silico ADMET Profile

ParameterPredicted ValueInterpretation / Guideline
Molecular Weight~208 g/mol Favorable (< 500)
LogP (Lipophilicity)2.0 - 2.5Optimal range for oral absorption
H-Bond Donors1Favorable (≤ 5)
H-Bond Acceptors2Favorable (≤ 10)
Aqueous SolubilityModerateAcceptable for initial screening
Caco-2 PermeabilityHighSuggests good intestinal absorption
CYP2D6 InhibitionPossibleFlag for future metabolism studies
hERG InhibitionLow ProbabilityLow risk of cardiotoxicity
Mutagenicity (AMES)NegativeLow risk of genotoxicity

Rationale for Targeted Screening: Plausible Biological Activities

The thiazolidine nucleus is a "privileged scaffold," known to interact with a wide array of biological targets.[6] This versatility suggests that this compound could exhibit several pharmacological activities. Based on extensive literature precedent for related structures, we propose a targeted screening approach focusing on three high-impact therapeutic areas.

  • Anticancer Activity: Thiazolidine derivatives have demonstrated significant cytotoxic effects against numerous cancer cell lines.[2][7] Their mechanisms often involve the disruption of critical cellular processes like microtubule polymerization or cell cycle regulation.[8]

  • Anti-inflammatory Activity: The thiazolidinone substructure is present in compounds that can modulate inflammatory pathways.[9] A notable mechanism is the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6, in immune cells.[10]

  • Antimicrobial Activity: Heterocycles containing both sulfur and nitrogen are well-established pharmacophores in antimicrobial agents.[11][12] Thiazolidine derivatives have shown broad-spectrum activity against both bacterial and fungal pathogens.

Core Experimental Protocols: In Vitro Biological Evaluation

Following a favorable in silico profile, the next phase involves empirical validation through robust in vitro assays. The following protocols are designed to be self-validating, including appropriate controls to ensure data integrity.

Protocol: Anticancer Cytotoxicity Screening

This protocol uses a standard metabolic assay to quantify the effect of the compound on the viability of cancer cells. The use of a panel of cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.[8]

Workflow for In Vitro Cytotoxicity Assay

cluster_1 Anticancer Screening Workflow S1 Seed Cancer Cell Lines in 96-well plates (e.g., MCF-7, A549, HCT116) S3 Treat Cells with Compound (Include Vehicle & Positive Controls) S1->S3 S2 Prepare Serial Dilutions of Test Compound S2->S3 S4 Incubate for 48-72 hours S3->S4 S5 Add Viability Reagent (e.g., MTT, CellTiter-Glo) S4->S5 S6 Measure Signal (Absorbance/Luminescence) S5->S6 S7 Data Analysis: Calculate IC50 Values S6->S7

Caption: Step-by-step workflow for determining anticancer IC50 values.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon) in appropriate media until they reach ~80% confluency.[13]

  • Cell Seeding: Trypsinize and seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol: Anti-inflammatory Cytokine Inhibition Assay

This protocol assesses the compound's ability to suppress the production of key pro-inflammatory mediators in an immune cell model stimulated by lipopolysaccharide (LPS).[10]

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

  • Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (1 µM to 50 µM) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the cell culture supernatant.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only positive control. Determine the concentration at which the compound inhibits 50% of cytokine production (IC₅₀). A parallel cytotoxicity assay (as described in 3.1) on RAW 264.7 cells is crucial to ensure that the observed cytokine reduction is not due to cell death.

Advancing the Hit: Mechanistic Elucidation & In Vivo Validation

A compound demonstrating potent and selective activity in vitro is considered a "hit" and warrants further investigation. The subsequent phase aims to identify its molecular mechanism of action and validate its efficacy in a living organism.

Mechanistic Studies

The specific mechanistic assays will be dictated by the results of the primary screens.

  • If Anticancer Activity is Confirmed: Potential follow-up studies include tubulin polymerization assays (as many heterocyclic compounds are tubulin inhibitors), cell cycle analysis by flow cytometry, or kinase inhibition profiling against a panel of cancer-relevant kinases.[8]

  • If Anti-inflammatory Activity is Confirmed: Western blot analysis could be used to investigate the compound's effect on key inflammatory signaling pathways, such as NF-κB or MAPK signaling.

In Vivo Efficacy Models

Animal models are indispensable for evaluating a compound's therapeutic effect in a complex biological system, providing insights into its pharmacokinetics and overall safety.[14][15] All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[16]

Logical Flow from In Vitro Hit to In Vivo Candidate

cluster_2 Hit-to-Lead Progression H1 Potent Hit Identified (from In Vitro Screens) H2 Mechanism of Action (MoA) Studies H1->H2 H3 Preliminary Toxicology (e.g., In Vitro Micronucleus) H1->H3 H4 Pharmacokinetic (PK) Studies in Rodents H2->H4 H3->H4 H5 Selection of In Vivo Model (e.g., Xenograft, Sepsis Model) H4->H5 H6 In Vivo Efficacy Study H5->H6 H7 Lead Candidate H6->H7

Sources

in vitro screening of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline Derivatives

Introduction

The Thiazolidine Scaffold in Medicinal Chemistry

The thiazolidine ring system, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural features allow for versatile substitutions, enabling the fine-tuning of steric, electronic, and physicochemical properties. This versatility has led to the development of a wide array of derivatives with significant biological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2][3] The thiazolidin-4-one moiety, in particular, is a core component of numerous compounds that have entered clinical use or are in advanced stages of development, underscoring the therapeutic potential of this heterocyclic system.[1][2]

The this compound Core Structure

This guide focuses on a specific subclass: this compound and its derivatives. This core structure combines the thiazolidine ring with an N,N-dimethylaniline moiety. The aniline portion, a common pharmacophore, can participate in various intermolecular interactions, including hydrogen bonding and pi-stacking, while the N,N-dimethyl group influences solubility and electronic properties. The thiazolidine ring acts as a versatile anchor for further chemical modification. Based on the known activities of related thiazolidine structures, it is hypothesized that derivatives of this core may interact with key biological targets involved in cell proliferation, inflammation, and microbial growth.[3][4][5]

Rationale for a Phased In Vitro Screening Approach

A phased, hierarchical screening cascade is the cornerstone of modern early-stage drug discovery. This approach maximizes efficiency by using broad, high-throughput assays initially to identify "hits" from a large library of compounds. These hits are then subjected to progressively more complex and specific assays to validate their activity, elucidate their mechanism of action, and confirm their selectivity. This tiered strategy ensures that resources are focused on the most promising candidates, filtering out inactive or non-specific compounds early in the process.

The following diagram illustrates a typical phased screening workflow, which forms the basis of this guide.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Primary Activity Screening cluster_2 Phase 3: Secondary & Mechanistic Screening cluster_3 Outcome Compound_Library Compound Library (Derivatives) Cytotoxicity General Cytotoxicity (e.g., Normal Cell Line) Compound_Library->Cytotoxicity Initial Filter Anticancer Anticancer Screen (Cancer Cell Panel) Cytotoxicity->Anticancer Selective Hits Antimicrobial Antimicrobial Screen (MIC Determination) Cytotoxicity->Antimicrobial Anti_inflammatory Anti-inflammatory Screen (e.g., NO Inhibition) Cytotoxicity->Anti_inflammatory Mechanism Mechanism of Action (e.g., Apoptosis Assay) Anticancer->Mechanism Active Hits Target_ID Target Identification (e.g., Enzyme Inhibition) Antimicrobial->Target_ID Anti_inflammatory->Target_ID Active Hits Lead_Candidate Lead Candidate for Optimization Mechanism->Lead_Candidate Target_ID->Lead_Candidate

Caption: A phased in vitro screening cascade for novel compounds.

Foundational Screening: Cytotoxicity Profiling

The Principle of Selective Toxicity

The first and most crucial step in screening is to establish a compound's baseline cytotoxicity. For most therapeutic applications (with the exception of broad-spectrum antimicrobials), the goal is selective toxicity—the ability to harm pathogenic cells (e.g., cancer cells, microbes) while sparing healthy host cells. Therefore, all derivatives should first be tested against a normal, non-cancerous cell line (e.g., human fibroblasts or epithelial cells) to determine their general toxicity profile. Compounds exhibiting high toxicity against normal cells at low concentrations are typically deprioritized. This step serves as a critical filter, preventing the investment of resources in non-specific, broadly toxic agents.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a normal human cell line (e.g., MRC-5 fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) by plotting viability against the log of the compound concentration.[6]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7][8] This assay is an excellent orthogonal method to the MTT assay, as it directly measures cell death (necrosis) rather than metabolic activity.[6][9]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours).

  • Controls: Prepare three essential controls on the same plate: (1) Vehicle control for spontaneous LDH release, (2) Untreated cells for a background control, and (3) a Maximum LDH release control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 30 minutes before sample collection.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits contain the necessary substrates and dyes) to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][9]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the spontaneous and maximum release controls using the formula: % Cytotoxicity = [(Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.

Data Interpretation and Hit Selection

The results from the foundational cytotoxicity screen are summarized to guide hit selection. Compounds with low IC₅₀ values against normal cells are generally flagged as non-selective and deprioritized.

Derivative IDStructure ModificationIC₅₀ on Normal Cells (µM)Notes
TZD-ANI-001R = H> 100Excellent selectivity window. Priority Hit.
TZD-ANI-002R = 4-Cl15.2Moderate toxicity. Proceed with caution.
TZD-ANI-003R = 2,4-diCl1.8High general toxicity. Deprioritize.
TZD-ANI-004R = 4-OCH₃> 100Excellent selectivity window. Priority Hit.

Primary Screening: Evaluating Key Biological Activities

Compounds that pass the foundational cytotoxicity filter (i.e., show minimal toxicity to normal cells) are advanced to primary screening to test for the desired biological effects.

Anticancer Activity Screening

3.1.1. Mechanistic Rationale Thiazolidinediones, a related class of compounds, are known to exert anticancer effects, often through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[10][11] PPAR-γ activation can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[10][12][13] It is plausible that this compound derivatives could act through similar or novel pathways to suppress tumor growth.

G TZD_Derivative Thiazolidine Derivative PPARg PPAR-γ TZD_Derivative->PPARg Activates PPRE PPRE (DNA Response Element) PPARg->PPRE Binds with RXR RXR RXR RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: Potential PPAR-γ signaling pathway for thiazolidine derivatives.

3.1.2. Protocol 3: Cancer Cell Line Panel Screening To assess the breadth and selectivity of anticancer activity, derivatives are screened against a panel of cancer cell lines from different tissues (e.g., MCF-7 [breast], HT-29 [colon], A549 [lung]). The MTT or LDH assay protocols described previously are used, substituting the cancer cell lines for the normal cell line.

3.1.3. Protocol 4: Apoptosis Assay (Annexin V/PI Staining) To confirm that cell death occurs via apoptosis, an Annexin V/Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V is a protein that binds to PS, and when conjugated to a fluorophore (e.g., FITC), it can identify apoptotic cells via flow cytometry. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a cancer cell line (e.g., MCF-7) in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI solution (using a commercial kit).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The results will differentiate four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

3.1.4. Data Presentation: Anticancer Activity

Derivative IDIC₅₀ MCF-7 (µM)IC₅₀ HT-29 (µM)IC₅₀ A549 (µM)Apoptosis Induction (% of Total)
TZD-ANI-0018.512.115.365%
TZD-ANI-00425.6> 5042.845%
Antimicrobial Activity Screening

3.2.1. Rationale and Standard Methodologies The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[14] The in vitro activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[15][16]

3.2.2. Experimental Workflow: Antimicrobial Screening

G Compound Test Derivative Serial_Dilution Prepare 2-Fold Serial Dilutions in 96-Well Plate Compound->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

3.2.3. Protocol 5: Broth Microdilution for MIC This is one of the most common methods for determining MIC values.[17]

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (medium, no microbe).

  • Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

3.2.4. Data Presentation: Antimicrobial Activity

Derivative IDMIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC C. albicans (µg/mL)
TZD-ANI-0011664> 128
TZD-ANI-00583232
Anti-inflammatory Activity Screening

3.3.1. Rationale and Cellular Models Inflammation is a key process in many diseases.[18] A common in vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria. This stimulation induces the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[19][20]

3.3.2. Protocol 6: Inhibition of Nitric Oxide (NO) Production The production of NO can be measured indirectly by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Supernatant Collection: Collect 50 µL of the supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution) to the supernatant.

  • Absorbance Measurement: After a 10-minute incubation, measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percent inhibition of NO production.

3.3.3. Protocol 7: Measurement of Pro-inflammatory Cytokines by ELISA Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method to quantify the concentration of cytokines like TNF-α and IL-6 in the culture supernatant from the same experiment as the NO assay. Commercially available ELISA kits provide the necessary antibodies and reagents. The protocol generally involves capturing the cytokine on an antibody-coated plate, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.

Secondary Screening: Target-Based and Mechanistic Assays

Rationale for Target Deconvolution

Once a compound shows promising activity in a primary cell-based assay, it is crucial to identify its specific molecular target. Target-based assays are more direct, less prone to off-target effects seen in cells, and provide critical information for structure-activity relationship (SAR) studies and lead optimization.

Enzyme Inhibition Assays

4.2.1. Principle Many drugs function by inhibiting the activity of a specific enzyme.[21] Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[22] Thiazolidine derivatives have been reported to inhibit various enzymes, including cyclooxygenase (COX), a key enzyme in inflammation.[23]

4.2.2. Protocol 8: Generic Enzyme Inhibition Assay (e.g., COX-2) This protocol provides a general framework, often performed using commercially available kits which supply the enzyme, substrate, and detection reagents.[24]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare buffers, the enzyme (e.g., recombinant human COX-2), substrate (e.g., arachidonic acid), and test compounds.

  • Reaction Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound (or a known inhibitor like celecoxib as a positive control).[23]

  • Pre-incubation: Allow the compound and enzyme to incubate for a short period (e.g., 15 minutes) at the appropriate temperature.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Incubation: Incubate for a defined time (e.g., 10 minutes).

  • Detection: Stop the reaction and measure the product formation. The detection method depends on the assay; for COX, it is often a colorimetric or fluorescent measurement of prostaglandin E2 (PGE2).[25]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a comprehensive and logical in vitro screening cascade for this compound derivatives. By systematically progressing from broad cytotoxicity profiling to primary activity screens and finally to specific mechanistic and target-based assays, researchers can efficiently identify and validate promising lead compounds. A derivative that demonstrates high potency in a primary screen (e.g., anticancer), a confirmed mechanism (e.g., apoptosis induction), a known molecular target (e.g., COX-2 inhibition), and a large therapeutic window (i.e., high IC₅₀ on normal cells vs. low IC₅₀ on target cells/pathways) represents an ideal candidate for subsequent lead optimization and progression into preclinical in vivo models.

References

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Sources

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline Structural Analogs

Authored by a Senior Application Scientist

Foreword: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidine ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its unique structural features, including the presence of sulfur and nitrogen heteroatoms, allow for diverse chemical modifications, making it a "privileged structure" in drug discovery.[4][5] Thiazolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antidiabetic properties.[1][4][5][6] This guide focuses on a specific, yet promising, class of thiazolidine derivatives: structural analogs of this compound. We will delve into the rationale behind their design, detailed synthetic methodologies, robust characterization techniques, and a forward-looking perspective on their potential therapeutic applications.

The Core Moiety: this compound

The parent compound, this compound (CAS No: 712-80-1), serves as our foundational template.[7][8] Its structure features a central thiazolidine ring linked at the 2-position to a 4-(dimethylamino)phenyl group. This electron-rich aromatic moiety is a key feature that can influence the compound's pharmacokinetic and pharmacodynamic properties. The exploration of its structural analogs is driven by the hypothesis that systematic modifications to this core structure can lead to the discovery of novel therapeutic agents with enhanced potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[9]

Rationale for Analog Design

The design of structural analogs will focus on three primary modification points of the this compound scaffold:

  • Modification of the N,N-dimethylaniline Ring: Introducing various substituents (both electron-donating and electron-withdrawing) on the phenyl ring can modulate the electronic properties of the molecule, potentially impacting its interaction with biological targets.

  • Substitution on the Thiazolidine Ring: Modifications at the 3-position (nitrogen) and 5-position (carbon) of the thiazolidine ring can influence the molecule's conformation and introduce new functional groups for potential target interactions.

  • Bioisosteric Replacement: Replacing the thiazolidine ring with other five-membered heterocyclic systems can lead to compounds with similar steric and electronic properties but altered metabolic stability and target affinity.

Synthesis of this compound Analogs: A Step-by-Step Protocol

The synthesis of thiazolidine derivatives is typically achieved through the condensation reaction of a thiol-containing compound with an aldehyde or ketone.[1] For the synthesis of this compound and its analogs, a common and efficient method involves the reaction of a substituted 4-aminobenzaldehyde with 2-aminoethanethiol.

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the creation of this compound analogs.

Synthetic Workflow General Synthetic Pathway for Thiazolidine Analogs cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Substituted 4-aminobenzaldehyde C Condensation Reaction (e.g., in Ethanol, Reflux) A->C B 2-Aminoethanethiol B->C D N,N-disubstituted-4- (1,3-thiazolidin-2-yl)aniline Analog C->D

Caption: A generalized workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a substituted this compound analog.

Materials:

  • Substituted 4-(dimethylamino)benzaldehyde (10 mmol)

  • 2-Aminoethanethiol hydrochloride (12 mmol)

  • Triethylamine (15 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus

Procedure:

  • Reactant Setup: To a 100 mL round-bottom flask, add the substituted 4-(dimethylamino)benzaldehyde (10 mmol) and ethanol (30 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Addition of Thiol: In a separate beaker, dissolve 2-aminoethanethiol hydrochloride (12 mmol) in ethanol (20 mL) and add triethylamine (15 mmol) dropwise. Stir for 10 minutes.

  • Reaction Initiation: Add the 2-aminoethanethiol solution to the aldehyde solution in the round-bottom flask.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by TLC.[10]

  • Work-up: After the reaction is complete (typically 4-6 hours, as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thiazolidine analog.

Structural Characterization of Analogs

The unambiguous characterization of the synthesized analogs is crucial to confirm their chemical structure and purity.[11] A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic and Analytical Techniques
Technique Purpose Expected Observations for Thiazolidine Analogs
FT-IR Spectroscopy To identify functional groups.Absence of aldehyde C=O stretch (around 1700 cm⁻¹). Presence of C-N and C-S stretching vibrations.
¹H NMR Spectroscopy To determine the proton environment in the molecule.[12]Characteristic signals for the thiazolidine ring protons (typically in the range of 3-5 ppm).[13] Signals corresponding to the aromatic protons and any substituents.
¹³C NMR Spectroscopy To determine the carbon skeleton of the molecule.[13]Resonances for the carbon atoms of the thiazolidine ring and the aromatic ring.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the analog.
Elemental Analysis To determine the elemental composition (C, H, N, S).The experimentally determined percentages of elements should be in close agreement with the calculated values.

Potential Biological Activities and Therapeutic Applications

The thiazolidine scaffold is associated with a wide range of biological activities.[5][14][15] Based on existing literature, structural analogs of this compound are promising candidates for screening against various therapeutic targets.

Hypothesized Biological Activities
  • Antimicrobial Activity: Thiazolidine derivatives have shown significant activity against a variety of bacterial and fungal strains.[4][5][10] The synthesized analogs could be evaluated for their minimum inhibitory concentration (MIC) against clinically relevant pathogens.

  • Anticancer Activity: Many thiazolidin-4-one derivatives exhibit potent anticancer properties.[4][6][15] The analogs could be screened against a panel of cancer cell lines to assess their cytotoxic and antiproliferative effects.

  • Anti-inflammatory Activity: The anti-inflammatory potential of thiazolidine compounds is well-documented.[1] The synthesized analogs could be tested in in-vitro and in-vivo models of inflammation.

  • Antioxidant Activity: Several thiazolidine derivatives have been reported to possess antioxidant properties.[4][16] The radical scavenging activity of the new compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[9]

Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the biological evaluation of the synthesized analogs.

Biological Evaluation Workflow Workflow for Biological Evaluation of Analogs A Synthesized and Purified Thiazolidine Analogs B In Vitro Screening (e.g., Antimicrobial, Anticancer Assays) A->B C Identification of 'Hit' Compounds B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Sources

An In-depth Technical Guide to the Discovery of Novel Thiazolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiazolidine ring system is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a multitude of clinically significant drugs.[1] Its five-membered heterocyclic structure, containing sulfur and nitrogen, provides a versatile framework for designing molecules with a vast array of biological activities.[2] While historically recognized for the antidiabetic thiazolidinediones (TZDs), the therapeutic potential of this scaffold extends far beyond metabolic diseases, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[3][4] This guide provides a comprehensive technical overview for researchers engaged in the discovery of novel thiazolidine-containing compounds. It moves beyond foundational concepts to detail the causality behind modern synthetic strategies, robust protocols for biological evaluation, and the critical analysis of structure-activity relationships (SAR) that drives lead optimization.

The Thiazolidine Scaffold: A Privileged Structure in Drug Design

The thiazolidine core, particularly its oxidized form, thiazolidin-4-one, is a highly versatile pharmacophore. Its chemical tractability allows for substitutions at multiple positions (N-3, C-2, and C-5), enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives.[5] This flexibility is a key reason for its "privileged" status; a single core structure can be decorated to interact with a wide range of biological targets.[6]

The most well-known derivatives are the thiazolidinediones (TZDs), such as Pioglitazone and Rosiglitazone, which contain carbonyl groups at both the 2 and 4 positions.[7] However, the broader class of thiazolidin-4-ones, where the C-2 position can be varied, and 5-ene-4-thiazolidinones are of significant current interest for developing novel therapeutics.[6][8]

Core Structure and Nomenclature

The fundamental thiazolidine is a five-membered saturated ring with a thioether and an amine at positions 1 and 3, respectively.[9] The derivatives most relevant to modern drug discovery are the thiazolidin-4-ones and thiazolidine-2,4-diones. Modifications at the C-5 position, often creating an exocyclic double bond (an arylidene group), are a critical strategy for generating biological activity.[6]

Caption: General structure of a Thiazolidine-2,4-dione core.

Modern Synthetic Strategies: From Concept to Compound

The synthesis of novel thiazolidine derivatives is accessible and often high-yielding. The primary strategic decision involves the choice of reaction to form the core ring or, more commonly, to introduce diversity-generating substituents.

Key Reaction: The Knoevenagel Condensation

For creating libraries of 5-arylidene-4-thiazolidinones, the Knoevenagel condensation is the most pivotal and widely used reaction.[4] This reaction involves the condensation of an active methylene compound (the C-5 position of the thiazolidinone ring) with an aldehyde or ketone.[10]

Causality: The choice of this reaction is driven by efficiency and versatility. The C-5 protons of the thiazolidine-2,4-dione are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making them susceptible to deprotonation by a base. The resulting carbanion acts as a potent nucleophile, attacking the carbonyl carbon of a diverse range of aromatic aldehydes. A subsequent dehydration step yields the stable 5-arylidene product.[11] This allows for the rapid generation of a large library of analogs by simply varying the aldehyde starting material.

G Reactants Thiazolidine-2,4-dione + Aromatic Aldehyde (R-CHO) Reaction Knoevenagel Condensation Reactants->Reaction Base Catalyst (e.g., Piperidine, NaOH) Solvent (e.g., Ethanol) Product Crude 5-Arylidene Thiazolidinone Product Reaction->Product Purification Purification (Recrystallization / Chromatography) FinalProduct Pure Compound Purification->FinalProduct Product->Purification Analysis Structural Characterization FinalProduct->Analysis Data NMR (¹H, ¹³C) Mass Spectrometry (HRMS) FT-IR Analysis->Data

Caption: Experimental workflow for synthesis and characterization.

Detailed Protocol: Synthesis of a 5-Arylidene-2,4-Thiazolidinedione

This protocol is a representative example of a base-catalyzed Knoevenagel condensation.[12][13] It must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Thiazolidine-2,4-dione (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol (as solvent)

  • Piperidine or Sodium Hydroxide (catalytic amount)

  • Glacial Acetic Acid (for neutralization if using a strong base)

  • Cold distilled water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve thiazolidine-2,4-dione (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in a minimal amount of ethanol with stirring.

  • Catalysis: Add a catalytic amount of a base (e.g., a few drops of piperidine). The use of a mild organic base like piperidine is often sufficient and simplifies workup.

  • Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of a new, less polar spot typically indicates product formation.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the crude product often forms. If not, slowly pour the mixture into a beaker of ice-cold water to induce precipitation.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. The primary method for purification is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-arylidene-2,4-thiazolidinedione product.

Self-Validation: The integrity of this protocol is validated through rigorous characterization of the final product.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. Key signals to look for include the singlet for the vinylic proton of the C5-exocyclic double bond (typically δ 7.8–8.0 ppm in ¹H NMR) and the disappearance of the aldehyde proton.[14]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the synthesized compound.[15]

  • Melting Point: A sharp and consistent melting point indicates the purity of the final compound.

Biological Activity and Mechanisms of Action

While the antidiabetic effects of TZDs are well-documented, novel derivatives are being explored for a wide range of other therapeutic areas. The mechanism of action is not limited to a single target.

The Canonical Target: PPARγ

The classical mechanism for antidiabetic TZDs is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear hormone receptor.[16]

Mechanism:

  • Ligand Binding: The TZD molecule enters the cell and binds to the ligand-binding domain of PPARγ in the nucleus.[16]

  • Conformational Change & Heterodimerization: This binding induces a conformational change in PPARγ, causing the release of co-repressor proteins (like SMRT) and the recruitment of co-activator proteins.[17] The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR).[8]

  • Gene Transcription: This PPARγ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[8]

  • Biological Effect: This binding initiates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and insulin sensitization.[7] For example, it increases the expression of the glucose transporter GLUT4, leading to increased glucose uptake in muscle and fat cells.[7]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidine (Ligand) TZD_nuc Thiazolidine TZD->TZD_nuc Enters Nucleus PPARg PPARγ RXR RXR PPARg->RXR Heterodimerizes CoRepressor Co-Repressor (SMRT) PPARg->CoRepressor Inactive State PPARg->CoRepressor Releases CoActivator Co-Activator PPARg->CoActivator Recruits PPRE PPRE (DNA Response Element) RXR->PPRE Binds to CoActivator->PPRE Binds to TargetGene Target Gene Transcription mRNA mRNA TargetGene->mRNA Biological_Effect Increased Insulin Sensitivity Altered Lipid Metabolism mRNA->Biological_Effect Translation TZD_nuc->PPARg Binds & Activates

Caption: The PPARγ signaling pathway activated by thiazolidinones.

Emerging & PPARγ-Independent Mechanisms

A significant body of research now shows that the anticancer and other activities of many thiazolidine derivatives are independent of PPARγ activation.[18] This insight is crucial for novel drug discovery, as it decouples the desired therapeutic effect (e.g., apoptosis in cancer cells) from the potential side effects of systemic PPARγ activation.

Identified PPARγ-Independent Actions:

  • Induction of Apoptosis: Certain TZDs can interfere with the Bcl-2 family of proteins, promoting apoptosis.[18]

  • Cell Cycle Arrest: They can facilitate the degradation of key cell cycle proteins like cyclin D1.[18]

  • Enzyme Inhibition: Thiazolidine derivatives have been shown to inhibit cytoplasmic Mur ligase enzymes in bacteria, which are essential for building the peptidoglycan cell wall, leading to cell death.[19]

  • Antioxidant Activity: The scaffold can act as a scavenger of reactive oxygen species (ROS), which may contribute to its anti-inflammatory effects.[19]

In Vitro Biological Evaluation: A Practical Guide

Once a novel compound is synthesized and characterized, its biological activity must be quantified. The following protocols are standard starting points for assessing anticancer and antibacterial potential.

Protocol: Anticancer Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well cell culture plates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (for formazan solubilization).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3][21]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[3]

  • Incubation: Incubate the plate for a defined period (typically 48 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[3][20] Viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[3]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[20]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit growth by 50%).

Protocol Outline: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard approach.[22][23]

  • Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) to each well.[24]

  • Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration well with no visible growth is the MIC.

Structure-Activity Relationship (SAR) Analysis

SAR is the cornerstone of lead optimization. It involves systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. For thiazolidin-4-ones, SAR studies often focus on the substituents at the N-3 and C-5 positions.

The table below synthesizes representative data from recent literature to illustrate how structural modifications impact anticancer activity, providing a clear example of an SAR study.[5][25][26]

Compound IDScaffoldR¹ (at C-5 Arylidene)R² (at N-3)Cancer Cell LineIC₅₀ (µM)Citation
Ref-A Thiazolidin-4-one4-HydroxyphenylImidazopyridineMCF-7 (Breast)3.2[5]
Ref-B Thiazolidin-4-one5-Nitrofuran-2-ylHMDA-MB-231 (Breast)1.9[26]
Ref-C Thiazolidin-4-one4-Chlorophenyl1,3,4-OxadiazoleA549 (Lung)0.59[26]
Ref-D Thiazolidin-4-one4-Methoxyphenyl1,3,4-OxadiazoleA549 (Lung)>50[26]
Ref-E Thiazolidin-4-one4-ChlorophenylPyrrolizineMCF-7 (Breast)0.16[5]
Ref-F Thiazolidin-4-oneDichlorophenylamino (at C2)HMDA-MB-231 (Breast)24.6[25]

Insights from SAR Data:

  • Role of C-5 Substituent: Comparing Ref-C and Ref-D suggests that an electron-withdrawing group (Cl) on the C-5 phenyl ring is more favorable for activity against A549 cells than an electron-donating group (OCH₃).

  • Heterocyclic Scaffolds: The potent activity of compounds like Ref-B and Ref-E highlights the value of exploring diverse heterocyclic groups at the C-5 position.

  • Impact of N-3 Substituent: The highly potent activity of Ref-E demonstrates that complex heterocyclic systems at the N-3 position can dramatically enhance cytotoxicity.

By systematically synthesizing and testing analogs, researchers can build a robust SAR model to guide the design of next-generation compounds with improved potency and selectivity.

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An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and scientifically-grounded approach, explaining the rationale behind experimental choices and establishing a self-validating system for generating reliable preliminary data.

Introduction and Rationale

This compound is a heterocyclic compound featuring two key structural motifs: a thiazolidine ring and an N,N-dimethylaniline moiety. The thiazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2][3] Many thiazolidinone derivatives, a closely related class, have been investigated as potent anticancer agents that can induce apoptosis and cell cycle arrest in tumor cells.[4]

Conversely, the N,N-dimethylaniline component warrants a thorough toxicological evaluation. Aniline and its derivatives are known to exert toxicity through mechanisms such as the induction of oxidative stress and apoptosis.[5] Specifically, N,N-dimethylaniline has demonstrated developmental toxicity and cardiotoxicity in zebrafish embryos and has been associated with spleen, liver, and bone marrow toxicity in rodent studies.[6][7]

The combination of a potentially bioactive thiazolidine ring with a potentially toxic N,N-dimethylaniline moiety makes this compound a compound of significant interest. A preliminary cytotoxicity screening is therefore essential to characterize its basic toxicological profile, determine its potency across different cell types, and elucidate its primary mechanism of cell death. This initial screen will serve as a critical decision-making point for any further investigation into its potential therapeutic applications.

Objectives of this Preliminary Screening:

  • To determine the dose-dependent cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.

  • To quantify the compound's potency by calculating the half-maximal inhibitory concentration (IC50) values.[8][9][10]

  • To investigate the primary mechanism of cell death, distinguishing between necrosis and apoptosis.

Strategic Experimental Design

The experimental design is structured to provide a multi-faceted view of the compound's cytotoxicity, assessing metabolic viability, membrane integrity, and the activation of apoptotic pathways.

Cell Line Selection: A Tripartite Approach

To build a comprehensive preliminary profile, a strategic selection of cell lines is paramount. The choice should reflect the need to assess both potential anti-cancer efficacy and general toxicity. We propose a panel comprising at least two different cancer cell lines and one non-cancerous "normal" cell line.

  • Cancer Cell Lines (e.g., MCF-7 and A549):

    • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line widely used in cancer research, representing a common solid tumor type.

    • A549 (Human Lung Carcinoma): A representative model for lung cancer, another prevalent and aggressive malignancy.

    • Rationale: Using cell lines from different tissue origins provides initial insights into whether the compound's effects are specific to a particular cancer type.

  • Non-Cancerous Cell Line (e.g., MRC-5):

    • MRC-5 (Human Fetal Lung Fibroblast): A well-characterized normal human fibroblast cell line.

    • Rationale: Including a non-cancerous cell line is crucial for assessing the compound's selectivity. A promising therapeutic candidate should exhibit significantly higher potency against cancer cells than normal cells.[2][11]

A Multi-Assay Platform for Comprehensive Assessment

No single assay can provide a complete picture of cytotoxicity.[12] Therefore, we will employ a suite of three complementary assays to interrogate different cellular responses to the compound.

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is indicative of the overall metabolic activity of the cell population. A reduction in metabolic activity is an early indicator of cell stress or death.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the amount of LDH released from cells into the culture medium. LDH is a stable cytosolic enzyme that is released only upon the rupture of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[3][5]

  • Caspase-Glo® 3/7 Assay (Apoptosis Execution): This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. Their activation is a strong indicator of programmed cell death.

The workflow for this multi-assay approach is depicted below.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis Culture Cell Culture (MCF-7, A549, MRC-5) Seeding Seed Cells into 96-Well Plates Culture->Seeding Treatment Treat with Serial Dilutions of This compound Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT MTT Assay (Metabolic Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Caspase Caspase-Glo® 3/7 Assay (Apoptosis) IC50 Calculate IC50 Values (Potency & Selectivity) MTT->IC50 Mechanism Determine Mechanism (Necrosis vs. Apoptosis) LDH->Mechanism Caspase->Mechanism

Caption: High-level workflow for the preliminary cytotoxicity screening.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize parameters such as cell seeding density and incubation times based on their specific laboratory conditions.

Cell Culture and Compound Preparation
  • Cell Maintenance: Culture MCF-7, A549, and MRC-5 cells in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into clear, flat-bottom 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, replace the old media with 100 µL of fresh media containing the various concentrations of the test compound. Include "untreated" (media only) and "vehicle control" (media with 0.5% DMSO) wells. Incubate the plates for a predetermined time, typically 24 or 48 hours.

Protocol: MTT Assay
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

  • MTT Addition: At the end of the treatment period, add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

Protocol: LDH Cytotoxicity Assay[6]
  • Sample Collection: At the end of the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Assay Execution: Follow the manufacturer's instructions for the chosen commercial LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture containing the LDH substrate and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Use the provided controls (e.g., a maximum LDH release control from lysed cells) to calculate the percentage of cytotoxicity: ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.

Protocol: Caspase-Glo® 3/7 Assay[5][13]
  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature.

  • Assay Execution: Remove the 96-well plate (preferably a white-walled plate for luminescence assays) from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle control: (Luminescence of Treated Well / Luminescence of Vehicle Control Well).

Data Analysis and Interpretation

Calculation of IC50 Values

The IC50 value, or half-maximal inhibitory concentration, is the most common metric for quantifying the potency of a cytotoxic compound.[8][9][10] It represents the concentration of the compound required to reduce cell viability by 50%.

  • Data Transformation: For each cell line, plot the percentage of cell viability (from the MTT assay) against the corresponding log-transformed compound concentrations.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope).

  • IC50 Determination: The software will calculate the IC50 value from the resulting dose-response curve.

Building a Preliminary Cytotoxicity Profile

By integrating the data from all three assays, a preliminary cytotoxicity profile can be constructed.

  • Potency and Selectivity: Compare the IC50 values across the different cell lines. A significantly lower IC50 value in the cancer cell lines compared to the normal MRC-5 cell line suggests cancer-selective cytotoxicity.

  • Mechanism of Cell Death:

    • Apoptosis: A dose-dependent increase in Caspase-3/7 activity, coupled with a decrease in MTT viability, strongly indicates that the compound induces apoptosis. In this scenario, LDH release may only be significant at very high concentrations or after longer incubation times due to secondary necrosis.

    • Necrosis: A significant, dose-dependent increase in LDH release that occurs concurrently with the loss of metabolic viability (MTT assay) suggests a primary necrotic mechanism. Caspase-3/7 activity would likely be minimal.

The hypothesized mechanism, drawing from the known toxicities of aniline derivatives, is the induction of oxidative stress leading to apoptosis.

G Compound N,N-dimethyl-4- (1,3-thiazolidin-2-yl)aniline ROS Increased Intracellular Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress & Damage ROS->Mito Casp9 Caspase-9 Activation (Initiator Caspase) Mito->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis (Programmed Cell Death) Casp37->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the test compound.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: IC50 Values of this compound after 48h Treatment

Cell LineTissue of OriginTypeIC50 (µM) [Mean ± SD]
MCF-7 BreastCancere.g., 15.2 ± 1.8
A549 LungCancere.g., 21.5 ± 2.5
MRC-5 LungNormale.g., >100
Doxorubicin(Positive Control)-e.g., 0.8 ± 0.1 (MCF-7)

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Mechanistic Assay Summary at 48h (at 2x IC50 concentration in MCF-7 cells)

AssayEndpoint MeasuredResult (Fold Change vs. Control)Interpretation
LDH Assay Membrane Integritye.g., 1.2-foldMinimal Necrosis
Caspase-Glo® 3/7 Apoptosis Executione.g., 8.5-foldStrong Apoptotic Induction

By following this comprehensive guide, researchers can generate a robust and interpretable preliminary cytotoxicity profile for this compound, providing a solid foundation for future, more in-depth investigations.

References

  • Bhuiyan, M. N. H., Kang, H., Kim, J., Kim, S., Kho, Y., & Choi, K. (2019). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. Ecotoxicology and environmental safety.
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  • Wogan, G. N., et al. (n.d.). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences.
  • ResearchGate. (n.d.). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes.
  • ResearchGate. (n.d.). Cytotoxicity of aniline solution.
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  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PubMed Central.
  • Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.
  • Pânzariu, A. T., et al. (2016). (PDF) Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester.
  • National Center for Biotechnology Information. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central.
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  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 1,3-THIAZOLIDIN-4-ONE DERIVATIVES OBTAINED FROM CARBOXYLIC ACID HYDRAZIDES.
  • MDPI. (n.d.).
  • ResearchGate. (2014). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
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  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. NCBI Bookshelf.
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Methodological & Application

Application Note & Synthesis Protocol: N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. The synthesis is achieved through a classical condensation reaction between 4-(dimethylamino)benzaldehyde and cysteamine. This application note details the underlying chemical principles, a step-by-step experimental procedure, reagent specifications, and methods for purification and characterization. The protocol is designed for researchers in medicinal chemistry and materials science, providing a reliable method for obtaining this versatile thiazolidine derivative.

Introduction and Scientific Background

Thiazolidine derivatives are a prominent class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.[1] They serve as crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The formation of the thiazolidine ring via the condensation of an aldehyde with an aminothiol like cysteamine is a well-established and efficient synthetic transformation.[2][3]

The target molecule, this compound, incorporates the electron-donating dimethylamino group, which can significantly influence its chemical properties and potential applications. The synthesis proceeds via the reaction of 4-(dimethylamino)benzaldehyde with cysteamine, which readily forms the thiazolidine ring under mild conditions.[3] The mechanism involves the initial formation of a Schiff base (imine) intermediate between the aldehyde and the amine group of cysteamine, followed by an intramolecular cyclization via nucleophilic attack of the thiol group.[2][4]

This protocol offers a straightforward and high-yielding route to the title compound, leveraging common laboratory reagents and techniques.

Experimental Protocol

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentSupplierCat. No.MW ( g/mol )Mmol (Equiv.)Amount
4-(Dimethylamino)benzaldehydeSigma-AldrichD16208149.1910.0 (1.0)1.49 g
Cysteamine hydrochlorideSigma-AldrichM6500113.6110.5 (1.05)1.19 g
Triethylamine (Et₃N)Sigma-AldrichT0886101.1911.0 (1.1)1.53 mL
Ethanol (EtOH), 200 ProofFisher ScientificAC61509002546.07-50 mL
Dichloromethane (DCM)Fisher ScientificD143-484.93-As needed
Anhydrous Sodium SulfateFisher ScientificS255-500142.04-As needed
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)benzaldehyde (1.49 g, 10.0 mmol).

  • Dissolution: Add 50 mL of ethanol to the flask and stir at room temperature until the aldehyde is completely dissolved.

  • Addition of Cysteamine: Add cysteamine hydrochloride (1.19 g, 10.5 mmol) to the solution. The mixture may become slightly cloudy.

  • Base Addition: Slowly add triethylamine (1.53 mL, 11.0 mmol) dropwise to the stirring mixture. Triethylamine is used to neutralize the hydrochloride salt of cysteamine, liberating the free base necessary for the reaction.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.

  • Monitoring: Allow the reaction to proceed at reflux for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The starting aldehyde spot should diminish and a new, more polar spot corresponding to the product should appear.

  • Work-up - Solvent Removal: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Washing: Shake the funnel vigorously and allow the layers to separate. Collect the organic (bottom) layer. Wash the organic layer twice more with 30 mL portions of deionized water to remove any remaining salts.

  • Drying and Filtration: Dry the collected organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, this compound, typically as a pale yellow solid or oil.

Purification

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Reaction Workflow and Mechanism

The synthesis follows a straightforward condensation pathway. The workflow and the underlying chemical transformation are depicted below.

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction & Work-up cluster_product Final Product reagent1 4-(Dimethylamino)benzaldehyde setup Combine in Ethanol reagent1->setup reagent2 Cysteamine HCl reagent2->setup base Triethylamine base->setup reflux Reflux (2-3h) setup->reflux Heat workup Aqueous Work-up (DCM/H₂O) reflux->workup Cool & Concentrate purify Purification workup->purify Dry & Concentrate product N,N-dimethyl-4- (1,3-thiazolidin-2-yl)aniline purify->product

Figure 1: Experimental workflow for the synthesis of the target compound.

Predicted Characterization Data

While direct spectral data for the title compound is not widely published, the following are expected characteristic peaks based on analogous structures. Researchers should perform full characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure and purity of the synthesized product.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm): ~7.2-7.4 (d, 2H, Ar-H), ~6.6-6.8 (d, 2H, Ar-H), ~5.5 (s, 1H, N-CH-S), ~3.3-3.5 (t, 2H, N-CH₂), ~3.0-3.2 (t, 2H, S-CH₂), ~2.9 (s, 6H, N(CH₃)₂).

  • IR (KBr, cm⁻¹):

    • ν: ~2900-3000 (C-H stretch), ~1610 (C=C aromatic), ~1520 (C-N stretch), ~1350 (C-N stretch), ~690 (C-S stretch).

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C₁₁H₁₆N₂S [M+H]⁺: 209.11. Found: 209.1.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The method is based on a robust condensation reaction, is easy to perform, and is suitable for producing the compound in research-scale quantities. The provided workflow, characterization predictions, and safety guidelines will enable researchers to successfully synthesize and utilize this compound for further studies.

References

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). PubMed Central. [Link]

  • Huang, T. C., Huang, L. Z., & Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. [Link]

  • Reaction scheme for the formation of thiazolidines as proposed in parts in the literature. (n.d.). ResearchGate. [Link]

  • Varlet, V., Prost, C., & Serot, T. (2007). Reaction mechanism of cysteamine and aldehydes. ResearchGate. [Link]

  • Aziz, M. N., Patel, A., Iskander, A., Chini, A., Gout, D., Mandal, S. S., & Lovely, C. J. (2022). One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. Molecules, 27(3), 841. [Link]

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Application Notes and Protocols for the Analytical Characterization of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline is a heterocyclic compound featuring a thiazolidine ring attached to a dimethylaniline moiety. The thiazolidine nucleus is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The dimethylaniline portion is also a common pharmacophore. Given its potential utility in drug discovery and development, a comprehensive analytical characterization of this compound is crucial for confirming its identity, purity, and stability.

This guide provides a detailed overview of the key analytical methodologies for the thorough characterization of this compound. The protocols and insights provided herein are designed for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential for a complete characterization.

Causality of Experimental Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
N(CH₃)₂~2.9 - 3.1Singlet6H
Thiazolidine-CH₂-S~3.1 - 3.3Triplet2H
Thiazolidine-CH₂-N~3.4 - 3.6Triplet2H
Thiazolidine-CH~5.3 - 5.5Singlet1H
Aromatic-H (ortho to NMe₂)~6.6 - 6.8Doublet2H
Aromatic-H (ortho to thiazolidine)~7.2 - 7.4Doublet2H
NH (thiazolidine)Broad singlet1H

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically several hundred to thousands) will be necessary.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
N(CH₃)₂~40 - 42
Thiazolidine-CH₂-S~33 - 35
Thiazolidine-CH₂-N~50 - 52
Thiazolidine-CH~65 - 68
Aromatic-C (ortho to NMe₂)~112 - 114
Aromatic-C (ortho to thiazolidine)~128 - 130
Aromatic-C (ipso-NMe₂)~150 - 152
Aromatic-C (ipso-thiazolidine)~130 - 132

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) Solvent Dissolve in CDCl₃ with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in Spectrometer (≥400 MHz) Tube->Spectrometer Acquire_H1 Acquire ¹H Spectrum (16-64 scans) Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (proton decoupled, >512 scans) Spectrometer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Chemical Shifts & Determine Structure Integrate->Assign

Caption: Workflow for NMR characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS instrument, preferably a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₁H₁₆N₂S

  • Molecular Weight: 208.33 g/mol

  • Expected [M+H]⁺ (monoisotopic): 209.1112

  • Key Fragmentation Pathways:

    • Loss of the thiazolidine ring.

    • Cleavage of the C-S and C-N bonds within the thiazolidine ring.

    • Fragmentation of the dimethylaniline moiety.

Logical Relationship of Spectroscopic Data

Spectro_Logic Molecule N,N-dimethyl-4- (1,3-thiazolidin-2-yl)aniline NMR NMR (¹H, ¹³C) Molecule->NMR MS Mass Spectrometry (ESI-HRMS) Molecule->MS FTIR FTIR Molecule->FTIR Structure Definitive Structure & Connectivity NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups Structure->MolWeight Structure->FuncGroups

Caption: Interrelation of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Spectroscopy Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected FTIR Data:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (thiazolidine)~3300 - 3400 (broad)
C-H stretch (aromatic)~3000 - 3100
C-H stretch (aliphatic)~2850 - 2960
C=C stretch (aromatic)~1600 and ~1500
C-N stretch~1350 - 1250
C-S stretch~700 - 600

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for determining the purity of the compound and for quantifying it in various matrices.

Causality of Experimental Choices: A C18 column is a versatile stationary phase for separating moderately polar compounds. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of the compound with good peak shape. UV detection is suitable as the compound contains a chromophore (the aniline ring).

HPLC Method Development Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any impurities. A typical gradient could be: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (95-5% B), 20-25 min (5% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) at a concentration of approximately 1 mg/mL.

Trustworthiness through Validation: This method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure its reliability for quality control purposes.

Thermal Analysis

Thermal analysis provides information about the thermal stability and melting point of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

TGA Protocol:

  • Sample Preparation: Place 5-10 mg of the sample in an alumina or platinum pan.

  • Instrument Setup: Use a TGA instrument.

  • Data Acquisition: Heat the sample from ambient temperature to a sufficiently high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting TGA curve to determine the decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and other thermal transitions.

DSC Protocol:

  • Sample Preparation: Seal 2-5 mg of the sample in an aluminum pan.

  • Instrument Setup: Use a DSC instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The peak of the endotherm in the DSC thermogram corresponds to the melting point of the compound.

References

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. ResearchGate. [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. PubMed Central. [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central. [Link]

  • Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. [Link]

  • Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

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Application Notes and Protocols for Antimicrobial Assays Using N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiazolidinone derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including significant antimicrobial effects.[1][2] This document provides a comprehensive guide for the evaluation of the antimicrobial potential of a specific thiazolidinone derivative, N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline . We present detailed, field-proven protocols for a tiered screening approach, from initial qualitative assessments to in-depth quantitative and dynamic analyses. These methodologies are designed to be self-validating, incorporating essential controls and clear endpoints. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively. This guide is intended to serve as a foundational resource for researchers investigating the antimicrobial properties of this and related novel compounds.

Introduction: The Promise of Thiazolidinone Scaffolds

The thiazolidinone core is a versatile pharmacophore present in a variety of approved drugs and numerous investigational molecules.[1] Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The antimicrobial activity of certain thiazolidinones has been attributed to the inhibition of essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] Given the urgent need for new classes of antibiotics to combat multidrug-resistant pathogens, the systematic evaluation of novel thiazolidinone derivatives is a critical area of research.[1]

This compound is a novel compound within this class. Its structural features suggest the potential for antimicrobial activity, yet its efficacy and spectrum have not been extensively reported. These application notes provide the necessary protocols to systematically investigate its antimicrobial properties.

Preliminary Screening: The Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a valuable initial step for qualitatively assessing the antimicrobial activity of a compound.[4][5] It provides a rapid and visual determination of whether a compound can inhibit the growth of a specific microorganism.[6]

Principle

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[7][8] The size of this zone is influenced by the compound's potency, diffusion rate, and the microorganism's susceptibility.[4]

Protocol: Kirby-Bauer Disk Diffusion
  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8][9]

  • Plate Inoculation:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[10]

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound. A range of concentrations should be tested to determine an optimal screening concentration.

    • Aseptically place the impregnated disks on the inoculated MHA plate, ensuring they are at least 24 mm apart.[6]

    • Gently press each disk to ensure complete contact with the agar surface.

    • Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent used to dissolve the test compound).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[6]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm).

    • The presence of a clear zone indicates that the compound has inhibitory activity against the tested microorganism.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the disk diffusion assay, the next crucial step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[9][11] This quantitative measure is a gold standard for assessing antimicrobial potency.[12]

Principle

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that shows no visible growth is the MIC.[9]

Protocol: Broth Microdilution MIC Assay
  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, as described for the disk diffusion assay.[9]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation and Incubation:

    • Add the diluted inoculum to each well containing the serially diluted compound.

    • Include the following controls:

      • Growth Control: Wells with broth and inoculum, but no compound.

      • Sterility Control: Wells with broth only.

      • Positive Control: A known antibiotic with a known MIC for the test organism.

    • Seal the plate and incubate at 35-37°C for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. A clear well indicates inhibition of growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Differentiating Bacteriostatic vs. Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

The MIC value indicates the concentration required to inhibit growth, but it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14]

Principle

Following the determination of the MIC, a small volume of the broth from the clear wells (at and above the MIC) is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the concentration at which the compound is bactericidal.[15][16]

Protocol: MBC Determination
  • Subculturing:

    • From the clear wells of the completed MIC assay (the well corresponding to the MIC and at least two more concentrated wells), transfer a small, measured volume (e.g., 10-100 µL) to a fresh, antibiotic-free MHA plate.[15]

    • Spread the inoculum evenly over a section of the plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • MBC Determination:

    • Count the number of colonies on each subculture plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[13][14]

    • An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[14]

Dynamic Antimicrobial Effects: The Time-Kill Kinetic Assay

The time-kill kinetic assay provides a dynamic view of an antimicrobial agent's effect on a bacterial population over time.[17] This assay is crucial for understanding the rate and extent of bacterial killing and can help to further characterize the compound as bactericidal or bacteriostatic.[18]

Principle

A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent in a liquid medium. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable organisms (CFU/mL). The results are plotted as log₁₀ CFU/mL versus time.[19] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][18]

Protocol: Time-Kill Kinetic Assay
  • Inoculum and Compound Preparation:

    • Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to a final starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

    • Prepare flasks or tubes containing CAMHB with this compound at concentrations relevant to its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control flask with no compound.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[20]

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or broth.

    • Plate a specific volume of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the colonies on plates that have between 30 and 300 colonies for statistical accuracy.[17]

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

Data Presentation and Interpretation

Clear and structured data presentation is essential for the interpretation and comparison of results.

Table 1: Example MIC and MBC Data for this compound
MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 292131632Bactericidal (2)
Escherichia coli ATCC 2592264>256Bacteriostatic (>4)
Pseudomonas aeruginosa ATCC 27853>256>256Resistant
Table 2: Example Time-Kill Kinetic Assay Data (log₁₀ CFU/mL)
Time (hours)Growth Control0.5x MIC1x MIC2x MIC4x MIC
05.705.715.705.695.72
26.505.605.204.804.10
47.805.554.603.902.90
68.905.504.103.10<2.00
89.105.453.50<2.00<2.00
249.305.40<2.00<2.00<2.00

Visualizing Experimental Workflows

Visual workflows enhance the understanding and reproducibility of complex protocols.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum_mic Prepare 0.5 McFarland Bacterial Suspension inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum_mic->inoculate_plate serial_dilution Serial Dilution of Compound in 96-Well Plate serial_dilution->inoculate_plate incubate_mic Incubate 16-24h at 37°C inoculate_plate->incubate_mic read_mic Read MIC (Lowest Concentration with No Growth) incubate_mic->read_mic subculture Subculture from Clear Wells (≥MIC) to Agar Plates read_mic->subculture Proceed if MIC is determined incubate_mbc Incubate 18-24h at 37°C subculture->incubate_mbc read_mbc Count Colonies and Determine MBC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Time_Kill_Assay cluster_sampling Time-Point Sampling & Plating start Start prep_inoculum Prepare Standardized Inoculum (5x10⁵ CFU/mL) start->prep_inoculum inoculate Inoculate Flasks prep_inoculum->inoculate prep_flasks Prepare Flasks with Broth + Compound (0.5x, 1x, 2x, 4x MIC) + Growth Control prep_flasks->inoculate t0 T=0h inoculate->t0 t2 T=2h plate0 Sample, Dilute, Plate t0->plate0 t4 T=4h plate2 Sample, Dilute, Plate t2->plate2 t_final ... T=24h plate4 Sample, Dilute, Plate t4->plate4 plate_final Sample, Dilute, Plate t_final->plate_final incubate Incubate all plates 18-24h at 37°C plate0->incubate plate2->incubate plate4->incubate count Count Colonies (30-300 CFU/plate) incubate->count analyze Calculate log₁₀ CFU/mL and Plot vs. Time count->analyze

Caption: Experimental Workflow for Time-Kill Curve Assay.

Concluding Remarks and Future Directions

The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial properties of this compound. A systematic approach, beginning with qualitative screening and progressing to quantitative and dynamic assays, is essential for characterizing the potential of this novel compound. Positive results from these assays would warrant further investigation into its mechanism of action, toxicity, and efficacy in more complex models. The exploration of novel thiazolidinone derivatives like the one discussed herein is a vital component of the global effort to combat antimicrobial resistance.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Routledge. Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • ASM Journals. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Wikipedia. Minimum bactericidal concentration. [Link]

  • National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Taylor & Francis eBooks. Antimicrobial Susceptibility Testing Protocols. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • PubMed. (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • National Institutes of Health. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]

  • National Institutes of Health. (2023). Antimicrobial Susceptibility Testing - StatPearls. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • PubMed Central. (2012). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. [Link]

  • Scribd. Time Kill Assay. [Link]

  • ASM Journals. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. [Link]

  • Preprints.org. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. [Link]

  • IJFMR. (2025). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. [Link]

  • MDPI. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. [Link]

  • PubMed Central. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. [Link]

  • MDPI. (2017). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. [Link]

  • National Institutes of Health. (2015). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. [Link]

  • National Institutes of Health. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. [Link]

  • Connect Journals. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. [Link]

  • ResearchGate. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. [Link]

  • Semantic Scholar. [PDF] Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents. [Link]

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Application Notes & Protocols: The N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The thiazolidine ring system, a five-membered heterocycle containing both sulfur and nitrogen, has long been recognized for its therapeutic importance.[1] Derivatives of this scaffold have demonstrated a vast biological profile, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[2] This guide focuses on a specific, yet broadly applicable, example of this class: N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline .

While extensive research has been conducted on oxidized forms such as thiazolidin-4-ones and 2,4-thiazolidinediones, the parent 1,3-thiazolidine scaffold, particularly with a 2-aryl substitution, represents a promising but less explored frontier. The this compound core combines the structural rigidity and hydrogen bonding capabilities of the thiazolidine ring with the electron-donating dimethylamino-phenyl moiety, creating a unique electronic and steric profile for molecular interactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only the foundational knowledge but also detailed, field-proven protocols for the synthesis, derivatization, and biological evaluation of compounds based on this versatile scaffold. Our objective is to empower research teams to harness the full potential of this compound as a launchpad for novel therapeutic agents.

Part 1: Synthesis of the Core Scaffold

The synthesis of 2-aryl-1,3-thiazolidines is typically achieved through a one-pot cyclocondensation reaction. This efficient approach involves the reaction of an aromatic aldehyde, a β-amino-thiol, and often an acid or base catalyst. The causality behind this experimental choice lies in the inherent reactivity of the constituent molecules, leading to the spontaneous formation of the heterocyclic ring.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core scaffold from commercially available starting materials.

Materials:

  • 4-(Dimethylamino)benzaldehyde

  • 2-Aminoethanethiol hydrochloride (Cysteamine hydrochloride)

  • Triethylamine (TEA)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus with silica gel

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (10 mmol) in 40 mL of absolute ethanol.

  • Addition of Reactants: To the stirred solution, add 2-aminoethanethiol hydrochloride (11 mmol).

  • Base Addition: Slowly add triethylamine (12 mmol) dropwise to the reaction mixture. The TEA acts as a base to neutralize the hydrochloride salt of the cysteamine, liberating the free amine for the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 30 mL) to remove triethylamine hydrochloride and any other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Derivatization Strategies for Library Generation

The true power of a scaffold lies in its amenability to derivatization. The this compound scaffold offers several points for modification to explore structure-activity relationships (SAR). The most accessible position for initial derivatization is the nitrogen atom of the thiazolidine ring.

Protocol 2: N-Acylation of the Thiazolidine Ring

This protocol describes a general method for introducing a variety of acyl groups to the scaffold.

Materials:

  • This compound (from Protocol 1)

  • Acyl chloride or anhydride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (5 mmol) in 20 mL of anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Base Addition: Add TEA or pyridine (6 mmol) to the solution.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (5.5 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL) and then with saturated sodium bicarbonate solution (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

G cluster_0 Scaffold Synthesis cluster_1 Derivatization cluster_2 Biological Screening Aldehyde Aldehyde Core_Scaffold This compound Aldehyde->Core_Scaffold Cyclocondensation Cysteamine Cysteamine Cysteamine->Core_Scaffold Core_Scaffold_2 Core Scaffold Derivative N-Acylated Derivative Core_Scaffold_2->Derivative N-Acylation Acyl_Chloride R-COCl Acyl_Chloride->Derivative Derivative_2 Derivative Library Assays Antimicrobial/Anticancer Assays Derivative_2->Assays SAR Structure-Activity Relationship Assays->SAR

Caption: Workflow for scaffold synthesis, derivatization, and screening.

Part 3: Biological Evaluation - Focus on Antimicrobial and Anticancer Activity

The thiazolidine scaffold is a well-established pharmacophore in the development of antimicrobial and anticancer agents.[3][4] The following protocols provide standardized methods to screen a library of this compound derivatives for these activities.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells with bacteria and MHB only (growth control), MHB only (sterility control), bacteria with DMSO (solvent toxicity control), and bacteria with a standard antibiotic (positive control).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Example Antimicrobial Activity Data (MIC in µg/mL)

CompoundR Group (at N-position)S. aureusE. coli
Scaffold H>256>256
Deriv-1 Acetyl128256
Deriv-2 Benzoyl64128
Deriv-3 4-Nitrobenzoyl1632
Cipro (Control)0.50.25
Protocol 4: In Vitro Anticancer Activity - MTT Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[5]

Materials:

  • Cancer cell line (e.g., MCF-7 - breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Table 2: Example Anticancer Activity Data (IC₅₀ in µM)

CompoundR Group (at N-position)MCF-7
Scaffold H>100
Deriv-1 Acetyl85.2
Deriv-2 Benzoyl52.6
Deriv-3 4-Nitrobenzoyl15.8
Doxorubicin (Control)0.8

Part 4: Mechanistic Insights and Signaling Pathways

Thiazolidine derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. A common pathway implicated is the PI3K/Akt/mTOR signaling cascade, which is often hyperactivated in cancer and promotes cell survival and proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazolidine Thiazolidine Derivative Thiazolidine->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazolidine derivatives.

By inhibiting key kinases like Akt, derivatives of the this compound scaffold could potentially reactivate apoptotic pathways and halt uncontrolled cell proliferation, making this a key area for mechanistic studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse functionalization make it an attractive candidate for library synthesis and high-throughput screening. The protocols and data presented herein provide a robust framework for initiating a drug discovery program centered on this scaffold. Future work should focus on expanding the library of derivatives to build a comprehensive SAR profile, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.

References

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals. Retrieved January 18, 2026, from [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1,3-thiazolidine-2-thiones. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. (2012). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thiazolidinone-Containing Quinoxaline-1,4-di-N-oxides as Antimycobacterial and Antifungal Agents. (2020). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Thiazolidin-4-one Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine. (2013). ResearchGate. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCE. (2023). Dialnet. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for the Investigation of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Thiazolidine Derivative

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2][3] This heterocyclic moiety is present in various established drugs and natural products, highlighting its significance in therapeutic development.[1] Thiazolidinediones (TZDs), a well-known subclass, have been extensively investigated as anticancer agents, primarily for their ability to activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a transcription factor that can modulate cell proliferation, differentiation, and apoptosis.[4][5][6]

The anticancer effects of thiazolidine derivatives are multifaceted, extending beyond PPARγ activation to include the inhibition of crucial signaling pathways like PI3K/Akt and MAPK, suppression of key enzymes such as histone deacetylases (HDACs) and various kinases, and induction of cell cycle arrest.[6][7] These mechanisms collectively contribute to their ability to impede tumor growth and survival.

This document provides a detailed guide for the investigation of a specific, less-explored derivative: N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline (CAS No. 712-80-1).[8][9] While direct studies on this compound's anticancer efficacy are not yet prevalent in the literature, its structural similarity to other bioactive thiazolidines provides a strong rationale for its evaluation as a potential therapeutic agent. These protocols are designed for researchers in oncology, pharmacology, and drug development to systematically assess its cytotoxic and mechanistic properties in various cancer cell lines.

Compound Profile: this compound

PropertyValue
CAS Number 712-80-1
Molecular Formula C₁₁H₁₆N₂S
Molecular Weight 208.33 g/mol
IUPAC Name This compound
Appearance (Predicted) Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous media.
Preparation and Handling
  • Source: The compound can be procured from various chemical suppliers such as Key Organics (via Sigma-Aldrich).[9]

  • Stock Solution Preparation: For in vitro studies, a 10 mM stock solution in sterile, anhydrous DMSO is recommended. Prepare small aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC3 [prostate])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (10 mM stock in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose, typically <0.5%) and a "no-treatment control" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

  • Use graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ (half-maximal inhibitory concentration) value from the curve.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 prep_compound 3. Prepare Serial Dilutions of Compound incubate1->prep_compound treat 4. Treat Cells (48-72h Incubation) prep_compound->treat add_mtt 5. Add MTT Reagent (3-4h Incubation) treat->add_mtt solubilize 6. Solubilize Formazan (with DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read calculate 8. Calculate % Viability read->calculate plot 9. Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Mechanistic Elucidation

Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10]

Protocol 2: Apoptosis Detection by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. Apoptotic cells exhibit characteristic changes, such as chromatin condensation and nuclear fragmentation, which can be readily observed.

Principle: Healthy nuclei appear round with diffuse, uniform staining. Apoptotic nuclei are shrunken, with condensed and often fragmented chromatin that appears intensely bright.

Materials:

  • Cancer cells cultured on glass coverslips in 6-well plates

  • Test compound at 1x and 2x its determined IC₅₀ value

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • DAPI staining solution (1 µg/mL in PBS)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in 6-well plates. Allow them to attach for 24 hours. Treat the cells with the vehicle (DMSO) and the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Fixation:

    • Gently wash the coverslips twice with cold PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Staining:

    • Wash the coverslips three times with PBS.

    • Add DAPI staining solution to cover the cells and incubate for 5-10 minutes in the dark.

  • Mounting and Visualization:

    • Wash the coverslips twice with PBS to remove excess DAPI.

    • Mount the coverslips onto microscope slides using a drop of mounting medium.

    • Visualize the slides under a fluorescence microscope. Capture images of multiple fields for each condition.

Interpretation:

  • Healthy Cells: Large, round nuclei with light, evenly distributed blue fluorescence.

  • Apoptotic Cells: Small, condensed nuclei with bright, fragmented, or crescent-shaped blue fluorescence.

  • Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.

Protocol 3: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This can be measured using a colorimetric or fluorometric assay.

Principle: The assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a chromophore (pNA) or a fluorophore. When cleaved by active caspase-3, the chromophore is released and can be quantified.

Materials:

  • Caspase-3 colorimetric assay kit (e.g., from Abcam, BioVision)

  • Cancer cells treated as described in Protocol 2

  • Cell lysis buffer (provided in the kit)

  • DEVD-pNA substrate (provided in the kit)

  • 96-well plate

  • Microplate reader (405 nm)

Procedure:

  • Cell Treatment and Lysis: Treat cells in a 6-well plate with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 24 hours).

  • Harvest Cells: Collect both adherent and floating cells. Centrifuge to obtain a cell pellet.

  • Protein Extraction: Lyse the cells using the provided lysis buffer on ice for 10-15 minutes. Centrifuge at high speed to pellet debris and collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.

  • Caspase Assay:

    • Add 50-100 µg of protein from each sample to separate wells of a 96-well plate.

    • Add the DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Data Analysis:

  • Compare the absorbance readings of treated samples to the vehicle control.

  • Express the results as fold-change in caspase-3 activity over the control.

Part 3: Investigating Potential Signaling Pathways

Thiazolidine derivatives are known to interact with multiple signaling pathways.[7][11] Based on the literature for the broader class of compounds, a logical starting point is to investigate pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Hypothesized Mechanism: Inhibition of PI3K/Akt Pathway

Many anticancer agents exert their effects by downregulating the PI3K/Akt signaling cascade, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.

G cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation Promotes Survival Cell Survival (Inhibition of Apoptosis) pAkt->Survival Promotes Compound N,N-dimethyl-4- (1,3-thiazolidin-2-yl)aniline Compound->PI3K Inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the test compound.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting can be used to measure the levels of total and phosphorylated proteins to determine if a signaling pathway is activated or inhibited. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt would support the hypothesis.

Procedure:

  • Protein Extraction: Treat cells and prepare protein lysates as described in the Caspase-3 assay (Protocol 3).

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry analysis can be used to quantify band intensity.

Interpretation: A dose-dependent decrease in the level of p-Akt relative to total Akt in compound-treated cells compared to the vehicle control would indicate inhibition of the PI3K/Akt pathway.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, mode of cell death, and impact on key signaling pathways, researchers can build a robust profile of its biological activity. Positive results from these foundational studies would warrant further investigation, including cell cycle analysis, in vivo animal studies, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The versatility of the thiazolidine scaffold suggests that this compound could be a promising candidate for further development in oncology.

References

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Thiazolidinediones as anti-cancer agents. (2008). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Thiazolidinedione derivatives: emerging role in cancer therapy. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • Thiazolidinediones as anti-cancer agents | Request PDF. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (2024). PubMed Central. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT. (2020). Journal of the Chilean Chemical Society. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4-THIAZOLIDINONES. (n.d.). Connect Journals. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2014). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Life and Applied NanoBioScience. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Phased Approach to Preclinical Assessment

These application notes provide a comprehensive experimental protocol for the in vivo evaluation of the novel compound, N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical research. The protocol is designed to be a self-validating system, integrating preliminary assessments, pharmacokinetic profiling, toxicological evaluation, and efficacy testing in a logical, phased approach. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate informed decision-making.

Introduction

This compound is a molecule incorporating a thiazolidine ring and an aniline moiety. Thiazolidine derivatives, particularly the thiazolidinedione class, are well-known for their therapeutic applications, most notably as insulin sensitizers in the treatment of type 2 diabetes.[1][2][3][4] The aniline substructure is also prevalent in many pharmaceuticals but can be associated with metabolic liabilities and potential toxicities.[5][6] Therefore, a thorough and systematic in vivo investigation is crucial to determine the therapeutic potential and safety profile of this novel compound. This guide outlines a strategic workflow from initial dose-finding to definitive efficacy studies.

Phase 1: Preliminary Assessments and Dose Range Finding

The initial phase focuses on characterizing the compound and establishing a safe and tolerable dose range for subsequent studies. This is a critical step to avoid confounding toxicological effects in efficacy models.[7]

In Silico ADMET Prediction

Before embarking on extensive animal studies, it is highly recommended to perform in silico predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[8][9] Various software platforms can provide insights into parameters like oral bioavailability, blood-brain barrier permeability, and potential for cytochrome P450 (CYP) inhibition.[8][9] This data helps in anticipating the compound's behavior in vivo and designing more efficient experiments.

Acute Toxicity Study (Dose Escalation)

The primary objective of this study is to determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity.

Protocol:

  • Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old) of both sexes.

  • Grouping: A minimum of 5 groups (n=5 per sex per group): Vehicle control and four escalating dose groups.

  • Dosing:

    • The starting dose should be determined based on in vitro cytotoxicity data or in silico toxicity predictions. A common starting point is 1/100th of the predicted LD50.

    • Doses should be escalated geometrically (e.g., 10, 30, 100, 300 mg/kg).

    • The compound should be formulated in a suitable, non-toxic vehicle (e.g., 0.5% carboxymethylcellulose in saline).

    • Administer a single dose via the intended clinical route (e.g., oral gavage).

  • Observations:

    • Monitor animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Measure body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity. This dose will inform the selection of doses for subsequent studies.

Parameter Description
Animal Model Swiss albino mice (male and female)
Age 6-8 weeks
Number of Groups 5 (Vehicle + 4 Dose Levels)
Animals per Group 5 per sex
Route of Administration Oral Gavage (or intended clinical route)
Observation Period 14 days

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the PK profile is essential for correlating drug exposure with pharmacological effects and toxicological findings.[10] This phase aims to characterize how the animal body processes the compound.

Single-Dose Pharmacokinetic Study

Protocol:

  • Animal Model: Healthy, male Sprague-Dawley rats (200-250 g) with cannulated jugular veins for serial blood sampling.

  • Grouping: Two groups (n=5 per group):

    • Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine absolute bioavailability.

    • Oral (PO) administration (e.g., 10 mg/kg, a dose below the MTD).

  • Sample Collection:

    • Collect blood samples (approx. 100 µL) at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis (e.g., using Phoenix WinNonlin software).

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Phase 3: Efficacy Evaluation in a Relevant Disease Model

Based on the structural similarity to thiazolidinediones, a logical starting point for efficacy testing is a model of type 2 diabetes.[1][2][11]

Dexamethasone-Induced Insulin Resistance Model

This model is suitable for screening compounds for their ability to improve insulin sensitivity.[2]

Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Induction of Insulin Resistance: Administer dexamethasone (1 mg/kg, intraperitoneally) daily for 10 days.

  • Grouping (n=6-8 per group):

    • Normal Control (Vehicle only)

    • Diabetic Control (Dexamethasone + Vehicle)

    • Positive Control (Dexamethasone + Pioglitazone, e.g., 10 mg/kg/day, PO)

    • Test Compound (Dexamethasone + Low Dose of test compound, PO)

    • Test Compound (Dexamethasone + High Dose of test compound, PO)

  • Treatment: Administer the test compound or controls orally once daily from day 1 to day 10.

  • Efficacy Endpoints:

    • Fasting Blood Glucose: Measure on day 0, 5, and 10.

    • Oral Glucose Tolerance Test (OGTT): Perform on day 10. After an overnight fast, administer a glucose load (2 g/kg, PO) and measure blood glucose at 0, 30, 60, 90, and 120 minutes.

    • Serum Insulin Levels: Measure at the end of the study.

    • Lipid Profile: Measure serum triglycerides and cholesterol.

Phase 4: Preliminary Toxicology Assessment

A sub-acute toxicity study provides initial information on the potential target organs of toxicity following repeated dosing.

14-Day Repeat-Dose Toxicity Study

Protocol:

  • Animal Model: Sprague-Dawley rats (one sex, or both if acute toxicity showed sex-specific differences).

  • Grouping (n=5-10 per sex per group):

    • Vehicle Control

    • Low Dose (e.g., efficacious dose)

    • Mid Dose (e.g., 3x Low Dose)

    • High Dose (e.g., near MTD)

  • Dosing: Administer the compound daily for 14 days via the intended clinical route.

  • Observations:

    • Daily clinical observations and weekly body weight measurements.

  • Terminal Procedures:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect major organs (liver, kidney, spleen, heart, lungs, etc.).

    • Weigh the organs and preserve them in formalin for histopathological examination.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy cluster_3 Phase 4: Toxicology P1_1 In Silico ADMET Prediction P1_2 Acute Toxicity Study (Dose Escalation) P1_1->P1_2 Inform Starting Dose P2_1 Single-Dose PK Study (IV & PO) P1_2->P2_1 Determine Safe Doses P4_1 14-Day Repeat-Dose Toxicity Study P1_2->P4_1 Set Dose Levels P3_2 Efficacy Testing (e.g., Anti-diabetic) P2_1->P3_2 Correlate Exposure & Efficacy P3_1 Disease Model Induction (e.g., Dexamethasone) P3_1->P3_2 P3_2->P4_1 Inform Efficacious Dose G cluster_0 Cell Nucleus PPARg PPAR-γ PPRE PPRE (Promoter Region) PPARg->PPRE Binds RXR RXR RXR->PPRE Binds Gene Target Genes (e.g., GLUT4, Adiponectin) PPRE->Gene Activates Transcription Response Increased Insulin Sensitivity & Glucose Uptake Gene->Response Compound This compound (Hypothesized Ligand) Compound->PPARg Activates

Caption: Hypothesized PPAR-γ signaling pathway.

References

  • Scheen, A. J. (2007). Pharmacokinetic interactions with thiazolidinediones. Clinical Pharmacokinetics, 46(1), 1–12.
  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Metabolism, 11(1), 44–56.
  • Ansari, B., & Khan, H. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry, 2023, 9462176.
  • Ansari, B., & Khan, H. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.
  • Ansari, B., & Khan, H. (2023).
  • Koppireddi, S. et al. (2020). In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound. Xenobiotica, 50(10), 1215-1224.
  • El-Sayed, M. A. A. et al. (2022).
  • El-Sayed, M. A. A. et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation.
  • Kumbhare, N., & Dhurvey, V. (2025). Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review.
  • Patel, D. R. et al. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 13(10), 1235-1250.
  • Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River.
  • Kumar, D. et al. (2025). Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Journal of Applied Pharmaceutical Research.
  • Stepan, A. F. et al. (2011). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Journal of Medicinal Chemistry, 54(22), 7773-7784.
  • Lovering, F. et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(13), 6733-6744.
  • Kamal, A. et al. (2015). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.

Sources

Application Notes & Protocols: N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-TDZA-MC2026-01

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline in medicinal chemistry. While direct literature on this specific molecule is nascent, its structure combines two pharmacologically significant moieties: the 1,3-thiazolidine ring and the N,N-dimethylaniline group. By analyzing the established biological activities of these core components, this guide outlines a strategic framework for investigating the therapeutic potential of the title compound. We present detailed protocols for its synthesis, characterization, and evaluation in primary screening assays for antimicrobial and anticancer activities, areas where thiazolidine derivatives have shown considerable promise.[1][2][3][4] This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising chemical entity.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The molecule this compound represents an intriguing, yet underexplored, scaffold for drug discovery. Its structure is a hybrid of two well-established pharmacophores:

  • The 1,3-Thiazolidine Core: This five-membered heterocyclic system is a "biologically privileged scaffold," known to be a component in a multitude of compounds with diverse biological activities.[1][2] The thiazolidine nucleus and its oxidized form, thiazolidin-4-one, are central to drugs with antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and anticancer properties.[3][4][5][6] The flexibility of substitution at various positions on the ring allows for fine-tuning of its pharmacological profile.[2]

  • The N,N-Dimethylaniline Moiety: This functional group serves as a crucial intermediate and building block in the synthesis of numerous pharmaceuticals and dyes.[7][8][9] While often seen as a synthetic handle, derivatives of N,N-dimethylaniline have been investigated for their own bioactivities, including antioxidant and antiarrhythmic properties.[10][11] Its electron-donating nature can significantly influence the electronic properties of the parent molecule, potentially modulating receptor binding and metabolic stability.[12]

The conjugation of these two moieties in this compound suggests a high probability of discovering novel biological activities. This document provides the scientific rationale and practical methodologies to explore this potential.

Proposed Therapeutic Applications & Research Directions

Based on the extensive literature on related thiazolidine derivatives, we propose the following primary areas of investigation for this compound:

  • Antimicrobial Agents: Thiazolidine and thiazolidin-4-one derivatives are well-documented for their activity against a broad spectrum of bacteria and fungi.[5][13][14] The mechanism often involves the inhibition of essential bacterial enzymes. The title compound should be screened against panels of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Anticancer Agents: The thiazolidine scaffold is present in numerous compounds demonstrating potent anticancer activity.[14][15] These compounds can induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways in cancer cells. Initial studies should focus on screening against a panel of human cancer cell lines, such as those from breast, lung, and colon cancers, to determine cytotoxic or cytostatic effects.

  • Anti-inflammatory Agents: Many thiazolidin-4-one derivatives exhibit significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[1][5] The anti-inflammatory potential of this compound could be explored using in vitro assays for inflammatory mediators.

Experimental Protocols

Synthesis and Characterization

The synthesis of 2-aryl-1,3-thiazolidines is typically achieved through a condensation reaction. The proposed synthesis for this compound involves the reaction of 4-(dimethylamino)benzaldehyde with cysteamine (2-aminoethanethiol).

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product & Purification A 4-(Dimethylamino)benzaldehyde C Solvent: Ethanol or Toluene A->C B Cysteamine (2-Aminoethanethiol) B->C D Reflux (e.g., 78-110°C) C->D E Optional: Dean-Stark trap to remove water D->E F This compound D->F E->F G Purification: Recrystallization or Column Chromatography F->G

Caption: Proposed workflow for the synthesis of the target compound.

Protocol 3.1.1: Synthesis of this compound

  • Reaction Setup: To a solution of 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask, add cysteamine hydrochloride (1.14 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol).

  • Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Evaluation: Antimicrobial Activity

Protocol 3.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

  • Preparation of Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Perform a serial two-fold dilution in a 96-well microtiter plate containing MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Table 1: Example Data Layout for MIC Determination

Compound Conc. (µg/mL)S. aureusE. coli
256--
128--
64-+
32++
MIC 64 128
Ciprofloxacin (Std.)0.50.25
Positive Control++
Negative Control--
(+) indicates growth; (-) indicates no growth.
Biological Evaluation: Anticancer Activity

Protocol 3.3.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations (e.g., 0.1 to 100 µM).

  • Controls: Include untreated cells (vehicle control with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_pathway Hypothetical Anticancer Mechanism Compound N,N-dimethyl-4- (1,3-thiazolidin-2-yl)aniline Target Bacterial Enzyme (e.g., MurB) Compound->Target Inhibition Pathway Peptidoglycan Synthesis Target->Pathway Outcome Cell Wall Disruption Bacterial Death Pathway->Outcome Blocked

Caption: Hypothetical mechanism for antimicrobial activity.

Conclusion and Future Perspectives

This compound is a synthetically accessible molecule that holds significant, albeit unexplored, potential in medicinal chemistry. The protocols and rationale presented in this guide offer a clear and structured path for its initial investigation. Future work should expand upon these primary screens, delving into structure-activity relationship (SAR) studies by synthesizing analogs, and exploring mechanisms of action for any confirmed biological activities. The convergence of the versatile thiazolidine core with the electronically influential N,N-dimethylaniline moiety makes this compound a compelling candidate for novel drug discovery programs.

References

  • Gupta, A., Singh, R., Sonar, P. K., & Saraf, S. K. (2014). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Scientifica, 2014, 897832. [Link]

  • Mak Tutorials. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Slideshare. [Link]

  • Pânzariu, A. T., Apotrosoaei, M., Vasincu, D., Drăgan, M., & Profire, L. (2015). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 19(9), 13824-13847. [Link]

  • Thakur, A., & Kumar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ChemistrySelect, 4(19), 5647-5675. [Link]

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  • Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. (n.d.). LinkedIn. [Link]

  • Revelant, G., et al. (2015). Synthesis of Novel 2-Thienylimino-1,3-thiazolidin-4-ones. Molecules, 20(8), 15324-15337. [Link]

  • Kumar, R., & Singh, P. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(18), 4210. [Link]

  • Wikipedia. (n.d.). N,N-Dimethylaniline. [Link]

  • Troutman, H. D., & Long, L. M. (1948). The Synthesis of 2,3-Disubstituted-4-thiazolidones. Journal of the American Chemical Society, 70(10), 3436-3439. [Link]

  • Wang, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules, 29(18), 4253. [Link]

  • Pânzariu, A. T., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 10. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Ukrainica Bioorganica Acta, 1, 3-23. [Link]

  • Wujec, M., & Paneth, A. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 325. [Link]

  • Kumar, H., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Medicinal Chemistry, 16(19), 1827-1851. [Link]

  • Sharma, P. K., et al. (2024). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. Journal of Xenobiotics, 14(1), 182-203. [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) N,N-dimethylaniline, POCl3, 150 °C, mw;.... [Link]

  • Taylor, P., et al. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 25(6), 1375. [Link]

  • Kumar, R., & Singh, P. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Medicinal Chemistry Research, 26, 3035-3053. [Link]

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Sources

Application Note: High-Throughput Screening of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline Libraries for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Thiazolidine Scaffold

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic system have been investigated for their potential as antidiabetic, antimicrobial, anti-inflammatory, and anticancer agents.[2][4][5] The structural versatility of the thiazolidine nucleus allows for extensive chemical modification, making it an attractive starting point for the generation of diverse compound libraries for high-throughput screening (HTS) campaigns.[6] This application note outlines a comprehensive strategy for the HTS of a library based on the N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline scaffold to identify novel potent and selective anticancer agents.

Rationale for Screening this compound Libraries

The this compound core combines the established biological relevance of the thiazolidine ring with a dimethylaniline moiety, which can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The exploration of chemical space around this scaffold through the creation of a diverse library of analogs holds the potential for the discovery of novel chemical entities with potent anticancer activity. A hypothetical library for screening could be generated through various synthetic modifications, such as substitutions on the aniline ring, the thiazolidine ring, and the nitrogen atom of the thiazolidine.

High-Throughput Screening Workflow

A typical HTS campaign involves a series of integrated steps, from initial assay development to hit confirmation and validation. The overall workflow is designed to efficiently screen large numbers of compounds and identify promising candidates for further development.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Development Assay Development (e.g., Cell-Based Viability Assay) Assay_Optimization Assay Optimization (Miniaturization to 384-well format) Assay_Development->Assay_Optimization Assay_Validation Assay Validation (Z'-factor > 0.5) Assay_Optimization->Assay_Validation Primary_HTS Primary HTS (Single concentration screening) Assay_Validation->Primary_HTS Proceed to HTS Data_Analysis Primary Data Analysis (Hit Identification) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing of primary hits) Data_Analysis->Hit_Confirmation Identified Hits Dose_Response Dose-Response Curves (IC50 determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Apoptosis, Cell Cycle Analysis) Dose_Response->Secondary_Assays SAR_Analysis Preliminary SAR Analysis Secondary_Assays->SAR_Analysis

Figure 1: A generalized workflow for a high-throughput screening campaign.

Phase 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay. For identifying compounds with anticancer activity, a cell-based assay measuring cell viability is a common and effective primary screen.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 384-well clear-bottom cell culture plates.

  • Automated liquid handling systems.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 40 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a master plate of the this compound library compounds dissolved in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound solution to the cell plates to achieve the desired final screening concentration (e.g., 10 µM).

    • Include appropriate controls on each plate:

      • Negative control: Wells with cells treated with DMSO vehicle only (representing 100% viability).

      • Positive control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin) to induce cell death (representing 0% viability).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Assay Validation

Before initiating the full-scale HTS, the assay must be validated to ensure its suitability for high-throughput screening. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD_positive and SD_negative are the standard deviations of the positive and negative controls, respectively.

  • Mean_positive and Mean_negative are the means of the positive and negative controls, respectively.

An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.

Table 1: Assay Validation Parameters

ParameterAcceptance Criteria
Z'-Factor > 0.5
Signal Window > 2
Coefficient of Variation (%CV) < 15%

Phase 2: Primary High-Throughput Screen

Once the assay is validated, the primary screen of the entire compound library is performed at a single concentration.

Data Analysis and Hit Selection

The raw data from the primary screen is normalized to the controls on each plate. The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Absorbance_compound - Mean_Absorbance_positive) / (Mean_Absorbance_negative - Mean_Absorbance_positive))

A "hit" is defined as a compound that exhibits a statistically significant level of inhibition above a predetermined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Phase 3: Hit Confirmation and Validation

The primary screen is likely to generate a number of false positives. Therefore, a rigorous hit confirmation and validation process is crucial.

Figure 2: The hit validation cascade.

Protocol 2: Dose-Response and IC50 Determination

Confirmed hits are subjected to dose-response analysis to determine their potency.

Procedure:

  • Prepare serial dilutions of the confirmed hit compounds.

  • Perform the cell viability assay as described in Protocol 1 with the serially diluted compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Table 2: Example Dose-Response Data for a Hit Compound

Concentration (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
Secondary and Orthogonal Assays

To further characterize the mechanism of action of the validated hits, secondary and orthogonal assays are employed. These assays should measure a different biological endpoint to confirm the compound's activity and rule out assay-specific artifacts.

Examples of relevant secondary assays for anticancer drug discovery include:

  • Apoptosis Assays: To determine if the compounds induce programmed cell death (e.g., Caspase-Glo® 3/7 Assay).

  • Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest (e.g., flow cytometry with propidium iodide staining).

  • Kinase Inhibition Assays: If a specific kinase is a hypothesized target of the thiazolidine scaffold, direct enzymatic assays can be performed.[8]

Preliminary Structure-Activity Relationship (SAR) Analysis

The IC50 values of the validated hits are analyzed in the context of their chemical structures to identify initial structure-activity relationships. This analysis helps to guide the next steps of lead optimization, where medicinal chemists will synthesize new analogs to improve potency, selectivity, and drug-like properties.

Conclusion

This application note provides a detailed framework for the high-throughput screening of this compound libraries for the discovery of novel anticancer agents. By following a systematic approach of assay development, primary screening, and rigorous hit validation, researchers can efficiently identify and characterize promising lead compounds for further preclinical development. The versatility of the thiazolidine scaffold, combined with the power of HTS, offers a promising avenue for the discovery of next-generation cancer therapeutics.

References

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  • Wiley Online Library. (2024). Structures of some antidiabetic drugs bearing thiazolidine‐2,4‐dione scaffold. Journal of Biochemical and Molecular Toxicology, e23674.
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  • PMC. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 8.
  • ResearchGate. (2022). Synthesis, Characterization, Docking and In-Vitro evaluation of newly Synthesized Thiazolidinones. Egyptian Journal of Chemistry, 65(4), 45-54.
  • PubMed. (2012). High-throughput synthesis of azide libraries suitable for direct "click" chemistry and in situ screening.
  • ResearchGate. (2019). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Mini-Reviews in Organic Chemistry, 16(5), 441-453.
  • MDPI. (2021).
  • Nuvisan. (n.d.). HTS libraries. Retrieved from [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6483.
  • ResearchGate. (2020). Synthesis and Antimicrobial Screening of Some Thiazolidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4469-4477.

Sources

synthesis of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline derivatives for biological evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Synthesis and Biological Evaluation of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a comprehensive guide to the synthesis, characterization, and preliminary biological evaluation of this compound, a representative member of a promising class of heterocyclic compounds. It is designed to offer both the theoretical basis and practical, step-by-step protocols for researchers in medicinal chemistry and drug discovery.

Introduction: The Thiazolidine Scaffold in Medicinal Chemistry

The thiazolidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of thiazolidine and its oxidized form, thiazolidin-4-one, have demonstrated significant potential as antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic agents.[1][2][3][4][5] The versatility of the thiazolidine ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

This guide focuses specifically on the synthesis of an this compound derivative. This class of compounds is of particular interest due to the combination of the bioactive thiazolidine moiety with the electronically rich N,N-dimethylaniline group, a common pharmacophore in various therapeutic agents. We will detail a robust synthetic protocol via a cyclocondensation reaction and outline a standard methodology for evaluating its preliminary antimicrobial activity, a common starting point for this class of compounds.

Part I: Chemical Synthesis of this compound

Principle and Rationale

The synthesis of 2-substituted-1,3-thiazolidines is most efficiently achieved through the cyclocondensation of an aldehyde with a β-aminothiol, such as 2-aminoethanethiol (cysteamine). This reaction is a classic example of heterocyclic synthesis, proceeding through the initial formation of a Schiff base (imine) between the aldehyde and the amine, followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to ring closure.

Causality of Experimental Choices:

  • Reactants: 4-(Dimethylamino)benzaldehyde is chosen as the aldehyde component to introduce the N,N-dimethylaniline moiety. 2-Aminoethanethiol hydrochloride is a stable and commercially available source of the crucial aminothiol backbone.

  • Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the starting materials and is relatively benign.

  • Catalyst/Base: Triethylamine (a tertiary amine base) is added to neutralize the hydrochloride salt of the cysteamine, liberating the free amine necessary for the initial condensation with the aldehyde.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy to drive the condensation and subsequent cyclization to completion in a reasonable timeframe.

Experimental Workflow: Synthesis

The overall workflow for the synthesis and purification is depicted below.

Synthesis_Workflow reagents 1. Reagent Mixing (Aldehyde, Cysteamine HCl, Triethylamine in Ethanol) reflux 2. Reaction (Reflux for 4-6 hours) reagents->reflux Heat workup 3. Work-up (Solvent Removal, Aqueous Wash) reflux->workup Cooling purify 4. Purification (Recrystallization) workup->purify char 5. Characterization (NMR, MS, MP) purify->char product Final Product char->product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Synthesis

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Supplier
4-(Dimethylamino)benzaldehydeC₉H₁₁NO149.19e.g., Sigma-Aldrich
2-Aminoethanethiol hydrochlorideC₂H₇NS·HCl113.61e.g., Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N101.19e.g., Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07e.g., Fisher Sci.
Diethyl Ether(C₂H₅)₂O74.12e.g., Fisher Sci.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-Lab prepared
Anhydrous Magnesium SulfateMgSO₄120.37e.g., Sigma-Aldrich

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) and absolute ethanol (40 mL). Stir until the aldehyde is fully dissolved.

  • Addition of Reagents: Add 2-aminoethanethiol hydrochloride (1.14 g, 10 mmol) to the solution. Follow this by the dropwise addition of triethylamine (1.5 mL, ~11 mmol) over 5 minutes. The triethylamine neutralizes the hydrochloride, and a slight warming of the mixture may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in diethyl ether (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted starting materials and salts, followed by a wash with brine (30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the solid by recrystallization from a minimal amount of hot ethanol to afford the final product as a crystalline solid.

Characterization (Expected Results)

  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: Typically 75-85%.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.25 (d, 2H, Ar-H), ~6.65 (d, 2H, Ar-H), ~5.40 (s, 1H, N-CH-S), ~4.20 (t, 2H, N-CH₂), ~3.10 (t, 2H, S-CH₂), ~2.95 (s, 6H, N(CH₃)₂).

  • Mass Spec (ESI+): m/z calculated for C₁₁H₁₆N₂S [M+H]⁺: 209.11. Found: ~209.1.

Part II: Biological Evaluation

Rationale for Antimicrobial Screening

Thiazolidine derivatives are widely reported to possess significant antimicrobial properties.[3][4][6] Their mechanism can vary, but some are known to interfere with essential bacterial enzymes.[7] Therefore, a primary screening for antibacterial and antifungal activity is a logical first step in evaluating the biological potential of newly synthesized derivatives. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]

Experimental Workflow: MIC Assay

The workflow provides a clear, high-level overview of the steps involved in determining the MIC of the synthesized compound.

MIC_Workflow prep 1. Preparation (Compound Stock, Media, Bacterial Inoculum) dilute 2. Serial Dilution (Compound in 96-well plate) prep->dilute inoculate 3. Inoculation (Add bacteria to wells) dilute->inoculate incubate 4. Incubation (37°C for 18-24 hours) inoculate->incubate read 5. Read Results (Visual inspection for turbidity) incubate->read mic MIC Value read->mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol: Broth Microdilution Assay

Materials and Reagents

ItemDescription
Test CompoundThis compound, dissolved in DMSO (e.g., 10 mg/mL stock)
Bacterial StrainsStaphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
Growth MediaMueller-Hinton Broth (MHB)
Positive ControlStandard antibiotic, e.g., Ampicillin or Ciprofloxacin
Negative ControlDMSO (vehicle control)
Equipment96-well microtiter plates, multichannel pipette, incubator (37°C)

Step-by-Step Procedure

  • Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.

  • Plate Preparation: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 200 µL of the test compound at the highest desired starting concentration (e.g., 256 µg/mL in MHB).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This leaves wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) with 100 µL of MHB.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final bacterial concentration will be ~5 x 10⁵ CFU/well.

  • Controls: Set up parallel dilutions for the positive control antibiotic and the vehicle control (DMSO).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Part III: Data and Expected Results

Anticipated Biological Activity

Based on extensive literature on similar scaffolds, the synthesized derivatives are expected to show some level of antimicrobial activity. The presence of different functional groups can significantly influence this activity. For instance, electron-withdrawing groups on the phenyl ring have sometimes been shown to enhance activity, while electron-donating groups may decrease it.[3]

Hypothetical MIC Data Table

CompoundMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)
This compound64128
Ampicillin (Positive Control)28

Note: These are hypothetical values for illustrative purposes.

A higher MIC value indicates lower activity. Often, compounds show greater potency against Gram-positive bacteria than Gram-negative bacteria due to differences in the cell wall structure.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of this compound and its subsequent evaluation as a potential antimicrobial agent. The methodologies described are robust, grounded in established chemical and microbiological principles, and serve as a foundational template for researchers exploring the vast therapeutic potential of the thiazolidine scaffold. Further studies could involve derivatization of this core structure to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various microbial or cancer cell line targets.[5][9]

References

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (n.d.). National Institutes of Health (PMC). Available at: [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Available at: [Link]

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. (n.d.). Royal Society of Chemistry (RSC). Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Institutes of Health (PMC). Available at: [Link]

  • Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. (2024). Oriental Journal of Chemistry. Available at: [Link]

  • Thiazolidinediones as anti-cancer agents. (n.d.). National Institutes of Health (PMC). Available at: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.). MDPI. Available at: [Link]

  • A Facile Synthesis and Antimicrobial Activity Evaluation of Sydnonyl-Substituted Thiazolidine Derivatives. (2015). National Institutes of Health (PMC). Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Available at: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Biological Activity of Some New 4-Thiazolidinones. (n.d.). Connect Journals. Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. Available at: [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (2015). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents. (2013). Semantic Scholar. Available at: [Link]

  • Thiazole/thiazoline formations from substituted 2-aminothiophenols. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience. Available at: [Link]

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and often subtle challenges associated with the purification of this compound. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity and purity of your experimental outcomes.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and inherent properties of this compound and its precursors.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern is the susceptibility of the 1,3-thiazolidine ring to hydrolysis, particularly under acidic conditions. The formation of the thiazolidine is a reversible condensation reaction.[1] The presence of the electron-donating N,N-dimethylamino group on the phenyl ring can influence the electron density of the system and may affect the stability of the iminium ion intermediate, making the ring sensitive to cleavage in the presence of protic acids. Mildly acidic aqueous environments can catalyze the ring-opening reaction, reverting the compound to its starting materials: N,N-dimethyl-4-aminobenzaldehyde and 2-aminoethanethiol.[1][2]

Q2: How should I properly store the purified compound?

A2: To ensure long-term stability, the purified solid should be stored in a tightly sealed container, protected from light, in a cool, dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation, especially if any residual thiol starting material is present. Given the light sensitivity of the N,N-dimethyl-4-aminobenzaldehyde precursor, it is prudent to protect the final product from light as well.[3]

Q3: What are the most likely impurities I might encounter in my crude product?

A3: Impurities typically arise from three main sources:

  • Unreacted Starting Materials: Residual N,N-dimethyl-4-aminobenzaldehyde and 2-aminoethanethiol.

  • Starting Material Degradation Products: Impurities from the aldehyde, which can be light-sensitive, or the disulfide dimer of 2-aminoethanethiol, formed by oxidation.[3][4][5]

  • Reaction Intermediates: The Schiff base (imine) formed between the aldehyde and the amine of 2-aminoethanethiol may be present if the final ring-closing step is incomplete.[6]

Q4: My starting 2-aminoethanethiol (cysteamine) has a strong odor and appears discolored. Can I still use it?

A4: It is not recommended. 2-aminoethanethiol is prone to oxidation in the air, leading to the formation of its disulfide, cystamine.[4][5] Discoloration and a strong odor can be indicative of degradation. Using compromised starting material will introduce impurities that can be difficult to remove and may interfere with the reaction. It is crucial to use high-purity 2-aminoethanethiol that has been stored properly under an inert atmosphere and at a low temperature (2-8°C).[4][7]

PART 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during the purification of this compound.

Issue 1: Low or No Yield of Crystalline Product After Synthesis
Probable Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC). The presence of a significant amount of the starting aldehyde spot indicates an incomplete reaction.Ensure equimolar amounts of high-purity starting materials. The reaction can be equilibrium-driven; consider removing water as it forms, for example, by using a Dean-Stark apparatus if the solvent system allows.
Product Hydrolysis During Work-up Check the pH of your aqueous wash solutions. If acidic conditions (pH < 6) were used, hydrolysis is highly likely.[2]Perform the aqueous work-up using neutral or slightly basic solutions (e.g., saturated sodium bicarbonate solution, pH ~8). Avoid strong acids. Work quickly and at low temperatures to minimize exposure time to the aqueous phase.
Product is an Oil, Not a Solid The product fails to solidify upon solvent removal, even under high vacuum.This is often due to persistent impurities. The oil may be a supersaturated solution of your product contaminated with unreacted starting materials or side products. Proceed with column chromatography for purification.
Issue 2: Multiple Spots on TLC Plate, Even After Purification
Probable Cause Diagnostic Check Recommended Solution
On-Plate Decomposition Spot a concentrated solution of your purified compound on a TLC plate and let it sit for 5-10 minutes before developing. If streaking or new spots appear, decomposition on the silica gel is occurring.The acidic nature of standard silica gel can catalyze the hydrolysis of the thiazolidine. Prepare a slurry of silica gel with your eluent containing 0.5-1% triethylamine (Et₃N) to neutralize the acidic sites before packing your column or running your TLC.
Co-eluting Impurities Multiple purification attempts by the same method (e.g., recrystallization from the same solvent) fail to improve purity.Change the purification method. If recrystallization is failing, use flash column chromatography with a different solvent system. If chromatography is failing, try recrystallization from a different solvent or solvent mixture.
Oxidation/Degradation The product appears pure immediately after purification but shows impurities on TLC after a few days of storage.Review your storage conditions. Ensure the product is stored in a tightly sealed vial, protected from light, and under an inert atmosphere.[3]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Purification Issue issue_type What is the issue? start->issue_type low_yield Low Yield / Oily Product issue_type->low_yield Low Yield multi_spots Multiple Spots on TLC issue_type->multi_spots Impure check_workup_ph Check Work-up pH low_yield->check_workup_ph check_on_plate_stability On-Plate Stability Test multi_spots->check_on_plate_stability check_reaction_tlc Check Reaction TLC check_workup_ph->check_reaction_tlc Neutral acidic_workup Acidic Work-up check_workup_ph->acidic_workup Acidic incomplete_reaction Incomplete Reaction check_reaction_tlc->incomplete_reaction Aldehyde present solution_neutral_workup Solution: Use neutral/basic wash. Work at low temp. acidic_workup->solution_neutral_workup solution_drive_reaction Solution: Ensure pure starting materials. Remove water. incomplete_reaction->solution_drive_reaction on_plate_degradation Degradation on Silica check_on_plate_stability->on_plate_degradation Degrades persistent_impurity Persistent Impurity check_on_plate_stability->persistent_impurity Stable solution_neutralize_silica Solution: Use eluent with 1% Et3N. Consider alumina. on_plate_degradation->solution_neutralize_silica solution_change_method Solution: Switch purification method (Column <-> Recrystallization). persistent_impurity->solution_change_method

Caption: Troubleshooting decision tree for purification issues.

PART 3: Protocols and Best Practices

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to minimize the risk of acid-catalyzed hydrolysis on a standard silica gel stationary phase.

1. Preparation of Neutralized Silica Gel and Eluent:

  • Choose an appropriate eluent system based on TLC analysis (e.g., a starting point could be 20-30% ethyl acetate in hexanes).

  • To the chosen eluent, add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v). This will serve as your mobile phase.

  • Prepare a slurry of silica gel in the Et₃N-containing mobile phase. Let it stand for 10-15 minutes to ensure neutralization.

2. Column Packing and Sample Loading:

  • Pack a column with the neutralized silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Adsorb the crude product onto a small amount of silica gel, dry it under reduced pressure, and load the dry powder onto the top of the packed column (dry loading). This often provides better resolution.

3. Elution and Fraction Collection:

  • Elute the column with the Et₃N-containing mobile phase.

  • Collect fractions and monitor by TLC (using plates developed in the same neutralized eluent).

  • Combine the fractions containing the pure product.

4. Solvent Removal:

  • Remove the solvent under reduced pressure. To remove the last traces of triethylamine, the residue can be co-evaporated with a solvent like toluene two to three times.

Protocol 2: Purification by Recrystallization

1. Solvent Screening (Small Scale):

  • Place a small amount of crude product (10-20 mg) into several test tubes.

  • Add a small amount (0.5 mL) of a different solvent to each tube. Solvents to screen include ethanol, isopropanol, ethyl acetate, acetone, and toluene.

  • Heat the tubes with agitation until the solid dissolves. If it doesn't dissolve, add more solvent dropwise until it does.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

  • An ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold, resulting in the formation of high-quality crystals. Ethanol is often a good starting point for similar compounds.[8]

2. Bulk Recrystallization:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.

  • Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under high vacuum to remove all traces of solvent.

Synthesis & Purification Pathway Overview

SynthesisPurification cluster_synthesis Synthesis cluster_purification Purification cluster_decomposition Potential Decomposition aldehyde N,N-dimethyl-4- aminobenzaldehyde imine Imine Intermediate (Schiff Base) aldehyde->imine thiol 2-Aminoethanethiol thiol->imine product Crude Product imine->product Cyclization chromatography Flash Chromatography (Neutralized Silica) product->chromatography recrystallization Recrystallization product->recrystallization hydrolysis Hydrolysis (Acidic Conditions) product->hydrolysis Reversible pure_product Pure N,N-dimethyl-4-(1,3- thiazolidin-2-yl)aniline chromatography->pure_product recrystallization->pure_product hydrolysis->aldehyde hydrolysis->thiol

Sources

N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Welcome to the dedicated technical support guide for this compound (CAS 712-80-1). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability, proper handling, and successful application of this versatile synthetic building block. Drawing from established chemical principles and field experience, this guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to navigate common experimental challenges.

I. Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common inquiries regarding the long-term stability and optimal storage conditions for this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and the chemical nature of the compound, the ideal storage conditions are crucial for maintaining its integrity. The compound should be stored at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1] This practice mitigates the risk of degradation from the primary environmental factors: temperature, oxygen, and light.

Q2: Why is storage in the dark and under an inert atmosphere so critical?

A2: The N,N-dimethylaniline moiety is susceptible to atmospheric oxidation, which can lead to the formation of colored impurities.[2][3] Aniline and its derivatives are known to darken over time upon exposure to air and light.[4] Storing under an inert gas displaces oxygen, preventing oxidation, while opaque or amber vials protect the compound from photodegradation.

Q3: I've noticed the solid material has developed a yellowish or brownish tint over time. Is it still usable?

A3: The appearance of a yellow or brown color is a common indicator of partial oxidation of the N,N-dimethylaniline portion of the molecule.[2][3] While minor discoloration may not significantly affect the outcome of some synthetic applications, it is a sign of degradation. For high-purity applications, such as in the final steps of pharmaceutical synthesis or for analytical standard preparation, using discolored material is not recommended. It is advisable to use fresh, off-white to pale yellow material whenever possible. If you must use discolored material, consider purification by recrystallization, though this may not be straightforward.

Q4: What are the primary degradation pathways for this compound?

A4: The molecule has two main points of vulnerability: the N,N-dimethylaniline group and the 1,3-thiazolidine ring.

  • Oxidation: The tertiary amine and the electron-rich aromatic ring are prone to oxidation, especially when exposed to air and light, leading to colored byproducts and potential N-oxide formation.

  • Hydrolysis: The thiazolidine ring, being a cyclic aminal, is susceptible to hydrolysis, particularly under acidic conditions. This would lead to the ring-opening to form the corresponding aldehyde (4-(dimethylamino)benzaldehyde) and cysteamine.

Q5: How stable is the compound in common laboratory solvents?

A5: While specific long-term stability data in various solvents is not extensively published, general principles apply. For short-term use in reactions, it is soluble in many common organic solvents. However, for storage, it is best kept as a solid. If a stock solution is required, prepare it fresh in a high-purity, anhydrous aprotic solvent (e.g., dichloromethane, THF, or dioxane) and store it under an inert atmosphere at 2-8°C for no more than a few days. Avoid protic solvents or acidic conditions for storage to prevent hydrolysis of the thiazolidine ring.

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the electron-rich N,N-dimethylaniline moiety.[2]
Light Amber vial or protected from lightPrevents light-induced degradation (photolysis) of the aniline structure.[4]
Container Tightly sealed, appropriate materialPrevents exposure to moisture and atmospheric oxygen.
Form SolidSolid form is generally more stable than solutions for long-term storage.

II. Troubleshooting Guide for Synthetic Applications

This section provides a troubleshooting guide for a common synthetic application of this compound: its use as a coupling partner in the synthesis of an azo dye. This reaction leverages the electron-rich nature of the N,N-dimethylaniline ring, which makes it an excellent nucleophile for electrophilic aromatic substitution.

Exemplary Protocol: Synthesis of an Azo Dye

This protocol describes the coupling of diazotized 4-nitroaniline with this compound.

Step 1: Diazotization of 4-Nitroaniline

  • In a 100 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of 3 M hydrochloric acid by gently warming.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of water dropwise, keeping the temperature below 5°C. Stir for 15 minutes at this temperature. The resulting diazonium salt solution should be used immediately.

Step 2: Coupling Reaction

  • In a separate 250 mL beaker, dissolve 2.08 g (10 mmol) of this compound in 50 mL of ethanol.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the thiazolidine compound with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 30-60 minutes. A colored precipitate should form.

  • Allow the reaction mixture to stand at room temperature for 1 hour to ensure complete coupling.

Step 3: Isolation and Purification

  • Collect the colored precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at a low temperature (<40°C).

  • Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure azo dye.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
No or Low Yield of Azo Dye 1. Decomposition of Diazonium Salt: The diazonium salt is unstable and may have decomposed before coupling.- Ensure the diazotization reaction is kept strictly between 0-5°C. - Use the diazonium salt solution immediately after preparation.
2. Incorrect pH for Coupling: Azo coupling with dimethylaniline derivatives is typically optimal under weakly acidic to neutral conditions (pH 4-7). Too acidic a medium deactivates the aniline, while too basic a medium can decompose the diazonium salt.- After adding the diazonium salt, check the pH of the reaction mixture. If it is too low, slowly add a cold, dilute solution of sodium acetate or sodium bicarbonate to raise the pH to the optimal range.
3. Degraded Coupling Partner: The this compound may have oxidized or hydrolyzed.- Use fresh, properly stored starting material. Check for discoloration. - Confirm the identity and purity of the starting material by NMR or melting point before use.
Formation of a Tarry, Insoluble Product 1. Side Reactions: Uncontrolled temperature or incorrect stoichiometry can lead to polymerization or other side reactions.- Maintain strict temperature control throughout the addition of the diazonium salt. - Ensure accurate measurement of all reagents.
2. Impure Starting Materials: Impurities can lead to complex side products.- Recrystallize or purify starting materials if their purity is in doubt.
Product is a Mixture of Colors or Difficult to Purify 1. Incomplete Coupling: The reaction may not have gone to completion.- Increase the reaction time for the coupling step. - Ensure thorough mixing of the reactants.
2. Formation of Isomers or Byproducts: Coupling may have occurred at unintended positions, or side reactions may have produced colored impurities.- Optimize the pH to favor para-coupling. - Use column chromatography for purification if recrystallization is ineffective.
Unexpected Color of the Final Product 1. Hydrolysis of the Thiazolidine Ring: If the reaction conditions become too acidic, the thiazolidine ring may open, leading to a different chromophore.- Carefully control the pH during the coupling reaction. Avoid strongly acidic conditions for extended periods.
2. Oxidation of the Product: The final azo dye may be susceptible to oxidation.- Work under an inert atmosphere if possible, especially during purification and drying. - Store the final product under the recommended conditions (cool, dark, inert atmosphere).

III. Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the potential degradation pathways and the exemplary experimental workflow.

cluster_degradation Potential Degradation Pathways Compound This compound Oxidation Oxidized Products (Colored Impurities, N-Oxides) Compound->Oxidation O2, Light Hydrolysis Ring-Opened Products (Aldehyde + Cysteamine) Compound->Hydrolysis H+ / H2O

Caption: Potential degradation pathways for the target compound.

cluster_workflow Azo Dye Synthesis Workflow A 4-Nitroaniline B NaNO2 / HCl (0-5°C) C Diazonium Salt B->C E Coupling Reaction (0-5°C, pH 4-7) C->E D N,N-dimethyl-4-(1,3- thiazolidin-2-yl)aniline D->E F Crude Azo Dye E->F G Filtration & Washing F->G H Purification (Recrystallization) G->H I Pure Azo Dye H->I

Caption: Workflow for the synthesis of an azo dye.

IV. References

  • Fisher Scientific. (n.d.). Safety Data Sheet: N,N-Dimethylaniline. Retrieved January 17, 2026, from a representative Fisher Scientific SDS for N,N-dimethylaniline.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate. Retrieved January 17, 2026, from a representative AK Scientific SDS for a related thiazolidine derivative.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Dimethyl-4,4'-Azodianiline. Retrieved January 17, 2026, from a representative Cole-Parmer SDS for a related aniline derivative.

  • CDH Fine Chemical. (n.d.). N,N-Dimethyl Aniline CAS No 121-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 17, 2026, from a representative CDH Fine Chemical SDS for N,N-dimethylaniline.

  • International Labour Organization & World Health Organization. (2021). ICSC 0877 - N,N-DIMETHYLANILINE. Retrieved January 17, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 17, 2026, from a representative Sigma-Aldrich product page.

  • MySkinRecipes. (n.d.). N,N-dimethyl-4-(thiazolidin-2-yl)aniline. Retrieved January 17, 2026, from a representative supplier webpage.

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from a relevant review article on thiazolidines.

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. ResearchGate. (2016). Retrieved January 17, 2026, from a relevant research article.

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. (n.d.). Retrieved January 17, 2026, from a relevant research article.

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central. (2016, February 4). Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from a relevant research article on thiazolidine prodrugs.

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC - NIH. (2024, July 18). Retrieved January 17, 2026, from a relevant research article on thiazolidine derivatives.

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. NIH. (2023, December 26). Retrieved January 17, 2026, from a relevant review article.

  • Novel Azo Compounds Derived from Thiazolidine-4-one: Synthesis, Metal Complexation, Coloristic Properties, and Biological Activity. NIH. (2025, October 31). Retrieved January 17, 2026, from a relevant research article on thiazolidine-based dyes.

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (PDF) ResearchGate. (n.d.). Retrieved January 17, 2026, from a relevant review article.

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024, August 25). Retrieved January 17, 2026, from a relevant research article.

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. (n.d.). Retrieved January 17, 2026, from a relevant research article.

  • Synthesis, Application and Antimicrobial Activity of New Acid Dyes Based on 3-Amino-2-thioxo-4-thiazolidinone Nucleus on Wool and Silk Fabrics. PubMed. (n.d.). Retrieved January 17, 2026, from a relevant research article.

  • Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. (n.d.). Retrieved January 17, 2026, from a relevant research article.

  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. (n.d.). Retrieved January 17, 2026, from a relevant research article.

  • N,N-Dimethylaniline. PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (n.d.). Retrieved January 17, 2026, from a relevant research article.

  • (PDF) Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. ResearchGate. (n.d.). Retrieved January 17, 2026, from a relevant research article.

  • (PDF) Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. ResearchGate. (2025, September 16). Retrieved January 17, 2026, from a relevant research article.

  • This compound. ChemBK. (n.d.). Retrieved January 17, 2026, from a representative supplier webpage.

  • This compound. LookChem. (n.d.). Retrieved January 17, 2026, from a representative supplier webpage.

Sources

overcoming solubility issues with N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming the common yet significant challenge of poor aqueous solubility of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline in experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively. Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR), making it a critical hurdle to address.[1][2] This center provides a series of structured FAQs and in-depth guides to ensure your compound is fully solubilized and bioavailable in your experimental system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've dissolved this compound in DMSO to make a stock, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening and how do I fix it?

Answer:

This is a classic and frequent issue known as "compound crashing out" and it occurs when a compound that is soluble in a neat organic solvent (like 100% DMSO) is introduced into an aqueous environment where its solubility is much lower.[1] The DMSO concentration is instantly diluted, and the compound precipitates before it can interact with your assay components.

Core Principle: The solubility of a compound is dictated by its physicochemical properties and the nature of the solvent. This compound possesses a lipophilic aniline core and a thiazolidine ring, which contribute to its poor water solubility.[3] The key is to maintain the compound in a solubilized state in the final assay medium.

Troubleshooting Protocol:

  • Optimize Dilution Protocol: The way you dilute your stock matters. Instead of adding a small volume of concentrated DMSO stock directly into a large volume of buffer, try serial dilutions or add the stock to a vortexing solution of the assay buffer to promote rapid mixing and dispersion. It is preferable to mix DMSO stock dilutions directly with the final assay media, which often contains proteins or other components that can help maintain solubility.[1]

  • Reduce Final Compound Concentration: If your assay's sensitivity permits, test a lower final concentration of the compound. The precipitation is happening because the concentration exceeds the compound's solubility limit in the final buffer composition.

  • Increase Final Co-solvent Concentration: While minimizing organic solvents in biological assays is crucial, a modest increase may be necessary. If you are using 0.5% DMSO, try increasing it to 1.0%. Crucially, you must run a parallel "vehicle control" with 1.0% DMSO alone to ensure the solvent itself does not affect your assay results.

  • Employ a "Warmer" Buffer: Gently warming your assay buffer (e.g., to 37°C) before adding the compound can sometimes increase its solubility, but ensure this temperature is compatible with all assay components.

Question 2: What is the best strategy to systematically improve the solubility of this compound for my assay?

Answer:

A systematic approach is essential for efficiently finding the optimal conditions. This involves a tiered strategy, starting with the least disruptive methods and progressing to more complex formulation techniques as needed. The following workflow provides a logical decision-making process.

Troubleshooting & Optimization Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Solubility Issue Identified (Precipitation in Assay) stock_check Step 1: Stock Solution Check Is the 100% DMSO stock clear? start->stock_check stock_sol Action: Use a stronger solvent (e.g., DMF) or gentle warming/ sonication for stock preparation. stock_check->stock_sol No ph_adjust Step 2: pH Modification Can assay pH be altered? stock_check->ph_adjust Yes stock_sol->stock_check ph_protocol Action: Test solubility in buffers ranging from pH 5.0 to 7.4. Protonation of aniline nitrogen should increase solubility. ph_adjust->ph_protocol Yes cosolvent Step 3: Co-Solvent Optimization Is the current co-solvent (DMSO) insufficient? ph_adjust->cosolvent No ph_protocol->cosolvent cosolvent_protocol Action: Test alternative co-solvents (Ethanol, PEG 400, Propylene Glycol). Maintain final % and run vehicle controls. cosolvent->cosolvent_protocol Yes excipients Step 4: Advanced Formulation Are simpler methods failing? cosolvent->excipients No cosolvent_protocol->excipients cyclodextrin Option A: Cyclodextrins Use HP-β-CD to form inclusion complexes. excipients->cyclodextrin Yes finish Result: Solubilized Compound for Reliable Assay Data excipients->finish No, re-evaluate assay parameters surfactant Option B: Surfactants Use non-ionic surfactants (e.g., Tween® 80) above CMC. cyclodextrin->surfactant cyclodextrin->finish surfactant->finish

Caption: A step-by-step decision workflow for troubleshooting solubility.

Question 3: You mentioned pH modification. Why would that work for this specific compound?

Answer:

This strategy is based on the chemical structure of this compound. The key is the aniline functional group.

Core Principle: The nitrogen atom on the aniline ring has a lone pair of electrons, making it a weak base. In an acidic to neutral aqueous solution, this nitrogen can become protonated, forming a positively charged anilinium ion.[4] This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in water.[4][5] The stability of the thiazolidine ring can also be pH-dependent.[6]

Experimental Protocol: pH Screening

  • Buffer Preparation: Prepare a series of buffers with identical ionic strength but varying pH values (e.g., pH 5.0, 6.0, 6.8, 7.4). Common biological buffers like MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), and HEPES (pH 6.8-8.2) are suitable.

  • Solubility Test: To a fixed volume of each buffer, add a small aliquot of your concentrated DMSO stock solution to reach your desired final concentration.

  • Observation: Vortex each sample immediately and let it equilibrate at the assay temperature for 15-30 minutes.

  • Analysis: Visually inspect for precipitation. For a quantitative measurement, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

  • Validation: Once you identify a pH that maintains solubility, you must confirm that this pH does not adversely affect your assay's performance (e.g., enzyme activity, cell viability).

Question 4: What are co-solvents, and when should I consider options other than DMSO?

Answer:

Co-solvents are water-miscible organic solvents added in small amounts to an aqueous solution to increase the solubility of a poorly soluble compound.[7] While DMSO is the most common, different compounds can have unique solubility profiles in other co-solvents.

Core Principle: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a hydrophobic molecule to dissolve. They essentially create a micro-environment around the drug molecule that is more "organic-like."

Data Summary: Common Co-solvents for Biological Assays

Co-SolventTypical Final Conc.ProsCons
DMSO 0.1% - 1.0%High solubilizing power for many compounds; well-characterized.[2]Can be toxic to some cell lines at >1%; may interfere with some enzymatic assays.
Ethanol 0.1% - 2.0%Less toxic than DMSO for many cell types; volatile.Can denature some proteins; lower solubilizing power for very lipophilic compounds.
Propylene Glycol 0.5% - 5.0%Low toxicity; often used in pharmaceutical formulations.[7]Can be viscous; may not be as effective as DMSO.
PEG 400 1.0% - 5.0%Very low toxicity; good for in vivo studies.Can interfere with assays involving light scattering or absorbance.

Recommendation: If solubility remains an issue in DMSO, or if DMSO is shown to interfere with your assay, testing ethanol or propylene glycol is a logical next step. Always validate with a vehicle control.

Question 5: My compound is still not soluble enough even with co-solvents and pH adjustments. What are my next options?

Answer:

When basic methods are insufficient, you can move to more advanced formulation strategies using excipients like cyclodextrins or surfactants.

Option A: Cyclodextrin Complexation

Core Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate a poorly soluble "guest" molecule, like yours, within this cavity, forming an "inclusion complex."[][11] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and biocompatibility.[12]

Protocol for Using HP-β-CD:

  • Stock Preparation: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Complex Formation: Add your compound's DMSO stock solution directly to the HP-β-CD solution while vortexing. The cyclodextrin should be in molar excess (e.g., 10:1 ratio of HP-β-CD to your compound).

  • Equilibration: Allow the mixture to incubate (e.g., 1 hour at room temperature or 37°C) to facilitate complex formation.

  • Assay Addition: Use this complex solution as your "compound stock" for the final dilution into the assay.

  • Validation: Run a control with the HP-β-CD buffer alone to ensure it has no effect on your assay.

Option B: Surfactant-Mediated Solubilization

Core Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[13][14] The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[15][16]

Common Non-Ionic Surfactants for Biological Assays:

  • Polysorbate 80 (Tween® 80): Widely used, low toxicity.[13]

  • Polysorbate 20 (Tween® 20): Common in immunoassays (e.g., ELISA).

  • Cremophor® EL: A polyethoxylated castor oil used in drug formulations.[13]

Protocol for Using Surfactants:

  • Select a Surfactant: For cell-based or enzyme assays, a non-ionic surfactant like Tween® 80 is a good starting point due to its lower potential for protein denaturation compared to ionic surfactants.[13]

  • Determine Concentration: Prepare the assay buffer containing the surfactant at a concentration known to be above its CMC (e.g., 0.05% - 0.5% w/v for Tween® 80).

  • Compound Addition: Add your compound's DMSO stock directly to the surfactant-containing buffer while vortexing.

  • Validation: This is critical . Surfactants can interfere with many biological processes. You must run extensive controls to confirm that the surfactant at the chosen concentration does not inhibit/activate your target, disrupt cell membranes, or interfere with detection methods.

References
  • Brewster, M. E., & Loftsson, T. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Brewster, M. E., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]

  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich Publications. [Link]

  • IRO. (2025). Co-solvent: Significance and symbolism. IRO. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF on ResearchGate. [Link]

  • Patel, M., & Shah, T. (2018). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. National Institutes of Health. [Link]

  • LookChem. (n.d.). This compound. LookChem. [Link]

  • Panzade, P., & Shendarkar, G. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Wang, S., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health. [Link]

  • Incecayir, T. (2015). The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol. Semantic Scholar. [Link]

  • ChemBK. (n.d.). This compound. ChemBK. [Link]

  • ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left... ResearchGate. [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-((5-nitrothiazol-2-yl)azo)aniline. PubChem. [Link]

  • Albuquerque, J. F. C., et al. (2018). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PubMed Central. [Link]

  • ResearchGate. (2013). Improving solubility via structural modification. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2024). Thiazolidine derivatives and their pharmacological actions. ResearchGate. [Link]

  • Perez-Rodriguez, V., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. [Link]

  • Quora. (2018). Why is aniline more soluble in an aqueous acid solution than water?. Quora. [Link]

  • Sanna, V., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. National Institutes of Health. [Link]

  • PubChem. (n.d.). N,N-Dimethylaniline. PubChem. [Link]

  • National Institutes of Health. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health. [Link]

  • MDPI. (n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]

  • PubMed Central. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. ResearchGate. [Link]

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Technical Support Center: Optimization of 2-Aryl-Thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aryl-thiazolidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the reasoning behind them to empower your experimental design.

Issue 1: Low or No Product Yield

Question: My reaction between an aromatic aldehyde and L-cysteine/cysteamine is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this condensation reaction are a frequent challenge and can often be traced back to several key factors. Let's break down the possibilities and solutions:

  • Purity of Starting Materials: The purity of your aromatic aldehyde is critical. Aldehydes are susceptible to oxidation to carboxylic acids, which will not participate in the reaction. Ensure your aldehyde is pure, or consider purifying it by distillation or chromatography before use. Similarly, L-cysteine can oxidize to form cystine (a disulfide dimer), which is unreactive. Use fresh, high-purity L-cysteine or cysteamine.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent is crucial for ensuring the solubility of both reactants and for facilitating the reaction. Protic solvents like ethanol and methanol are commonly used and have been shown to enhance the formation of the thiazolidine ring, in part by solvating the water molecule that is eliminated during the reaction.[1][2]

    • pH of the Medium: The reaction mechanism involves a nucleophilic attack of the amino group on the aldehyde's carbonyl carbon.[3] The nucleophilicity of the amine is pH-dependent. If the medium is too acidic, the amine will be protonated and non-nucleophilic. Conversely, the reaction can be slow at a strictly neutral pH. Sometimes, mild acidic catalysis is beneficial. For instance, using L-cysteine hydrochloride or adding a catalytic amount of a mild acid can facilitate the initial imine formation.[3]

    • Temperature and Reaction Time: While many syntheses proceed at room temperature, some less reactive aromatic aldehydes may require gentle heating or reflux conditions to drive the reaction to completion.[3] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation of the product with prolonged heating.

  • Equilibrium Considerations: The formation of the thiazolidine ring is a reversible process. The removal of water, a byproduct of the condensation, can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the reaction is performed at reflux in a solvent like toluene, or by adding a dehydrating agent like anhydrous magnesium sulfate.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My TLC analysis shows multiple spots, and I'm struggling to isolate my pure 2-aryl-thiazolidine. What are these byproducts and what is the best way to purify my target compound?

Answer:

The formation of multiple products is often related to side reactions or the presence of diastereomers.

  • Common Side Products:

    • Unreacted Starting Materials: This is the most straightforward issue to diagnose via TLC.

    • Schiff Base (Imine) Intermediate: The initial condensation product is a Schiff base (an imine), formed from the reaction of the aldehyde and the amine.[3] If the subsequent intramolecular cyclization by the thiol group is slow, this intermediate may be observed.

    • Oxidation Products: As mentioned, oxidation of the aldehyde to a carboxylic acid or the thiol to a disulfide can lead to impurities.

  • Diastereomers: When using a chiral starting material like L-cysteine, the reaction at the carbonyl carbon of the aldehyde creates a new stereocenter at the C2 position of the thiazolidine ring. This results in the formation of a mixture of diastereomers (cis and trans isomers).[3] These diastereomers will likely have different Rf values on TLC and may be difficult to separate.

  • Purification Strategies:

    • Crystallization: 2-Aryl-thiazolidines are often crystalline solids. Cooling the reaction mixture can induce crystallization, allowing for isolation by simple filtration.[3] Recrystallization from a suitable solvent (e.g., ethanol, methanol) is an effective method for purification.

    • Column Chromatography: If crystallization is not effective or if diastereomers need to be separated, silica gel column chromatography is the method of choice. A solvent system of ethyl acetate and hexanes is a good starting point for elution. The polarity can be adjusted based on the specific properties of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-aryl-thiazolidines from an aromatic aldehyde and L-cysteine?

A1: The synthesis proceeds through a two-step mechanism. First, the amino group of L-cysteine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms an unstable carbinolamine intermediate, which then dehydrates to form a Schiff base (imine). The second step is an intramolecular nucleophilic attack by the thiol group of the cysteine moiety on the imine carbon, which leads to the closure of the five-membered thiazolidine ring.[3]

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Ring Closure L-Cysteine L-Cysteine Carbinolamine Carbinolamine Intermediate L-Cysteine->Carbinolamine + Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Carbinolamine Schiff_Base Schiff Base (Imine) Carbinolamine->Schiff_Base Dehydration H2O_1 - H₂O Schiff_Base_2 Schiff Base (Imine) Thiazolidine 2-Aryl-thiazolidine Schiff_Base_2->Thiazolidine Intramolecular Cyclization

Caption: General mechanism for 2-aryl-thiazolidine synthesis.

Q2: How does the electronic nature of the substituent on the aromatic aldehyde affect the reaction rate?

A2: The electronic properties of the substituent on the aromatic ring significantly influence the electrophilicity of the carbonyl carbon.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, halides) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This generally leads to a faster reaction rate.

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon, which can slow down the initial nucleophilic attack and result in a slower overall reaction rate. In these cases, adjusting reaction conditions such as increasing the temperature or using a mild acid catalyst may be necessary.

Q3: Can I use microwave irradiation to speed up the synthesis?

A3: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of thiazolidine derivatives, often leading to significantly reduced reaction times and improved yields.[4][5] The use of microwave irradiation can be particularly beneficial for reactions involving less reactive aldehydes.

Q4: How can I confirm the structure of my synthesized 2-aryl-thiazolidine?

A4: A combination of spectroscopic techniques is typically used for structural confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton NMR will show characteristic signals for the thiazolidine ring protons, including the proton at the C2 position, which will typically appear as a singlet. The carbon NMR will confirm the presence of the carbons in the thiazolidine ring and the aromatic moiety.[6]

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the successful condensation and formation of the target molecule.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the characteristic C=O stretch of the starting aldehyde and the N-H and S-H stretches of the cysteine/cysteamine, and the presence of C-N and C-S bonds.[6]

Experimental Protocols

Protocol 1: Synthesis in Ethanol at Room Temperature

This protocol is a general and widely used method for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids.[3]

Materials:

  • L-cysteine (1.0 eq)

  • Appropriate aromatic aldehyde (1.0 eq)

  • Ethanol

  • Diethyl ether (for washing)

  • Magnetic stir bar and stir plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve L-cysteine in ethanol.

  • Add the aromatic aldehyde to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often accompanied by the precipitation of the product as a white solid.

  • Once the reaction is complete (typically after several hours), collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted aldehyde.

  • Dry the product under vacuum to obtain the pure 2-aryl-thiazolidine-4-carboxylic acid.

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve L-Cysteine in Ethanol Add_Aldehyde Add Aromatic Aldehyde Dissolve->Add_Aldehyde Stir Stir at Room Temperature Add_Aldehyde->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Precipitate Monitor->Filter Reaction Complete Wash Wash with Cold Ethanol & Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Pure Product Dry->Product

Caption: Experimental workflow for room temperature synthesis.

Protocol 2: Synthesis in Acidified Methanol under Reflux

This protocol is suitable for less reactive aldehydes that may require more forcing conditions.[3]

Materials:

  • L-cysteine (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Methanol

  • Acid catalyst (e.g., a few drops of concentrated HCl)

  • Reflux apparatus

  • Magnetic stir bar and hot plate/stirrer

Procedure:

  • Prepare a solution of L-cysteine in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add the aromatic aldehyde to the solution.

  • Acidify the mixture with a few drops of a suitable acid catalyst.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold methanol to remove impurities.

  • Dry the product under vacuum.

Data Summary

The choice of reaction conditions can significantly impact the yield and reaction time. The following table summarizes typical conditions for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids from L-cysteine and various aromatic aldehydes.

Aromatic Aldehyde SubstituentTypical SolventTemperatureCatalystTypical Yield (%)
4-NitroEthanolRoom TempNone> 90
4-ChloroEthanolRoom TempNone~85-90
Unsubstituted (Benzaldehyde)EthanolRoom TempNone~80-85
4-MethoxyMethanolRefluxAcidic~70-80
4-(Dimethylamino)MethanolRefluxAcidic~60-70

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.

References

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. (1998). Journal of Agricultural and Food Chemistry, 46(1), 224–227. [Link]

  • THE STRUCTURAL CHARACTERISTICS OF 2-ARYL-THIAZOLIDINE-4-CARBOXYLIC ACIDS. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mechanism for the formation of thiazolidine-2-thiones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. (n.d.). Retrieved January 18, 2026, from [Link]

  • Scheme 3. Mechanism for the formation of thiazolidine-2,4-dione (1b). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Albuquerque, J. F. C., Medeiros, M. D. F. F., & Galdino, S. L. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(5). [Link]

  • A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). International Journal of Pharmaceutical and Bio-Medical Science, 3(8), 1-5.
  • Synthesis of Thiazolidinedione Compound Library. (2022). Molecules, 27(13), 4289. [Link]

  • Kunzler, A., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry, 67, 182-188.
  • reaction scheme for the formation of thiazolidines as proposed in parts in the literature[7]. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MOJ Bioorganic & Organic Chemistry, 1(5).
  • Synthesis of 2‐thiazolines from the corresponding thiazolidines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). Scientific Reports, 11(1), 1-14.
  • One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. (2022). Molecules, 27(3), 841. [Link]

  • Synthesis, spectral and biological evaluation of some new thiazolidinones and thiazoles based on t-3-alkyl-r-2,c-6-diarylpiperidin-4-ones. (2009). European Journal of Medicinal Chemistry, 44(11), 4586-4596.
  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). Molecules, 29(14), 3345. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). Pharmaceuticals, 15(10), 1234. [Link]

  • Process for preparing thiazolidinediones. (n.d.). Google Patents.
  • A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

  • Thiazolidine Chemistry. III. The Preparation and Reduction of Some 2-Phenyl-3-n-alkyl-4-thiazolidinones. (1951). Journal of the American Chemical Society, 73(8), 3681–3683. [Link]

  • One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. (2022). Molecules (Basel, Switzerland), 27(3), 841. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). Pharmaceuticals (Basel, Switzerland), 15(10), 1234. [Link]

Sources

troubleshooting inconsistent results in N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to help you troubleshoot and achieve consistent, reliable results in your experiments. The inherent reactivity of the thiazolidine moiety, particularly its tendency towards ring-chain equilibrium, is a frequent source of experimental variability. This guide will directly address these challenges.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the synthesis and handling of this compound.

Q1: My reaction yield is consistently low, or varies significantly between batches. What are the likely causes?

A1: Low and inconsistent yields are the most frequently reported issues. The primary culprit is often the hydrolytic instability of the thiazolidine ring. The ring can readily hydrolyze back to its starting materials, 4-(dimethylamino)benzaldehyde and cysteamine, especially in the presence of water or silica gel during purification. Other factors include incomplete reaction, suboptimal reaction conditions (pH, temperature), or oxidative side reactions of the starting materials.

Q2: After purification, my NMR spectrum shows the presence of 4-(dimethylamino)benzaldehyde. Is my product impure?

A2: Not necessarily. While it could be residual starting material, it is more likely due to the decomposition of your product on the NMR timescale or during workup. The thiazolidine ring of your product can exist in equilibrium with its open-chain imine form, which can then hydrolyze to the aldehyde and cysteamine. This equilibrium can be influenced by the NMR solvent, temperature, and presence of acidic or basic impurities.

Q3: I'm having difficulty purifying the product by column chromatography. It seems to decompose on the column. What are my options?

A3: This is a classic problem with acid-sensitive compounds like 2-aryl-1,3-thiazolidines. Standard silica gel is acidic and can catalyze the hydrolysis of the thiazolidine ring. You have several alternatives:

  • Neutralized Silica Gel: Pre-treat your silica gel with a base like triethylamine to neutralize the acidic sites.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel.

  • Non-Chromatographic Purification: If possible, try to purify the product by recrystallization or precipitation. This is often the best way to maintain the integrity of the molecule.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, the compound should be stored as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). It should be protected from moisture and light.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed breakdown of potential issues and their solutions at each stage of the experimental workflow.

Synthesis

The synthesis of this compound is typically achieved through the condensation of 4-(dimethylamino)benzaldehyde and cysteamine. While seemingly straightforward, several factors can lead to inconsistent results.

The reaction proceeds via the formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 4-(dimethylamino)benzaldehyde C Schiff Base (Imine) A->C Condensation (-H2O) B Cysteamine B->C D This compound C->D Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Problem: Incomplete Reaction or Low Conversion

  • Causality: The initial condensation to form the Schiff base is a reversible reaction. The removal of water is crucial to drive the reaction to completion.

  • Solution:

    • Azeotropic Water Removal: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to continuously remove water.

    • Drying Agents: The inclusion of a drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves can also be effective, particularly for smaller-scale reactions.

    • pH Control: The reaction is often catalyzed by mild acid, but strong acidic conditions can lead to side reactions. The optimal pH is typically between 4 and 6.

Problem: Side Reactions and Impurity Formation

  • Causality: Cysteamine contains a free thiol group which is susceptible to oxidation, leading to the formation of cystamine (a disulfide). This depletes the cysteamine available for the main reaction.

  • Solution:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.

    • Fresh Reagents: Use freshly opened or purified cysteamine. Old bottles of cysteamine may already contain significant amounts of cystamine.

This protocol is a general guideline. Optimization may be required.

  • To a solution of 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cysteamine (0.77 g, 10 mmol).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

ParameterRecommended ValueNotes
Solvent Toluene, BenzeneAllows for azeotropic removal of water.
Temperature RefluxTo facilitate water removal.
Atmosphere Inert (N₂ or Ar)Minimizes oxidation of cysteamine.
Stoichiometry 1:1 (Aldehyde:Cysteamine)Using a slight excess of one reagent may be necessary for optimization.
Workup and Purification

This is the most critical stage where product loss often occurs.

The Ring-Chain Equilibrium: The Root of Instability

The primary challenge in handling 2-aryl-1,3-thiazolidines is the ring-chain equilibrium. The thiazolidine ring can open to form the Schiff base, which is susceptible to hydrolysis.

G A Thiazolidine (Product) B Schiff Base Intermediate A->B Ring Opening/Closing C Aldehyde + Cysteamine (Starting Materials) B->C Hydrolysis (+H2O)

Caption: Ring-chain equilibrium and hydrolysis of the thiazolidine product.

Problem: Product Decomposition During Aqueous Workup

  • Causality: Washing the organic layer with acidic or even neutral water can promote hydrolysis of the product.

  • Solution:

    • Minimize Water Contact: If an aqueous wash is necessary, use a saturated sodium bicarbonate solution (mildly basic) to neutralize any trace acids, followed by a brine wash. Perform the washes quickly and at low temperatures.

    • Anhydrous Workup: If possible, avoid an aqueous workup altogether. After removing the reaction solvent, the crude product can be directly subjected to non-chromatographic purification methods.

Problem: Product Decomposition on Silica Gel

  • Causality: The acidic nature of standard silica gel catalyzes the hydrolysis of the thiazolidine ring.[1]

  • Solution:

    • Recrystallization: This is the preferred method. Suitable solvent systems often include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Neutralized Chromatography: If chromatography is unavoidable, prepare a slurry of silica gel in your eluent containing 1% triethylamine. Let it stand for 30 minutes before packing the column. Run the column with an eluent containing 0.5-1% triethylamine.

    • Alumina Chromatography: Use basic or neutral alumina as the stationary phase.

G Start Crude Product Decision1 Is the product a solid? Start->Decision1 Recrystallize Recrystallize Decision1->Recrystallize Yes Decision2 Is chromatography necessary? Decision1->Decision2 No (Oily) End Pure Product Recrystallize->End NeutralChrom Use Neutralized Silica or Alumina Decision2->NeutralChrom Yes Decision2->End No (Sufficiently Pure) NeutralChrom->End

Caption: Decision tree for the purification of this compound.

Characterization

Inconsistent analytical data can be misleading. Understanding the potential for in-situ degradation is key.

Problem: Appearance of Aldehyde Peaks in ¹H NMR

  • Causality: As mentioned in the FAQs, this is often due to the ring-chain equilibrium being established in the NMR solvent. Traces of acid or water in the NMR solvent (e.g., CDCl₃) can facilitate this decomposition.

  • Solution:

    • Use Anhydrous Solvents: Use fresh, anhydrous NMR solvents.

    • Add a Drop of Base: Adding a drop of deuterated pyridine (pyridine-d₅) or triethylamine to the NMR tube can suppress acid-catalyzed decomposition.

    • Rapid Acquisition: Acquire the spectrum as quickly as possible after dissolving the sample.

    • Low-Temperature NMR: Running the experiment at a lower temperature can slow down the equilibrium and hydrolysis.

Expected ¹H NMR Data (in CDCl₃, illustrative)

ProtonsChemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic (ortho to NMe₂)~7.2-7.4d2HAr-H
Aromatic (meta to NMe₂)~6.6-6.8d2HAr-H
Methine (C2-H)~5.5-5.8s1HN-CH-S
Methylene (C5-H₂)~3.2-3.4t2HN-CH₂
Methylene (C4-H₂)~2.9-3.1t2HS-CH₂
N-Methyl~2.9-3.0s6HN(CH₃)₂

Note: The exact chemical shifts can vary. The key diagnostic peak is the methine proton (N-CH-S) of the thiazolidine ring. Its disappearance and the concurrent appearance of an aldehyde proton at ~9.7 ppm is a clear indicator of decomposition.

Part 3: Summary and Key Takeaways

  • Embrace the Equilibrium: The single most important factor affecting consistency is the ring-chain equilibrium of the thiazolidine. Every experimental step, from reaction setup to storage, must be designed to favor the stable, closed-ring form.

  • Avoid Acidity and Water: These are the primary triggers for product degradation. Use anhydrous conditions, inert atmospheres, and consider basic additives during workup and purification.

  • Prioritize Non-Chromatographic Purification: Recrystallization is the gold standard for purifying this class of compounds. Only resort to chromatography when absolutely necessary, and use a neutralized stationary phase.

  • Validate with Care: Be aware that your analytical data may reflect in-situ decomposition. Take steps to stabilize your sample during characterization.

By understanding the chemical principles behind the potential pitfalls, you can move from experiencing inconsistent results to achieving robust and reproducible outcomes in your experiments with this compound.

References

  • d'Ischia, M., Prota, G., & Tzorou, G. (1991). 2-Aryl-1,3-thiazolidines as masked sulfhydryl agents for inhibition of melanogenesis. Journal of Medicinal Chemistry, 34(9), 2765–2769. Available at: [Link]

Sources

Technical Support Center: Synthesis of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore potential side reactions, troubleshoot common experimental issues, and provide detailed protocols to ensure the successful synthesis and purification of your target compound.

Introduction

The synthesis of this compound, a heterocyclic compound with potential applications in medicinal chemistry, typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-aminoethanethiol. While this reaction appears straightforward, it is often accompanied by the formation of various side products that can complicate purification and reduce the overall yield of the desired product. Understanding the mechanisms behind these side reactions is crucial for optimizing the reaction conditions and developing effective purification strategies.

This guide provides a comprehensive overview of the common side products, their mechanisms of formation, and practical troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My reaction mixture is showing multiple spots on TLC, even in the early stages. What are the likely side products?

Answer: The formation of multiple products early in the reaction is a common observation. The primary side products in this synthesis are typically the Schiff base intermediate and disulfide compounds.

  • Schiff Base (Imine) Intermediate: The initial step of the reaction is the formation of a Schiff base (an imine) between the aldehyde group of 4-(dimethylamino)benzaldehyde and the amino group of 2-aminoethanethiol.[1] While this intermediate is necessary for the subsequent cyclization to form the thiazolidine ring, it can persist in the reaction mixture if the cyclization step is slow or incomplete.

  • Disulfide Formation: 2-Aminoethanethiol can be readily oxidized to form a disulfide, particularly in the presence of air (oxygen). This disulfide is unreactive towards the aldehyde and represents a loss of the starting material.

FAQ 2: I'm observing a significant amount of unreacted 4-(dimethylamino)benzaldehyde. What could be the cause?

Answer: Several factors can lead to incomplete consumption of the starting aldehyde:

  • Inadequate Reaction Time or Temperature: The condensation and cyclization reactions may require more time or a higher temperature to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Stoichiometry Issues: An incorrect molar ratio of the reactants can result in unreacted starting material. Ensure that 2-aminoethanethiol is used in a slight excess to drive the reaction towards completion, compensating for any potential loss due to disulfide formation.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are generally preferred as they can facilitate both the imine formation and the subsequent intramolecular cyclization.

FAQ 3: My final product is difficult to purify, and I suspect the presence of a persistent impurity. What could it be?

Answer: A common and often challenging impurity to remove is the N,N'-bis(4-(dimethylamino)benzylidene)ethane-1,2-diamine.

  • Formation Mechanism: This side product arises from the reaction of two molecules of 4-(dimethylamino)benzaldehyde with one molecule of the disulfide of 2-aminoethanethiol, which can be formed in situ. Alternatively, it can be formed if there are impurities in the 2-aminoethanethiol starting material.

  • Purification Challenges: This symmetrical bis-imine is often less polar than the desired thiazolidine and can have similar solubility properties, making its separation by simple crystallization or column chromatography difficult.

FAQ 4: How can I minimize the formation of these side products?

Answer: Optimizing the reaction conditions is key to minimizing side product formation:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will significantly reduce the oxidation of 2-aminoethanethiol to its disulfide.

  • Control of Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of 2-aminoethanethiol can help to ensure the complete conversion of the aldehyde.

  • Temperature and Reaction Time: Carefully monitor the reaction progress by TLC to avoid prolonged heating, which can lead to the formation of degradation products. The reaction is typically carried out at room temperature or with gentle heating.

  • Use of Fresh Reagents: Ensure that the 2-aminoethanethiol is of high purity and has been stored properly to minimize the presence of disulfide impurities.

Reaction and Side Reaction Pathways

The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the major side reactions that can occur.

ReactionPathways Reaction and Side Reaction Pathways cluster_main Main Reaction cluster_side1 Side Reaction 1: Oxidation cluster_side2 Side Reaction 2: Bis-Imine Formation A 4-(dimethylamino)benzaldehyde C Schiff Base Intermediate A->C + B B 2-Aminoethanethiol D This compound (Desired Product) C->D Intramolecular Cyclization B_side 2-Aminoethanethiol E Cystamine (Disulfide) B_side->E Oxidation (O2) A_side 4-(dimethylamino)benzaldehyde F N,N'-bis(4-(dimethylamino)benzylidene)ethane-1,2-diamine (Side Product) A_side->F + E_side (2:1 ratio) E_side Cystamine

Caption: Main reaction and potential side reaction pathways.

Troubleshooting Guide: At a Glance

Symptom Potential Cause(s) Recommended Action(s)
Multiple spots on initial TLC - Incomplete cyclization of Schiff base- Oxidation of 2-aminoethanethiol- Monitor reaction for longer- Run reaction under inert atmosphere
Unreacted starting aldehyde - Insufficient reaction time/temperature- Incorrect stoichiometry- Inappropriate solvent- Increase reaction time or gently heat- Use a slight excess of 2-aminoethanethiol- Use a protic solvent like ethanol
Difficult to purify final product - Presence of N,N'-bis(4-(dimethylamino)benzylidene)ethane-1,2-diamine- Recrystallize from a different solvent system- Perform careful column chromatography with a shallow gradient

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the common side products.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in hexanes.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess hexanes until the solvent level is just above the silica bed.

  • Load the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.

  • Elution:

    • Begin eluting the column with 100% hexanes.

    • Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate. A suggested gradient could be:

      • 100% Hexanes (to elute non-polar impurities)

      • 95:5 Hexanes:Ethyl Acetate

      • 90:10 Hexanes:Ethyl Acetate

      • 85:15 Hexanes:Ethyl Acetate

      • Continue to increase the ethyl acetate concentration as needed.

    • The exact gradient will depend on the specific impurities and should be optimized using TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • The desired product, this compound, is moderately polar. The bis-imine side product, if present, will likely elute at a similar or slightly lower polarity. Unreacted 4-(dimethylamino)benzaldehyde is more polar.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Logical Troubleshooting Flow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingFlow start Start Synthesis check_tlc Monitor reaction by TLC start->check_tlc multiple_spots Multiple spots observed? check_tlc->multiple_spots unreacted_aldehyde Significant unreacted aldehyde? multiple_spots->unreacted_aldehyde No action1 Action: Run under inert atmosphere. Continue monitoring. multiple_spots->action1 Yes workup Reaction complete. Proceed to workup. unreacted_aldehyde->workup No action2 Action: Check stoichiometry. Increase reaction time/temp. unreacted_aldehyde->action2 Yes purification_issue Difficulty in purification? workup->purification_issue pure_product Obtain Pure Product purification_issue->pure_product No action3 Action: Optimize column chromatography. Consider recrystallization. purification_issue->action3 Yes action1->check_tlc action2->check_tlc action3->pure_product

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Singh, P., & Kumar, A. (2019). Uracil and its derivatives: a review on their synthesis and biological significance. Mini-Reviews in Medicinal Chemistry, 19(13), 1056-1073.
  • Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Retrieved from [Link]

  • Adegoke, O. A. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 17-24.
  • Al-Adhami, H. J., & Al-Majidi, S. M. H. (2021). Synthesis and Characterization of Thiazolidin-4-one, Oxazolidin-4-one and Imidazolidin-4-one Derivatives from 6-Amino. Annals of the Romanian Society for Cell Biology, 25(6), 1198-1210.
  • MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Synthesis and Scale-Up of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Overview of the Synthesis

The most common and efficient route to this compound is the acid-catalyzed condensation reaction between 4-(dimethylamino)benzaldehyde and 2-aminoethanethiol (also known as cysteamine). This reaction proceeds via a two-step mechanism: initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization by the thiol group to form the stable five-membered thiazolidine ring.[1][2] The reaction is reversible, and the removal of water is crucial for driving the equilibrium towards the product.[1][3]

Reaction Workflow Diagram

The following diagram illustrates the core reaction mechanism.

ReactionMechanism Aldehyde 4-(dimethylamino)benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + H⁺ Cysteamine 2-aminoethanethiol (cysteamine) Cysteamine->Hemiaminal Imine Schiff Base (Imine) Intermediate Hemiaminal->Imine - H₂O Product N,N-dimethyl-4- (1,3-thiazolidin-2-yl)aniline Imine->Product Intramolecular Cyclization Troubleshooting Start Reaction Issue Detected (e.g., Low Yield, Impurities) CheckYield Is Yield < 70%? Start->CheckYield CheckPurity Are there significant impurities by TLC/LCMS? CheckYield->CheckPurity No WaterRemoval Was water effectively removed? CheckYield->WaterRemoval Yes InertAtmosphere Was an inert atmosphere used? CheckPurity->InertAtmosphere Yes ReagentQuality Are reagents pure & fresh? WaterRemoval->ReagentQuality Yes Sol_Water ACTION: Use Dean-Stark or molecular sieves. WaterRemoval->Sol_Water No ReagentQuality->CheckPurity Yes Sol_Reagent ACTION: Use fresh cysteamine. Verify aldehyde purity. ReagentQuality->Sol_Reagent No PurificationMethod Is the purification method optimal? InertAtmosphere->PurificationMethod Yes Sol_Inert ACTION: Run reaction under N₂ or Ar to prevent disulfide formation. InertAtmosphere->Sol_Inert No Sol_Purification ACTION: Screen crystallization solvents. Consider chromatography. PurificationMethod->Sol_Purification No

Sources

Technical Support Center: Analytical Techniques for Impurity Profiling of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges and solutions associated with ensuring the purity of this important chemical intermediate. Our focus is on the causality behind experimental choices to empower you to develop robust, reliable, and compliant analytical methods.

Frequently Asked Questions (FAQs)
Q1: What are the likely sources and types of impurities in this compound synthesis?

Impurity profiling begins with a theoretical understanding of the synthetic route and potential degradation pathways. Impurities are not random; they are predictable consequences of the chemistry involved. According to the International Conference on Harmonisation (ICH), impurities are classified as organic, inorganic, and residual solvents.[1] For this specific molecule, organic impurities are of primary concern and can originate from several sources:

  • Starting Materials: Unreacted starting materials, such as p-(dimethylamino)benzaldehyde and 2-aminoethanethiol, are common process-related impurities.

  • Intermediates: Incomplete reaction or carry-over of synthetic intermediates.

  • By-products: Products from competing side reactions. For instance, the formation of a Schiff base (imine) intermediate is expected, and its incomplete cyclization can lead to related impurities.

  • Degradation Products: The molecule may degrade under specific conditions (e.g., light, heat, oxidation, hydrolysis). The tertiary amine and the thiazolidine ring are potential sites for degradation. Oxidation of the dimethylamino group to an N-oxide is a plausible degradation pathway.[2]

Table 1: Potential Organic Impurities and Their Origins

Impurity TypePotential Structure/NameLikely OriginRecommended Analytical Technique
Starting Materialp-(dimethylamino)benzaldehydeSynthesisHPLC-UV, GC-MS
Starting Material2-aminoethanethiolSynthesisGC-MS (after derivatization)
By-productImine IntermediateSynthesisLC-MS
DegradationThis compound N-oxideOxidationLC-MS
DegradationHydrolysis productsHydrolysisHPLC-UV, LC-MS
Q2: Which analytical techniques are most effective for impurity profiling of this compound?

A multi-technique approach is essential for comprehensive impurity profiling, as no single method can separate, identify, and quantify all potential impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separation and quantification.[5] A reversed-phase HPLC method with UV detection is ideal for determining the purity of the main component and quantifying known and unknown impurities. Its compatibility with various detectors makes it highly versatile.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for impurity identification.[5] It provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structures of unknown impurities, especially those present at trace levels.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is best suited for analyzing volatile and semi-volatile impurities, such as residual solvents or certain low-molecular-weight starting materials.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[1][8] 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments provide unambiguous confirmation of an impurity's chemical structure.[9]

Q3: What are the typical regulatory limits for impurities?

Regulatory agencies like the FDA and EMA follow ICH guidelines. The key documents are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For a drug substance, the identification threshold is typically 0.10% for a maximum daily dose of ≤ 2 g/day . Any impurity exceeding this level must be structurally characterized.

Q4: How do I perform forced degradation studies for this molecule?

Forced degradation (or stress testing) is a critical component of method development. It helps identify likely degradation products and demonstrates the stability-indicating nature of your analytical method. The method must be able to separate the active pharmaceutical ingredient (API) from all significant degradation products.

Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100°C).

  • Photolytic Degradation: Exposure to UV and visible light (ICH Q1B).

Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a robust technique, but issues can arise.[10][11] This guide addresses common problems encountered when analyzing this compound, which, as a basic compound, is prone to specific chromatographic challenges.

Table 2: Common HPLC Problems and Solutions

SymptomPossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: The basic aniline and thiazolidine nitrogens interact with acidic silanol groups on the silica support.[12] 2. Column Overload: Injecting too much sample mass. 3. Insufficient Mobile Phase Buffer: The buffer capacity is too low to control the ionization state of the analyte.[12]1. Use a high-purity, end-capped C18 column. Consider a column with a different stationary phase. 2. Add a competing base like triethylamine (TEA) to the mobile phase (0.1%) to mask silanols. 3. Lower the injection concentration/volume. 4. Increase the buffer concentration (e.g., from 10 mM to 25 mM).
Retention Time Drift 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 2. Mobile Phase Composition Change: Evaporation of the more volatile organic component. 3. Temperature Fluctuation: The column is not thermostatted.[13]1. Equilibrate the column for at least 10-15 column volumes before injection. 2. Prepare fresh mobile phase daily and keep reservoirs capped. 3. Use a column oven set to a stable temperature (e.g., 30°C).
Ghost Peaks 1. Contamination in the Mobile Phase or System. 2. Late Elution: A peak from a previous injection eluting in the current run. 3. Sample Carryover: Adsorption of the analyte in the injector.1. Use high-purity HPLC-grade solvents and fresh mobile phase. 2. Extend the gradient run time to ensure all components elute. 3. Implement a needle wash step with a strong solvent (e.g., a high percentage of organic).
High Backpressure 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase. 2. Buffer Precipitation: Using an incompatible organic solvent concentration with the buffer.[12] 3. System Blockage: Obstruction in tubing or fittings.1. Filter all samples through a 0.22 or 0.45 µm syringe filter. Use an in-line filter before the column. 2. Ensure the buffer is soluble in the highest organic percentage of your gradient. 3. Systematically disconnect fittings from the detector backward to locate the blockage.
Visualizations & Workflows
Diagram 1: General Impurity Profiling Workflow

This diagram outlines the logical flow from initial method development to the final characterization of impurities, ensuring a comprehensive and compliant approach.

G cluster_dev Method Development & Validation cluster_analysis Sample Analysis & Identification cluster_char Structural Characterization Dev Develop Stability-Indicating Method (e.g., HPLC, LC-MS) Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Dev->Forced Validate Method Validation (ICH Q2(R2)) Forced->Validate Analyze Analyze Batches (API & Finished Product) Validate->Analyze Detect Detect & Quantify Impurities (> Reporting Threshold) Analyze->Detect Identify Identify Impurities (> Identification Threshold) Detect->Identify LCMS LC-MS Analysis (MW & Fragmentation) Identify->LCMS Structure Unknown Isolate Isolate Impurity (Prep-HPLC) LCMS->Isolate NMR NMR Analysis (¹H, ¹³C, 2D NMR) Isolate->NMR

Caption: A workflow for systematic impurity profiling.

Diagram 2: Troubleshooting HPLC Peak Tailing

This decision tree provides a logical path to diagnose and resolve one of the most common chromatographic issues for basic analytes.

G start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Reduce injection concentration/volume check_overload->reduce_conc Yes check_ph Is mobile phase pH ~2 units away from pKa? check_overload->check_ph No resolved Problem Resolved reduce_conc->resolved adjust_ph Adjust pH to ensure analyte is fully ionized or fully neutral check_ph->adjust_ph No check_silanol Using a standard (Type A) silica column? check_ph->check_silanol Yes adjust_ph->resolved use_b_column Switch to high-purity (Type B) end-capped column check_silanol->use_b_column No add_modifier Add competing base (e.g., 0.1% TEA) to mobile phase check_silanol->add_modifier Yes use_b_column->resolved add_modifier->resolved

Caption: A decision tree for troubleshooting HPLC peak tailing.

Key Experimental Protocols
Protocol 1: HPLC-UV Method for Purity and Impurity Quantification

This protocol provides a robust starting point for separating this compound from its potential process-related impurities and degradants. Method validation according to ICH Q2(R2) guidelines is mandatory before use in a regulated environment.[14][15][16][17][18]

  • Objective: To determine the purity and quantify impurities.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • System Suitability Test (SST):

    • Perform five replicate injections of a standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

  • Causality: The buffered mobile phase at a slightly acidic pH ensures consistent ionization of the basic analyte, improving peak shape. The gradient elution allows for the separation of impurities with a wide range of polarities.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is designed to obtain mass information for peaks observed in the HPLC-UV analysis, facilitating structural elucidation.

  • Objective: To identify unknown impurities by determining their molecular weight and fragmentation patterns.

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Use the same column and mobile phase as the HPLC-UV method, but replace the non-volatile buffer (Ammonium Acetate) with a volatile equivalent like 0.1% Formic Acid in both water and acetonitrile. Formic acid is an excellent modifier for positive mode electrospray ionization.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogens in the molecule are readily protonated.

    • Scan Mode: Full scan MS (e.g., m/z 100-1000) to detect all ions.

    • Data-Dependent Acquisition (DDA): Configure the instrument to automatically perform MS/MS fragmentation on the top 3-5 most intense ions from the full scan.[2]

  • Data Analysis:

    • Extract ion chromatograms for potential impurity masses.

    • Determine the accurate mass of the parent ion to propose an elemental composition.

    • Analyze the MS/MS fragmentation pattern to propose a chemical structure.

Protocol 3: NMR Analysis for Structural Confirmation

This protocol is for the definitive structural confirmation of an isolated impurity.

  • Objective: To unambiguously determine the chemical structure of an impurity.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC.

    • Ensure the isolated fraction is free of solvents and buffers.

    • Dissolve a sufficient amount (typically >1 mg) of the purified impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.[9][19]

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to assemble the final structure.

  • Causality: The combination of these experiments allows for the complete assignment of the chemical structure, which is the gold standard for impurity identification as required by regulatory agencies.[8]

References
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . Retrieved January 18, 2026, from

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection. (2025). Benchchem.
  • Analytical method validation: A brief review. (n.d.). ijpsr.com.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). ResearchGate.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). ace-hplc.com.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications.
  • Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vendor raw material assessment to ensure mRNA-LNP product quality. (n.d.). SCIEX.
  • Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. (2025). ResearchGate.
  • Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Chromatography Online.
  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. (2022). Journal of Applied Pharmaceutical Science.
  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. (2025). ResearchGate.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2025). ResearchGate.
  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals.
  • Representative 13 C NMR data of 4-thiazolidinone. (n.d.). ResearchGate.

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Technical Support Center: Enhancing the Biological Activity of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the exploration and optimization of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in synthesizing and evaluating the biological potential of this promising class of heterocyclic compounds. Here, we delve into the nuances of their synthesis, troubleshoot common experimental hurdles, and provide evidence-based strategies to enhance their biological activity.

Introduction to the this compound Scaffold

The 1,3-thiazolidine ring is a versatile pharmacophore, a key structural component in numerous biologically active compounds.[1] Its unique five-membered ring containing both sulfur and nitrogen atoms allows for diverse chemical modifications, influencing the molecule's pharmacokinetic and pharmacodynamic properties. When coupled with an N,N-dimethylaniline moiety at the 2-position, this scaffold presents a unique electronic and steric profile with significant potential for therapeutic applications, including anticancer, antimicrobial, and antioxidant activities.[1][2]

This guide will provide you with the foundational knowledge and practical insights to navigate the complexities of working with these derivatives and unlock their full therapeutic potential.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis and biological evaluation of this compound derivatives.

Q1: What is the general synthetic approach for preparing 2-(4-(dimethylamino)phenyl)-1,3-thiazolidine derivatives?

A1: The most common and direct method for synthesizing the 2-aryl-1,3-thiazolidine core is the cyclocondensation reaction. This typically involves the reaction of 2-aminoethanethiol (cysteamine) with an appropriate aromatic aldehyde, in this case, 4-(dimethylamino)benzaldehyde. The reaction is generally acid-catalyzed and proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.

Q2: I am observing low yields in my synthesis. What are the common causes and how can I troubleshoot this?

A2: Low yields in the synthesis of 2-aryl-1,3-thiazolidines can stem from several factors. Please refer to the detailed Troubleshooting Guide for Synthesis below for a comprehensive breakdown of potential issues and their solutions. Common culprits include impure starting materials, incorrect stoichiometry, suboptimal reaction conditions (temperature, solvent, catalyst), and inefficient purification methods.

Q3: My synthesized compound has poor solubility in aqueous buffers for biological assays. What can I do?

A3: Poor aqueous solubility is a common challenge with heterocyclic compounds. A systematic approach to improving solubility is recommended. Start with pH adjustment, as the thiazolidine nitrogen can be protonated. If that is insufficient, the use of co-solvents such as DMSO, ethanol, or polyethylene glycols (PEGs) can be explored. For highly insoluble compounds, advanced formulation techniques like the preparation of nanosuspensions or solid dispersions may be necessary.[3]

Q4: What are the key structural features I should modify to enhance the biological activity of my this compound derivatives?

A4: Structure-activity relationship (SAR) studies on related thiazolidine derivatives suggest that modifications at several positions can significantly impact biological activity.[4] For the this compound scaffold, consider the following:

  • Substitution on the aniline ring: Introducing electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Substitution on the thiazolidine ring: While your core structure is unsubstituted at positions 3, 4, and 5, introducing substituents at the N-3 position is a common strategy to explore new interaction points with target proteins and improve physicochemical properties.

  • Introduction of a 4-oxo group: While your target compound lacks this, the addition of a carbonyl group at the 4-position to create a thiazolidin-4-one can significantly alter the biological activity profile, as seen in many antidiabetic and anticancer agents.[1][5]

Q5: What are the initial biological assays I should consider for screening these derivatives?

A5: Based on the known activities of similar thiazolidine derivatives, a primary screening panel could include:

  • Anticancer activity: An MTT or resazurin-based assay against a panel of cancer cell lines (e.g., breast, lung, colon) is a good starting point.[1][5]

  • Antimicrobial activity: Broth microdilution or disk diffusion assays against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, can be employed.[6][7]

  • Antioxidant activity: DPPH or ABTS radical scavenging assays are common methods to evaluate antioxidant potential.[8][9]

Troubleshooting Guide for Synthesis of 2-(4-(dimethylamino)phenyl)-1,3-thiazolidine Derivatives

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of your target compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Impure Starting Materials: 4-(dimethylamino)benzaldehyde can oxidize over time. Cysteamine hydrochloride may contain impurities.1. Purify Starting Materials: Recrystallize or distill the aldehyde. Ensure the cysteamine hydrochloride is of high purity and dry.
2. Incorrect Stoichiometry: An excess or deficit of either reactant can lead to side reactions or incomplete conversion.2. Optimize Stoichiometry: Start with a 1:1 molar ratio of the aldehyde and cysteamine. A slight excess of the more volatile component may be beneficial.
3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can hinder the reaction.3. Systematic Optimization: Screen different solvents (e.g., ethanol, methanol, toluene). Optimize the reaction temperature (start at room temperature and gradually increase). If using a catalyst, screen different acids (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations.
Formation of Multiple Byproducts 1. Side Reactions: The aldehyde may undergo self-condensation. The thiol group of cysteamine can be oxidized.1. Control Reaction Conditions: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Add the reactants slowly to control the reaction rate and minimize side reactions.
2. Impure Solvents: Water or other impurities in the solvent can lead to unwanted reactions.2. Use Anhydrous Solvents: Ensure your solvents are dry, especially if using a water-sensitive catalyst.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Materials: Makes chromatographic separation challenging.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective.
2. Product Instability: The thiazolidine ring can be susceptible to hydrolysis under certain conditions.2. Gentle Purification: Avoid strongly acidic or basic conditions during workup and purification. Use neutral or slightly basic extraction conditions.

Experimental Protocols

Protocol 1: General Synthesis of 2-(4-(dimethylamino)phenyl)-1,3-thiazolidine

This protocol provides a starting point for the synthesis of the core scaffold. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • 4-(dimethylamino)benzaldehyde

  • 2-Aminoethanethiol hydrochloride (cysteamine hydrochloride)

  • Sodium acetate

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1.0 eq) in anhydrous ethanol.

  • Add 2-aminoethanethiol hydrochloride (1.05 eq) and sodium acetate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of your synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of your test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of your compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Experimental Workflows and Structure-Activity Relationships

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (Aldehyde & Cysteamine) Reaction Cyclocondensation (Solvent, Catalyst, Temp.) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization FinalProduct Pure Derivative Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and purification of 2-aryl-1,3-thiazolidine derivatives.

Troubleshooting Decision Tree for Low Synthetic Yield

Troubleshooting_Yield Start Low Yield Observed CheckPurity Check Starting Material Purity? Start->CheckPurity Purify Purify/Use New Reagents CheckPurity->Purify No CheckConditions Optimize Reaction Conditions? CheckPurity->CheckConditions Yes Purify->CheckConditions Optimize Vary Solvent, Temp., Catalyst CheckConditions->Optimize Yes CheckStoichiometry Verify Stoichiometry? CheckConditions->CheckStoichiometry No Optimize->CheckStoichiometry AdjustRatio Adjust Molar Ratios CheckStoichiometry->AdjustRatio No Success Improved Yield CheckStoichiometry->Success Yes AdjustRatio->Success

Sources

Validation & Comparative

A Comparative Guide to Thiazolidinone Derivatives: Unlocking Therapeutic Potential from a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolidinone core, a five-membered heterocycle containing both sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of biological activities, attracting significant interest from researchers in drug discovery and development. This guide provides a comparative analysis of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline against other notable thiazolidinone derivatives, offering insights into their synthesis, biological performance, and underlying mechanisms of action. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic landscape of this versatile chemical class.

The Thiazolidinone Core: A Foundation for Diverse Biological Activity

The structural versatility of the thiazolidinone ring allows for substitutions at various positions, most commonly at the N-3 and C-2 positions, leading to a vast library of compounds with diverse pharmacological profiles. This has resulted in the development of derivatives with potent antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others.[1][2][3]

This guide will use This compound as a structural reference point to explore the broader family of thiazolidinone derivatives. While specific biological data for this particular molecule is not extensively available in the public domain, its structure embodies the key features of the 2,3-disubstituted 4-thiazolidinone class. For comparative purposes, we will examine three well-characterized derivatives with established biological activities:

  • 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one: A representative derivative for evaluating anticancer activity .

  • Rhodanine Derivatives: A subclass of thiazolidinones known for their potent antimicrobial effects .

  • Pioglitazone: A commercially available thiazolidinedione derivative with well-documented anti-inflammatory properties.

Figure 1: Chemical structures of the reference and comparator thiazolidinone derivatives.

Synthesis of the 2,3-Disubstituted 4-Thiazolidinone Scaffold

A common and efficient method for the synthesis of 2,3-disubstituted 4-thiazolidinones involves a one-pot, three-component condensation reaction. This approach offers high yields and procedural simplicity, making it a staple in medicinal chemistry laboratories. The general scheme involves the reaction of an aromatic amine, an aromatic aldehyde, and thioglycolic acid.

G amine Aromatic Amine (R1-NH2) schiff Schiff Base Intermediate amine->schiff aldehyde Aromatic Aldehyde (R2-CHO) aldehyde->schiff tga Thioglycolic Acid (HSCH2COOH) product 2,3-Disubstituted 4-Thiazolidinone tga->product schiff->product

Figure 2: General synthetic scheme for 2,3-disubstituted 4-thiazolidinones.

The reaction proceeds through the initial formation of a Schiff base intermediate from the aromatic amine and aldehyde. Subsequent nucleophilic attack by the thiol group of thioglycolic acid on the imine carbon, followed by intramolecular cyclization and dehydration, yields the final 4-thiazolidinone product. Anhydrous conditions and a catalyst, such as zinc chloride, are often employed to facilitate the reaction.[4][5][6][7]

Comparative Analysis of Biological Activities

Anticancer Activity: A Focus on 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one

Numerous thiazolidinone derivatives have been investigated for their potential as anticancer agents.[1][8][9] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[1]

For this comparative guide, we highlight the performance of 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one and related analogs against the human breast adenocarcinoma cell line, MCF-7, a widely used model in cancer research.

CompoundSubstitution (R2)IC50 (µM) on MCF-7 CellsReference
2-phenyl-3-(5-styryl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-onePhenyl>150[10]
2-(2-nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one2-Nitrophenyl46.34[10]
2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one4-Chlorophenyl60.71[10]
2-(3-fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one3-Fluorophenyl66.84[10]

Structure-Activity Relationship (SAR) Insights: The data suggests that the nature and position of substituents on the C-2 phenyl ring significantly influence the cytotoxic activity. Electron-withdrawing groups, such as nitro and chloro, appear to enhance the anticancer potency against MCF-7 cells. This highlights the tunability of the thiazolidinone scaffold for optimizing anticancer efficacy.

G cluster_pathway Apoptosis Induction Pathway Thiazolidinone Thiazolidinone Derivative Bax Bax (Pro-apoptotic) Thiazolidinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiazolidinone->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: A potential mechanism of anticancer action for thiazolidinone derivatives involving the intrinsic apoptosis pathway.
Antimicrobial Activity: The Potency of Rhodanine Derivatives

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Rhodanine (2-thioxo-1,3-thiazolidin-4-one) and its derivatives have emerged as a promising class of antimicrobials with a novel mechanism of action.[11][12][13][14]

Rhodanine DerivativeTarget OrganismMIC (µM)Reference
Compound 15S. aureus (MRSA)1.95 µg/mL[12]
Compound 14S. aureus (MRSA)3.9 µg/mL[12]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateGram-positive bacteria (including MRSA)≥15.62[15]

Mechanism of Action: Rhodanine derivatives have been shown to inhibit bacterial growth through various mechanisms, including the inhibition of essential enzymes like MurB, which is involved in peptidoglycan biosynthesis.[16] This unique target differentiates them from many existing antibiotics, making them attractive candidates for combating resistant strains.

Anti-inflammatory Activity: Insights from Pioglitazone

Chronic inflammation is a key pathological feature of numerous diseases. Thiazolidinediones, such as pioglitazone, are well-known for their insulin-sensitizing effects in the treatment of type 2 diabetes. However, they also possess significant anti-inflammatory properties.[17][18][19][20][21]

Mechanism of Action: Pioglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation.[18] Activation of PPAR-γ by pioglitazone leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway.[19][21]

The anti-inflammatory effects of other thiazolidinone derivatives are also being explored, with some compounds showing direct inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

G cluster_workflow MTT Assay Workflow step1 Seed cancer cells in a 96-well plate step2 Incubate for 24 hours step1->step2 step3 Treat cells with varying concentrations of the thiazolidinone derivative step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 step9 Calculate cell viability and IC50 value step8->step9

Figure 4: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the thiazolidinone derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the thiazolidinone derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The thiazolidinone scaffold is a cornerstone in the development of novel therapeutic agents. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory potential of this versatile class of compounds, using this compound as a structural template. The presented experimental data for selected derivatives underscores the significant impact of structural modifications on biological activity, offering a roadmap for the rational design of more potent and selective drug candidates. While the specific biological profile of this compound remains to be fully elucidated, its chemical architecture firmly places it within a family of compounds with immense therapeutic promise, warranting further investigation to unlock its potential contributions to medicine.

References

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates.
  • Taylor, C. R., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery, 15(10), 1195-1206.
  • Mohamed, Y. M. A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current Bioactive Compounds, 18(7), 2-12.
  • Gualtieri, F. (2016). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery, 11(11), 1045-1056.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 27(6), 1357-1362.
  • Igarashi, M., et al. (2007). Antiinflammatory and Antiarteriosclerotic Effects of Pioglitazone. Hypertension, 50(4), 754-761.
  • Panchal, S. K., & Brown, L. (2021). The role of pioglitazone in antioxidant, anti-inflammatory, and insulin sensitivity in a high fat-carbohydrate diet-induced rat model of insulin resistance. Adipocyte, 10(1), 196-209.
  • Kaplan, J. M., et al. (2011). Pioglitazone reduces inflammation through inhibition of nuclear factor kappa-B in polymicrobial sepsis.
  • Ko, G.-J., et al. (2008). Pioglitazone attenuates diabetic nephropathy through an anti-inflammatory mechanism in type 2 diabetic rats.
  • de Oliveira, C. B., et al. (2022). Pioglitazone, a Peroxisome Proliferator-Activated Receptor-γ Agonist, Downregulates the Inflammatory Response in Cutaneous Leishmaniasis Patients Without Interfering in Leishmania braziliensis Killing by Monocytes. Frontiers in Immunology, 13, 895034.
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  • Kantevari, S., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Digital Medicine and Healthcare, 1(1), 1-15.
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  • Kumar, A., & Rajput, C. S. (2009). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. International Journal of ChemTech Research, 1(2), 153-158.
  • Al-Obaidi, A. M. J., et al. (2019). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 10(2), 127-133.
  • Trotsko, N., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6496.
  • Popiołek, Ł., & Biernasiuk, A. (2015). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 1,3-THIAZOLIDIN-4-ONE DERIVATIVES OBTAINED FROM CARBOXYLIC ACID HYDRAZIDES.
  • Kumar, D., et al. (2016). Synthesis, characterization and antimicrobial activity of 2,3-disubstituted thiazolidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 868-873.
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  • Al-Tamimi, M. B. W., & Al-Majidi, S. M. H. (2023). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCER OF THEIR MOLECULAR DOCKING AND ANTI-OXIDANT EXPERIMENTAL. 3C TIC. Cuadernos de desarrollo aplicados a las TIC, 12(1), 83-116.

Sources

A Comparative Guide to the Biological Activity of 2-Aryl-1,3-Thiazolidine Analogs: A Focus on 2-Aryl-1,3-Thiazolidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5] This guide focuses on a specific class of these compounds: 2-aryl-1,3-thiazolidines, with a particular emphasis on the well-studied 2-aryl-1,3-thiazolidin-4-one analogs. While the initial topic of interest was the N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline scaffold, a comprehensive literature review reveals a scarcity of specific biological data for this exact structure and its direct analogs. Consequently, this guide will provide a comparative analysis of the closely related and extensively researched 2-aryl-1,3-thiazolidin-4-one series, offering valuable insights into the structure-activity relationships (SAR) that likely govern the biological effects of this broader class of molecules.

The core structure of 2-aryl-1,3-thiazolidin-4-ones features a thiazolidine ring with a phenyl group at the 2-position and a ketone at the 4-position. This arrangement provides a versatile template for chemical modification, allowing researchers to fine-tune the molecule's properties and biological targets. The exploration of various substituents on the aryl ring has been a particularly fruitful area of investigation, revealing key determinants of potency and selectivity.

Comparative Biological Activities: Insights from 2-Aryl-1,3-Thiazolidin-4-one Analogs

The biological activities of 2-aryl-1,3-thiazolidin-4-one derivatives are profoundly influenced by the nature and position of substituents on the 2-phenyl ring. The following sections will compare the anticancer and antimicrobial activities of representative analogs, drawing upon published experimental data.

Anticancer Activity

Thiazolidinone derivatives have emerged as a promising class of anticancer agents, often acting through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[4][6] The substitution pattern on the 2-phenyl ring plays a critical role in modulating their cytotoxic potency.

A study on a series of novel 4-thiazolidinone derivatives highlighted that the presence of electron-withdrawing groups on the benzylidene portion at the 5-position and on the 2-phenyl ring can enhance anticancer activity.[6] For instance, a compound bearing a 4-chlorophenyl group at the 2-position and a 4-nitrobenzylidene group at the 5-position demonstrated significant antimicrobial activity, which often correlates with anticancer potential.[6] Another study found that a derivative with a 4-methoxyphenyl group at the 2-position and a 4-hydroxybenzylidene at the 5-position was a potent anticancer agent against the MCF-7 human breast adenocarcinoma cell line.[6]

The following table summarizes the anticancer activity of selected 2,5-substituted-1,3-thiazolidin-4-one analogs against the MCF-7 cell line, illustrating the impact of substitution.

Compound ID2-Aryl Substituent5-Benzylidene SubstituentIC50 (µM) against MCF-7Reference
1 4-Methoxyphenyl4-Hydroxybenzylidene18.59[6]
2 4-Chlorophenyl4-Nitrobenzylidene-[6]

Note: Specific IC50 value for compound 2 against MCF-7 was not provided in the reference, but it was highlighted for its potent antimicrobial activity.

The data suggests that both electron-donating (e.g., -OCH3, -OH) and electron-withdrawing (e.g., -Cl, -NO2) groups can contribute to cytotoxic activity, indicating a complex structure-activity relationship that may depend on the specific cancer cell line and the overall molecular structure.

Antimicrobial Activity

The antimicrobial potential of 2-aryl-1,3-thiazolidin-4-ones has been extensively investigated, with many derivatives showing potent activity against a range of bacterial and fungal pathogens.[7][8][9] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.[10]

Structure-activity relationship studies have revealed that substitutions on the 2-phenyl ring are a key determinant of antimicrobial efficacy. A series of 2-(substituted-phenyl)-1,3-thiazolidin-4-one sulfonyl derivatives were synthesized and evaluated for their antimicrobial activity.[7] Compounds with halogen substitutions, particularly fluoro and chloro groups, on the phenyl ring at the 2-position exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[7]

The following table presents the minimum inhibitory concentration (MIC) values for selected 2-aryl-1,3-thiazolidin-4-one sulfonyl derivatives against representative bacterial and fungal strains.

Compound ID2-Aryl SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
5d 4-Fluorophenyl255050[7]
5f 2-Chlorophenyl255050[7]
5g 4-Chlorophenyl252525[7]
Ampicillin -2550-[7]
Clotrimazole ---25[7]

These results clearly indicate that the presence of halogens on the 2-phenyl ring enhances antimicrobial activity, with the 4-chloro substituted analog (5g) showing broad-spectrum activity comparable to or better than the standard drugs.[7]

Experimental Methodologies

To ensure scientific integrity and enable reproducibility, this section details the typical experimental protocols for the synthesis and biological evaluation of 2-aryl-1,3-thiazolidin-4-one analogs.

General Synthesis of 2-Aryl-1,3-Thiazolidin-4-ones

The synthesis of 2-aryl-1,3-thiazolidin-4-ones generally involves a cyclocondensation reaction between a Schiff base (formed from an aromatic aldehyde and an amine) and a compound containing a thiol group, such as thioglycolic acid.

Step-by-Step Synthesis Protocol:

  • Schiff Base Formation:

    • An equimolar mixture of a substituted aromatic aldehyde and a primary amine is refluxed in a suitable solvent (e.g., ethanol) for a specified period.

    • The completion of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon cooling, the Schiff base product often precipitates and can be collected by filtration.

  • Cyclocondensation:

    • The synthesized Schiff base is dissolved in a solvent like anhydrous ethanol.

    • An equimolar amount of thioglycolic acid is added to the solution.

    • A catalytic amount of a dehydrating agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) is added.[7]

    • The reaction mixture is refluxed for several hours.

    • After cooling, the mixture is poured into ice-cold water to precipitate the crude product.

    • The solid is filtered, washed, and purified by recrystallization from an appropriate solvent.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol for MTT Assay:

  • Cell Seeding:

    • Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.

    • The cells are treated with these different concentrations of the compounds and incubated for a specific period (e.g., 48 hours).

  • MTT Addition:

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[11]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol for Broth Microdilution:

  • Preparation of Inoculum:

    • A standardized suspension of the test microorganism (bacterial or fungal) is prepared in a suitable broth.

  • Serial Dilution of Compounds:

    • The test compounds are serially diluted in a 96-well microtiter plate containing the broth to obtain a range of concentrations.

  • Inoculation:

    • Each well is inoculated with the standardized microbial suspension.

  • Incubation:

    • The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Synthesis and Structure

To better illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A Substituted Aromatic Aldehyde Step1 Schiff Base Formation A->Step1 B Primary Amine B->Step1 C Thioglycolic Acid Step2 Cyclocondensation C->Step2 Intermediate Schiff Base Step1->Intermediate FinalProduct 2-Aryl-1,3-thiazolidin-4-one Step2->FinalProduct Intermediate->Step2

Caption: General workflow for the synthesis of 2-aryl-1,3-thiazolidin-4-ones.

SAR_Concept cluster_substituents Substituents on 2-Aryl Ring cluster_activity Biological Activity Core 2-Aryl-1,3-thiazolidin-4-one Core Thiazolidinone Ring 2-Aryl Group EWG Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) Core:f2->EWG Modification EDG Electron-Donating Groups (e.g., -OCH3, -OH) Core:f2->EDG Modification Anticancer Anticancer Activity EWG->Anticancer Often enhances Antimicrobial Antimicrobial Activity EWG->Antimicrobial Significantly enhances EDG->Anticancer Can enhance

Caption: Structure-Activity Relationship (SAR) concept for 2-aryl-1,3-thiazolidin-4-ones.

Conclusion

While direct biological data for this compound analogs remains elusive in the current scientific literature, a comparative analysis of the closely related 2-aryl-1,3-thiazolidin-4-one series provides valuable insights for researchers in drug discovery. The evidence strongly suggests that the 2-aryl substituent is a critical determinant of both anticancer and antimicrobial activity. Specifically, the introduction of halogen atoms on the phenyl ring is a promising strategy for enhancing antimicrobial potency. The structure-activity relationships discussed herein, coupled with the detailed experimental protocols, offer a solid foundation for the rational design and evaluation of novel thiazolidine-based therapeutic agents. Further investigation into the underexplored 2-substituted-1,3-thiazolidines lacking the 4-oxo group is warranted to fully elucidate the therapeutic potential of this versatile heterocyclic scaffold.

References

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  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2012). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of some 2-

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  • Synthesis, antimicrobial, anticancer evaluation and qsar studies of thiazolidin-4-one derivatives. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

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  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Retrieved January 18, 2026, from [Link]

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A Comparative Analysis of the Antimicrobial Efficacy of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority. Thiazolidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] This guide provides a comprehensive, albeit hypothetical, comparative analysis of the antimicrobial efficacy of a specific thiazolidine derivative, N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline (herein referred to as Compound T), against established antimicrobial agents. This document is intended to serve as a framework for researchers and drug development professionals in evaluating novel antimicrobial candidates.

Introduction to this compound (Compound T)

Compound T is a synthetic molecule featuring a thiazolidine ring linked to a dimethylaniline moiety. The thiazolidine heterocycle is a key pharmacophore in various bioactive compounds, and its derivatives have been investigated for a range of therapeutic applications.[1][3] The rationale for investigating Compound T stems from the known antimicrobial properties of the broader thiazolidine class, which are thought to interfere with bacterial cell wall synthesis.[4] This guide presents a hypothetical performance evaluation of Compound T in comparison to two widely used antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide with potent activity against Gram-positive bacteria.

Comparative Antimicrobial Efficacy: In Vitro Susceptibility Testing

To quantitatively assess the antimicrobial efficacy of Compound T, a series of in vitro susceptibility tests would be performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

The determination of MIC and MBC values should be conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Methodology:

  • Preparation of Antimicrobial Stock Solutions: Compound T, Ciprofloxacin, and Vancomycin are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Bacterial Inoculum Preparation: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[8] This suspension is then further diluted to achieve the final desired inoculum concentration in the microplate wells.

  • Serial Dilution in Microplates: A two-fold serial dilution of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no antimicrobial) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

  • MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an antimicrobial-free agar plate. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Diagram of the Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Antimicrobial Stock Solutions C Serial Dilution of Antimicrobials in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (35-37°C, 18-24h) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Plate Aliquots from Clear Wells onto Agar F->G H Incubate Agar Plates (18-24h) G->H I Read MBC (Lowest concentration with no growth on agar) H->I

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Hypothetical Comparative Data

The following table summarizes the hypothetical MIC and MBC values for Compound T, Ciprofloxacin, and Vancomycin against a panel of representative bacterial strains.

MicroorganismAntimicrobial AgentMIC (µg/mL)MBC (µg/mL)
Gram-Positive
Staphylococcus aureus (ATCC 29213)Compound T 4 8
Ciprofloxacin12
Vancomycin12
Enterococcus faecalis (ATCC 29212)Compound T 8 16
Ciprofloxacin24
Vancomycin24
Gram-Negative
Escherichia coli (ATCC 25922)Compound T 16 32
Ciprofloxacin0.51
Vancomycin>128>128
Pseudomonas aeruginosa (ATCC 27853)Compound T 32 64
Ciprofloxacin12
Vancomycin>128>128

Interpretation of Hypothetical Data:

Based on this hypothetical data, Compound T demonstrates moderate antimicrobial activity, with a more pronounced effect against Gram-positive bacteria compared to Gram-negative bacteria. The MBC/MIC ratio for Compound T is consistently 2, suggesting a bactericidal mode of action. While not as potent as the established antibiotics Ciprofloxacin and Vancomycin against the tested strains, its activity against both Gram-positive and Gram-negative bacteria warrants further investigation. The lack of activity of Vancomycin against Gram-negative bacteria is expected due to its mechanism of action and inability to penetrate the outer membrane of these organisms.[1]

Elucidating the Mechanism of Action

Understanding the mechanism by which a novel compound exerts its antimicrobial effect is crucial for its development. For thiazolidine derivatives, a potential target is the bacterial cell wall synthesis pathway.[4]

Hypothesized Mechanism of Action of Compound T

It is hypothesized that Compound T, like other thiazolidinone derivatives, may inhibit the activity of Mur ligases, a family of cytoplasmic enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] By inhibiting these enzymes, Compound T would disrupt cell wall formation, leading to cell lysis and death.

Hypothesized Signaling Pathway for Compound T's Antimicrobial Action

Mechanism_of_Action cluster_compound Compound T cluster_bacterial_cell Bacterial Cell Compound_T This compound Mur_Ligases Mur Ligases (MurC, MurD, MurE, MurF) Compound_T->Mur_Ligases Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis Mur_Ligases->Peptidoglycan_Synthesis Essential for Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Death Cell_Wall_Integrity->Cell_Lysis Disruption leads to

Caption: Hypothesized mechanism of Compound T inhibiting bacterial cell wall synthesis.

Advanced In Vitro Characterization

Beyond initial susceptibility testing, a comprehensive evaluation of a novel antimicrobial agent involves more dynamic and clinically relevant assays.

Time-Kill Kinetics Assay

This assay provides insights into the rate at which an antimicrobial agent kills a bacterial population over time.[9]

Experimental Protocol:

  • A bacterial suspension is prepared and exposed to the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • At specific time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated on agar.

  • After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[11][12]

Experimental Protocol:

  • A 96-well microtiter plate is set up with serial dilutions of Compound T along the x-axis and a second antimicrobial agent (e.g., Ciprofloxacin) along the y-axis.

  • Each well is inoculated with a standardized bacterial suspension.

  • After incubation, the MIC of each drug alone and in combination is determined.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Preliminary Safety Assessment: In Vitro Cytotoxicity

A critical aspect of drug development is to ensure that the compound is selectively toxic to microbial cells with minimal effect on host cells. The MTT assay is a common method for assessing cytotoxicity.[13]

Experimental Protocol: MTT Assay

Objective: To evaluate the effect of Compound T on the viability of a mammalian cell line (e.g., HEK293 or HepG2).

Methodology:

  • Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of Compound T for a specified period (e.g., 24 or 48 hours).

  • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Conclusion and Future Directions

This guide has presented a hypothetical, yet scientifically grounded, framework for the initial validation of the antimicrobial efficacy of this compound (Compound T). The proposed experimental plan, from basic susceptibility testing to more advanced characterization and preliminary safety assessment, provides a comprehensive approach to evaluating a novel antimicrobial candidate.

Based on the hypothetical data, Compound T shows promise as a bactericidal agent with a broader spectrum of activity than Vancomycin, though with lower potency than Ciprofloxacin. Its potential mechanism of action, targeting bacterial cell wall synthesis, is a validated pathway for antimicrobial intervention.

Future research should focus on the actual synthesis and in vitro testing of Compound T to validate these hypothetical findings. Structure-activity relationship (SAR) studies could be conducted by modifying the dimethylaniline and thiazolidine moieties to optimize potency and spectrum. Furthermore, in vivo efficacy and safety studies in animal models would be the subsequent critical steps in the drug development pipeline. The systematic approach outlined in this guide provides a robust foundation for the continued exploration of thiazolidine derivatives as a potential new class of antimicrobial agents.

References

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A Comparative Guide to the Structure-Activity Relationship of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazolidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides a detailed comparative analysis of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline and its analogs, with a specific focus on their emerging potential as anticancer agents. By examining the structure-activity relationships (SAR) of this chemical series and comparing its performance with established cytotoxic agents, this document aims to equip researchers with the critical insights needed to navigate the therapeutic landscape of this promising class of compounds.

The Thiazolidine Core: A Privileged Scaffold in Oncology

The five-membered thiazolidine ring system, containing sulfur and nitrogen heteroatoms, is a versatile template for drug design. Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The structural flexibility of the thiazolidine ring, which allows for substitutions at the 2, 3, and 5-positions, provides a powerful tool for medicinal chemists to fine-tune the compound's biological activity and pharmacokinetic profile.[1][2]

Unraveling the Anticancer Potential of 2-(4-(Dimethylamino)phenyl)thiazolidin-4-ones

Recent studies have highlighted the cytotoxic effects of 2-aryl-thiazolidin-4-one derivatives against various cancer cell lines. A particularly noteworthy analog, 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one , has demonstrated potent activity against leukemic cell lines, providing a specific context for our comparative analysis.

Core Structural Features and Their Impact on Cytotoxicity

The general structure of the 2-(4-(dimethylamino)phenyl)thiazolidin-4-one scaffold is presented below:

Figure 1: General chemical structure of 2-(4-(dimethylamino)phenyl)thiazolidin-4-one derivatives.

Structure-Activity Relationship (SAR) Insights:

  • The 2-Aryl Moiety (R2): The presence of the para-dimethylamino group on the phenyl ring at the 2-position appears to be a critical determinant of cytotoxic activity. This electron-donating group may influence the electronic properties of the entire molecule, potentially impacting its interaction with biological targets.

  • The 3-Substituent (R1): The nature of the substituent at the 3-position of the thiazolidin-4-one ring significantly modulates the anticancer potency. For instance, the presence of a 4-bromophenyl group at this position has been associated with enhanced activity against leukemic cells. This suggests that both electronic and steric factors of the R1 substituent play a crucial role.

  • The Thiazolidin-4-one Core: This heterocyclic ring serves as the central scaffold, orienting the crucial R1 and R2 substituents in a specific three-dimensional arrangement necessary for biological activity.

Comparative Performance Analysis: Thiazolidin-4-ones vs. Established Leukemia Therapies

To provide a comprehensive perspective, the cytotoxic activity of 2-(4-(dimethylamino)phenyl)thiazolidin-4-one analogs is compared with that of standard chemotherapeutic agents used in the treatment of leukemia.

Compound/DrugChemical ClassMechanism of ActionTarget Cell Line(s)IC50 (µM)Reference(s)
3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one Thiazolidin-4-onePutative; under investigationReh, Nalm6 (Leukemia)11.9 (Reh), 13.5 (Nalm6)
Cytarabine Pyrimidine AntimetaboliteInhibits DNA synthesisVarious Leukemia Cell Lines~0.1 - 1[3]
Daunorubicin Anthracycline AntibioticIntercalates DNA, inhibits topoisomerase IIVarious Leukemia Cell Lines~0.01 - 0.1[3]
Imatinib Tyrosine Kinase InhibitorInhibits BCR-ABL tyrosine kinaseCML cell lines (e.g., K562)~0.25 - 1

Analysis of Comparative Data:

While the IC50 values for the lead thiazolidin-4-one compound are in the micromolar range and currently less potent than established drugs like cytarabine and daunorubicin, it is important to note that this scaffold represents a novel chemical entity with a potentially different mechanism of action. This could offer advantages in overcoming drug resistance, a significant challenge in leukemia therapy. Further optimization of the thiazolidin-4-one scaffold could lead to derivatives with improved potency.

Alternative Scaffolds with Anticancer Activity

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Several other heterocyclic scaffolds have been investigated for their cytotoxic properties. A comparison with these alternatives provides a broader context for the potential of the thiazolidin-4-one core.

ScaffoldExample Compound ClassMechanism of ActionReference(s)
Quinazolinone 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-onesVaries; can inhibit tubulin polymerization, tyrosine kinases[4]
Indole Isatin-based thiazolidin-4-onesVaries; can inhibit various kinases[2]
Benzothiazole Benzothiazole-containing thiazolidin-4-onesVaries; can act as topoisomerase inhibitors

The hybridization of the thiazolidin-4-one scaffold with other privileged structures, such as quinazolinone and indole, has been explored as a strategy to enhance anticancer activity and modulate the mechanism of action.[2][4]

Experimental Protocols for Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.

Synthesis of 2,3-Disubstituted-4-Thiazolidinones

A common synthetic route to the target compounds involves a one-pot, three-component reaction.

G A Aromatic Aldehyde (e.g., 4-(dimethylamino)benzaldehyde) E Cyclocondensation A->E B Amine (e.g., 4-bromoaniline) B->E C Thioglycolic Acid C->E D Solvent (e.g., Toluene) D->E F 2,3-Disubstituted-4-thiazolidinone E->F

Figure 2: General workflow for the synthesis of 2,3-disubstituted-4-thiazolidinones.

Step-by-Step Protocol:

  • Reactant Mixture: To a solution of the aromatic aldehyde (1 mmol) and the amine (1 mmol) in a suitable solvent such as toluene, add thioglycolic acid (1.2 mmol).

  • Reaction Conditions: The reaction mixture is typically refluxed for a period of 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the desired 2,3-disubstituted-4-thiazolidinone.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

G A Seed leukemia cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 3: Workflow for the MTT cytotoxicity assay.

Detailed Protocol for Leukemia Cell Lines:

  • Cell Seeding: Leukemia cell lines (e.g., Reh, Nalm6) are seeded in 96-well microtiter plates at a density of 5 x 10^4 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to achieve a range of final concentrations. 100 µL of the compound dilutions are added to the respective wells.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Potential Mechanisms of Action: Beyond Cytotoxicity

While direct cytotoxicity is a primary endpoint, understanding the underlying mechanism of action is crucial for rational drug design. Thiazolidin-4-ones have been reported to inhibit various enzymes, including lipoxygenases (LOX).[6][7] LOX enzymes are involved in inflammatory pathways and have been implicated in cancer progression.

Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of lipoxygenase.

Step-by-Step Protocol:

  • Reagent Preparation: A solution of soybean lipoxygenase (10,000 U/mL) is prepared in borate buffer (pH 9.0). The substrate, linoleic acid, is also prepared in the same buffer. Test compounds are dissolved in DMSO.

  • Reaction Mixture: In a quartz cuvette, the enzyme solution and the test compound are pre-incubated for 5 minutes at room temperature.

  • Initiation and Measurement: The reaction is initiated by the addition of the linoleic acid solution. The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Future Directions and Concluding Remarks

The this compound scaffold, particularly its 4-oxo derivatives, presents a promising starting point for the development of novel anticancer agents. The SAR data gathered so far indicates that modifications at the 2- and 3-positions of the thiazolidin-4-one ring are key to optimizing cytotoxic potency.

Future research should focus on:

  • Expansion of the SAR: Synthesizing and testing a broader range of analogs with diverse substituents at the R1 and R2 positions to refine the SAR and improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of these compounds to understand their mode of action and to guide further rational design.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of leukemia to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

References

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A Strategic Guide to Characterizing and Comparing Novel Thiazolidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of novel chemical entities as potential kinase inhibitors, using the uncharacterized molecule N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline as a case study. We will outline a systematic approach to determine its inhibitory profile and benchmark it against a panel of well-established kinase inhibitors: the promiscuous research tool Staurosporine , and the clinically relevant multi-targeted inhibitors Dasatinib and Sunitinib . This document is intended for researchers in drug discovery and chemical biology, offering insights into experimental design, data interpretation, and the underlying rationale for each methodological step.

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, which catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug development.[1] The therapeutic landscape is populated by a growing number of FDA-approved small-molecule kinase inhibitors, which have transformed patient outcomes in various malignancies.[2]

The 1,3-thiazolidine scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds.[3][4] Derivatives of this scaffold have demonstrated a wide spectrum of activities, including anticancer effects.[3][5] This guide focuses on a novel, uncharacterized compound, This compound , as a starting point to illustrate the rigorous process of evaluating a new chemical entity for its potential as a kinase inhibitor. Our objective is to provide a logical, experimentally-grounded workflow for its characterization and comparison with established drugs, thereby elucidating its potential potency, selectivity, and therapeutic relevance.

Section 1: Structural Analysis and Comparative Rationale

The first step in evaluating a novel compound is to analyze its structure in the context of known inhibitors. This allows for the generation of initial hypotheses regarding its potential mechanism and targets.

This compound features a dimethylaniline group linked to a thiazolidine ring. While structurally distinct from the complex indole-carbazole core of Staurosporine or the more elaborate structures of Dasatinib and Sunitinib, this simpler scaffold provides a unique chemical space to explore.[6][7][8] The rationale for its investigation is rooted in the proven bioactivity of the thiazolidine nucleus.[3]

Our comparative panel includes:

  • Staurosporine : A natural product that acts as a prototypical ATP-competitive inhibitor.[6] Its broad activity across the kinome makes it a valuable positive control for assay development but unsuitable for clinical use due to its lack of selectivity.[6][9]

  • Dasatinib : A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[7][10] It represents a clinically successful inhibitor with a defined, albeit not entirely specific, target profile.[11][12]

  • Sunitinib : An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs and PDGFRs, among others.[8] Its anti-angiogenic activity has led to its approval for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[13]

G cluster_0 Test Compound cluster_1 Reference Inhibitors Test_Compound N,N-dimethyl-4- (1,3-thiazolidin-2-yl)aniline Staurosporine Staurosporine (Broad Spectrum) Test_Compound->Staurosporine Compare Selectivity Dasatinib Dasatinib (BCR-ABL, Src-family) Test_Compound->Dasatinib Compare Potency & Profile Sunitinib Sunitinib (VEGFR, PDGFR) Test_Compound->Sunitinib Compare Target Class

Figure 1: Logical framework for comparing the test compound with reference inhibitors.

Section 2: A Proposed Workflow for Kinase Profile Characterization

To systematically evaluate the inhibitory potential of this compound, a tiered approach is recommended. This ensures efficient use of resources by beginning with a broad screen and progressively focusing on the most promising interactions.

  • Primary Screen (High-Throughput Screening - HTS): The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against a large, diverse panel of purified kinases. The goal is not to determine potency, but to identify which kinases, if any, are inhibited by more than a predefined threshold (e.g., >50% inhibition). This provides a "first-pass" view of the compound's activity spectrum.[14]

  • Dose-Response and IC50 Determination: For any "hits" identified in the primary screen, a full dose-response curve is generated. The compound is tested across a range of concentrations (typically using a serial dilution) to determine the concentration that produces 50% inhibition of kinase activity (the IC50 value). This is the standard metric for quantifying inhibitor potency.[15]

  • Selectivity Profiling: The collection of IC50 values across multiple kinases constitutes the compound's selectivity profile. This profile is then compared to those of the reference inhibitors to understand its relative specificity. For instance, is it highly selective for a single kinase, does it target a specific family like Dasatinib, or is it promiscuous like Staurosporine?

  • Mechanism of Action (MoA) Studies: Once potency and selectivity are established, follow-up assays are conducted to determine the MoA. A common experiment is an ATP competition assay, where the inhibitor's IC50 is measured at varying ATP concentrations. An increase in IC50 with increasing ATP concentration is characteristic of an ATP-competitive inhibitor, the most common class of kinase inhibitors.[16]

G cluster_pathway Simplified BCR-ABL Signaling in CML cluster_inhibitors Points of Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) SRC SRC Family Kinases BCR_ABL->SRC STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Proliferation Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC Test_Compound Test Compound (Hypothetical) Test_Compound->BCR_ABL

Sources

A Guide to Cross-Validation of Bioassay Results for Novel Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of bioassay results, using the novel compound N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline as a case study. As researchers and drug development professionals, ensuring the reliability and reproducibility of our findings is paramount. This document outlines the principles of bioassay cross-validation, provides detailed experimental protocols for assessing a potential biological activity, and presents a clear methodology for comparing results from orthogonal assays.

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects[1][2][3][4]. Given this chemical precedent, this compound is a promising candidate for biological screening. This guide will focus on the cross-validation of its potential antioxidant activity, a frequently reported property of this compound class[3][5][6][7].

The Imperative of Bioassay Cross-Validation

In drug discovery, a single bioassay rarely provides a complete picture of a compound's biological activity. Cross-validation, the process of comparing results from two or more different analytical methods, is crucial for establishing the robustness and reliability of experimental data[8][9]. This is particularly important when advancing a lead compound through the development pipeline. Regulatory bodies emphasize the need for well-validated and reproducible bioanalytical methods to ensure confidence in the generated data[8][10].

The primary objectives of cross-validation are to identify potential sources of variability in the testing process and to ensure that measured biological activity is consistent regardless of the analytical procedure[8]. By employing orthogonal assays—those that measure the same biological endpoint through different mechanisms or technologies—we can significantly increase our confidence in the observed effects.

This guide will detail the cross-validation of this compound's antioxidant potential using two distinct methods: the cell-free DPPH radical scavenging assay and a cell-based reactive oxygen species (ROS) assay.

Experimental Design for Cross-Validation

A robust cross-validation plan begins with a clear experimental design. The following workflow outlines the key stages for assessing the antioxidant activity of our target compound.

Experimental Workflow cluster_0 Phase 1: Primary Screening (Cell-Free) cluster_1 Phase 2: Secondary Screening (Cell-Based) cluster_2 Phase 3: Data Analysis & Cross-Validation A DPPH Radical Scavenging Assay B Determine IC50 of this compound A->B E Compare IC50 values and dose-response curves B->E IC50 Data C Cell-Based ROS Assay (e.g., DCFH-DA) D Assess reduction of intracellular ROS C->D D->E Activity Data F Statistical Analysis (e.g., Bland-Altman plot) E->F G Conclusion on Antioxidant Activity F->G

Caption: A streamlined workflow for the cross-validation of antioxidant activity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the selected bioassays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This cell-free assay provides a rapid assessment of a compound's ability to act as a free radical scavenger[6].

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions of the test compound and ascorbic acid in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • Include control wells containing 100 µL of methanol and 100 µL of the DPPH solution (negative control).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Reactive Oxygen Species (ROS) Assay using DCFH-DA

This assay measures the ability of a compound to reduce intracellular ROS levels in a cellular model, providing a more biologically relevant context.

Materials:

  • Human keratinocyte cell line (HaCaT) or other suitable cell line

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Hydrogen peroxide (H₂O₂) or other ROS-inducing agent

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Seed HaCaT cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1-2 hours.

  • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess DCFH-DA.

  • Induce oxidative stress by adding a solution of H₂O₂ (e.g., 500 µM) to the cells for 30 minutes.

  • Include control wells: cells only, cells with H₂O₂ only (positive control for ROS), and cells with the test compound only.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

  • Calculate the percentage of ROS reduction relative to the H₂O₂-treated control.

  • Plot the percentage of ROS reduction against the compound concentration to determine the effective concentration.

Data Presentation and Comparison

For a clear and objective comparison, the results from both assays should be summarized in a structured table.

Assay TypeEndpoint MeasuredThis compound IC50/EC50Positive Control (Ascorbic Acid) IC50
DPPH Radical Scavenging Direct radical scavengingHypothetical Value: 15.2 µMHypothetical Value: 8.5 µM
Cell-Based ROS Assay Reduction of intracellular ROSHypothetical Value: 25.8 µMHypothetical Value: 12.1 µM

Note: The hypothetical values are for illustrative purposes. A higher IC50/EC50 value indicates lower potency.

The dose-response curves from both assays should also be plotted on the same graph to visually compare their profiles.

Interpreting the Cross-Validation Results

The comparison of results from the DPPH and cell-based ROS assays provides a more comprehensive understanding of the antioxidant potential of this compound.

  • Discordant Results: If the compound is active in the DPPH assay but not in the cell-based assay, it may suggest poor cell permeability or rapid metabolism to an inactive form. Conversely, activity in the cell-based assay but not the DPPH assay could indicate an indirect antioxidant mechanism, such as the upregulation of endogenous antioxidant enzymes, rather than direct radical scavenging.

Interpretation Logic Start Cross-Validation Results Concordant Concordant Results (Active in both assays) Start->Concordant Discordant1 Discordant Results (Active in DPPH, Inactive in Cell-Based) Start->Discordant1 Discordant2 Discordant Results (Inactive in DPPH, Active in Cell-Based) Start->Discordant2 Conclusion1 Strong evidence of antioxidant activity. Proceed with further studies. Concordant->Conclusion1 Conclusion2 Investigate cell permeability and metabolism. Discordant1->Conclusion2 Conclusion3 Investigate indirect antioxidant mechanisms. Discordant2->Conclusion3

Caption: Decision tree for interpreting cross-validation outcomes.

Conclusion

The cross-validation of bioassay results is a critical step in the rigorous evaluation of novel therapeutic candidates. By employing orthogonal assays, such as the DPPH and cell-based ROS assays for antioxidant activity, researchers can build a more robust and reliable data package for compounds like this compound. This approach not only enhances confidence in the primary findings but also provides valuable insights into the compound's mechanism of action and potential liabilities, ultimately guiding more informed decisions in the drug development process. Adherence to these principles of scientific integrity and thorough validation is essential for the successful translation of promising molecules from the bench to the clinic.

References

  • Biological potential of thiazolidinedione derivatives of synthetic origin. (2017). National Center for Biotechnology Information. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PubMed Central. [Link]

  • Cross Validation Bioanalytical Testing. (2026). Testing Laboratory. [Link]

  • A Practical Guide to Immunoassay Method Validation. (n.d.). PubMed Central. [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (n.d.). PubMed Central. [Link]

  • Cross validation in bioanalysis: Why, when and how?. (2009). ResearchGate. [Link]

  • Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA Laboratories. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (n.d.). MDPI. [Link]

  • A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. [Link]

  • Selection criteria to select in vitro bioassays for implementation and use. (n.d.). Oekotoxzentrum. [Link]

  • Statistical Assessments of Bioassay Validation Acceptance Criteria. (n.d.). BioPharm International. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals. [Link]

  • Essentials in Bioassay Development. (2019). BioPharm International. [Link]

  • Bioassay Method Transfer Strategies to Reduce Variability. (2023). YouTube. [Link]

  • <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. (n.d.). IPQpubs. [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). PubMed Central. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). PubMed Central. [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. (2022). PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (2020). ResearchGate. [Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (n.d.). PubMed Central. [Link]

Sources

In Vivo Efficacy of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline: A Comparative Guide for Preclinical Evaluation Against Standard Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel investigational compound, N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline, hereafter referred to as Compound T, as a potential therapeutic agent for Type 2 Diabetes Mellitus (T2DM). The guide is structured to offer a head-to-head comparison with a current standard-of-care drug, Pioglitazone, a member of the thiazolidinedione (TZD) class. The experimental designs and rationale provided herein are grounded in established preclinical models and aim to furnish researchers with the necessary insights to conduct a robust and self-validating study.

Introduction and Rationale

The global prevalence of T2DM necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. The thiazolidine scaffold is of particular interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Notably, the thiazolidine-2,4-dione core is the cornerstone of the TZD class of antidiabetic drugs, which includes Pioglitazone and Rosiglitazone.[3][4] These drugs exert their glucose-lowering effects primarily by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[4][5]

Compound T, this compound, incorporates a thiazolidine ring, suggesting a potential interaction with targets similar to those of the TZD class. The dimethylaniline moiety, while requiring careful toxicological evaluation, is also a common feature in various pharmacologically active molecules.[6] This structural analogy provides a strong rationale for investigating Compound T's potential as a novel insulin-sensitizing agent.

This guide outlines a preclinical in vivo study to compare the antihyperglycemic and metabolic effects of Compound T with Pioglitazone. The primary objective is to ascertain if Compound T offers a comparable or superior efficacy profile, potentially with a differentiated safety signature.

Comparative Agents
Compound Class Mechanism of Action Rationale for Inclusion
Compound T InvestigationalPutative PPAR-γ modulatorStructural similarity to thiazolidine-containing drugs suggests potential antidiabetic activity.
Pioglitazone Thiazolidinedione (TZD)Selective PPAR-γ agonistA well-established, FDA-approved standard-of-care for T2DM, providing a robust benchmark for efficacy.[3][4]
Vehicle ControlInert solvent (e.g., 0.5% CMC)To control for any effects of the drug delivery vehicle.
Proposed In Vivo Efficacy Study: High-Fat Diet and Streptozotocin-Induced Diabetic Rodent Model

The use of a high-fat diet (HFD) combined with a low dose of streptozotocin (STZ) in rodents is a widely accepted model that mimics the pathophysiology of T2DM in humans, characterized by insulin resistance and subsequent β-cell dysfunction.

G cluster_0 Phase 1: Induction of Diabetes cluster_1 Phase 2: Treatment and Monitoring A Acclimatization of Animals (e.g., Sprague-Dawley rats, 1 week) B High-Fat Diet (HFD) Feeding (60% kcal from fat, 4-6 weeks) A->B C Low-Dose Streptozotocin (STZ) Injection (e.g., 35 mg/kg, i.p.) B->C D Confirmation of Hyperglycemia (Fasting blood glucose > 250 mg/dL) C->D E Randomization into Treatment Groups (n=8-10 per group) D->E F Daily Oral Gavage for 28 Days - Vehicle - Pioglitazone (e.g., 10 mg/kg) - Compound T (Dose 1) - Compound T (Dose 2) E->F G Weekly Monitoring - Body Weight - Food & Water Intake - Fasting Blood Glucose F->G H Terminal Procedures (Day 28) - Oral Glucose Tolerance Test (OGTT) - Blood Collection for Biomarkers - Tissue Harvesting F->H

Caption: Workflow for the in vivo evaluation of Compound T.

Animals: Male Sprague-Dawley rats (8 weeks old) will be used. They will be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Induction of T2DM:

  • After a one-week acclimatization period, rats will be fed a high-fat diet (HFD; e.g., 60% of calories from fat) for 4-6 weeks to induce insulin resistance.

  • Following the HFD period, rats will be fasted overnight and then receive a single intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ; 35 mg/kg), freshly dissolved in cold citrate buffer (0.1 M, pH 4.5).

  • Seven days post-STZ injection, fasting blood glucose (FBG) levels will be measured. Rats with FBG levels > 250 mg/dL will be considered diabetic and included in the study.

Treatment Groups and Administration:

  • Diabetic rats will be randomly assigned to one of the following groups (n=10 per group):

    • Group 1: Diabetic Control (Vehicle: 0.5% carboxymethylcellulose, CMC)

    • Group 2: Pioglitazone (10 mg/kg, p.o.)

    • Group 3: Compound T (Low Dose, e.g., 10 mg/kg, p.o.)

    • Group 4: Compound T (High Dose, e.g., 30 mg/kg, p.o.)

  • A non-diabetic control group receiving the vehicle will also be maintained.

  • Treatments will be administered daily via oral gavage for 28 consecutive days.

Efficacy Parameters to be Monitored:

  • Weekly: Body weight, food and water intake, and FBG levels.

  • Terminal (Day 28):

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample will be taken. Rats will then be administered an oral glucose load (2 g/kg). Blood samples will be collected at 30, 60, 90, and 120 minutes post-glucose administration to measure glucose levels.

    • Serum Biochemistry: At the end of the study, blood will be collected for the analysis of insulin, triglycerides (TG), total cholesterol (TC), high-density lipoprotein (HDL), and low-density lipoprotein (LDL).

    • Histopathology: Pancreas, liver, and adipose tissue will be collected, fixed in 10% neutral buffered formalin, and processed for hematoxylin and eosin (H&E) staining to assess islet morphology and lipid accumulation.

Hypothetical Comparative Data

The following tables present plausible data that would be generated from such a study, allowing for a direct comparison of Compound T against Pioglitazone.

Table 1: Effect on Fasting Blood Glucose and Body Weight

Treatment Group Initial FBG (mg/dL) Final FBG (mg/dL) % Change in FBG Final Body Weight (g)
Diabetic Control 285 ± 15310 ± 20+8.8%450 ± 25
Pioglitazone (10 mg/kg) 290 ± 18145 ± 12-50.0%485 ± 30
Compound T (10 mg/kg) 288 ± 16190 ± 15-34.0%460 ± 22
Compound T (30 mg/kg) 292 ± 14155 ± 11-46.9%470 ± 28

Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

Treatment Group AUC (mg/dL * min)
Diabetic Control 45000 ± 3500
Pioglitazone (10 mg/kg) 22000 ± 2100
Compound T (10 mg/kg) 29000 ± 2500
Compound T (30 mg/kg) 24000 ± 2300

Table 3: Serum Lipid Profile

Treatment Group Triglycerides (mg/dL) Total Cholesterol (mg/dL)
Diabetic Control 250 ± 30180 ± 20
Pioglitazone (10 mg/kg) 130 ± 15125 ± 15
Compound T (10 mg/kg) 170 ± 20140 ± 18
Compound T (30 mg/kg) 145 ± 18130 ± 16
Mechanistic Insights: PPAR-γ Signaling Pathway

The primary mechanism of action for TZDs involves the activation of PPAR-γ. It is hypothesized that Compound T will act through a similar pathway.

G cluster_effects Biological Effects compound_t Compound T or Pioglitazone ppar PPAR-γ compound_t->ppar Binds and Activates p_rxr_complex PPAR-γ/RXR Heterodimer ppar->p_rxr_complex rxr RXR rxr->p_rxr_complex dna PPRE in Target Gene Promoters p_rxr_complex->dna Binds to transcription Transcription of Target Genes dna->transcription adiponectin ↑ Adiponectin Secretion transcription->adiponectin tnf ↓ TNF-α Production transcription->tnf glucose_uptake ↑ Glucose Uptake (GLUT4) transcription->glucose_uptake insulin_sensitivity ↑ Insulin Sensitivity adiponectin->insulin_sensitivity tnf->insulin_sensitivity glucose_uptake->insulin_sensitivity

Caption: The PPAR-γ signaling pathway activated by thiazolidinediones.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial in vivo efficacy assessment of this compound (Compound T) in a validated model of T2DM. The direct comparison with Pioglitazone will allow for a clear interpretation of its potential as a novel antidiabetic agent. Based on the hypothetical data, Compound T demonstrates dose-dependent antihyperglycemic and lipid-lowering effects, comparable to Pioglitazone at the higher dose.

Successful outcomes from this study would warrant further investigation, including:

  • Mechanism of Action Studies: In vitro PPAR-γ binding and transactivation assays to confirm the molecular target.

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound T.

  • Chronic Toxicology Studies: To assess the long-term safety profile of the compound.

By following a structured and comparative approach, researchers can efficiently determine the therapeutic potential of novel compounds like this compound and make informed decisions on their progression through the drug development pipeline.

References

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. PubMed Central. Available at: [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PubMed Central. Available at: [Link]

  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PubMed Central. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights. Leading Supplier of High-Quality 2,3-Dimethylaniline. Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Computational Docking: Evaluating N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline Against EGFR Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis for the computational docking of a novel thiazolidine derivative, N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. In the absence of extensive experimental data for this specific molecule, we will treat this as a prospective study. The objective is to illustrate a robust workflow for evaluating its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a critical target in oncology.

We will compare our topic molecule against two benchmarks:

  • Gefitinib: An established, FDA-approved EGFR tyrosine kinase inhibitor (TKI), serving as a positive control.

  • Rosiglitazone: A thiazolidinedione-containing molecule primarily known as an antidiabetic agent, but which has also demonstrated anticancer activities, providing an interesting structural and activity comparison.[1][2][3]

This document is structured to not only provide a step-by-step methodology but to impart the strategic reasoning behind each decision, empowering researchers to adapt and apply these principles to their own drug discovery projects.

The Scientific Premise: Why Thiazolidines and Why EGFR?

The thiazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic effects.[1][4] This versatility makes novel thiazolidine derivatives like this compound intriguing candidates for initial computational screening.

Our chosen target, the EGFR kinase domain, is a well-validated target in cancer therapy.[5] Dysregulation of its signaling pathway is a hallmark of various malignancies, and small molecule inhibitors that block its ATP-binding site have proven clinically successful.[5][6] Given that numerous thiazolidine derivatives have been designed as EGFR inhibitors[7][8], it is a logical and compelling starting point to evaluate the potential of our topic molecule.

The EGFR Signaling Pathway

Before delving into the docking protocol, it's crucial to understand the biological context. The diagram below illustrates the EGFR signaling cascade, which, upon activation, triggers downstream pathways like MAPK and PI3K/AKT, promoting cell proliferation and survival. Our computational goal is to assess how effectively our candidate molecules can disrupt the initial kinase activation step.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Enters Nucleus AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds & Dimerizes Inhibitor TKI (e.g., Gefitinib) Our Test Compounds Inhibitor->EGFR Blocks ATP Site

Caption: Simplified EGFR signaling pathway and the inhibitory action of Tyrosine Kinase Inhibitors (TKIs).

The Comparative Docking Workflow: A Methodological Blueprint

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] The process allows us to estimate binding affinity through a scoring function and analyze the specific atomic interactions driving the binding. Our workflow is designed for reproducibility and scientific rigor, utilizing the widely-cited AutoDock Vina software.[10]

The entire process, from data acquisition to final analysis, is outlined below.

Docking_Workflow cluster_prep Step 1: Preparation cluster_dock Step 2: Docking Simulation cluster_analysis Step 3: Analysis & Comparison P1 Download Protein Structure (e.g., PDB ID: 4WKQ) P2 Prepare Receptor: - Remove water & co-ligands - Add polar hydrogens - Assign partial charges - Save as .pdbqt P1->P2 D1 Define Search Space (Grid Box) Center on known active site P2->D1 L1 Obtain Ligand Structures (PubChem / Draw) L2 Prepare Ligands: - Generate 3D coordinates - Energy minimize - Define rotatable bonds - Save as .pdbqt L1->L2 D2 Configure Docking Parameters (vina_config.txt) L2->D2 D3 Execute AutoDock Vina vina --config vina_config.txt D1->D3 D2->D3 A1 Extract Binding Affinity (kcal/mol) from output file D3->A1 A2 Visualize Binding Poses (PyMOL, Chimera) D3->A2 A4 Compare Results: - Topic Molecule - Gefitinib (Positive Control) - Rosiglitazone (Comparator) A1->A4 A3 Analyze Interactions: - Hydrogen bonds - Hydrophobic contacts - Pi-stacking A2->A3 A3->A4

Caption: The end-to-end computational docking workflow from preparation to comparative analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol details the necessary steps to perform the docking study using AutoDock Tools and AutoDock Vina.[11][12]

Part A: Receptor Preparation

The quality of the initial protein structure is paramount for a meaningful docking result. We will use the crystal structure of the EGFR kinase domain in complex with Gefitinib (PDB ID: 4WKQ) as it provides a high-resolution map of the active site.[6][13]

  • Obtain Protein Structure: Download the PDB file for 4WKQ from the RCSB Protein Data Bank.

  • Clean the Structure: Open the PDB file in AutoDock Tools (ADT).

    • Rationale: The raw PDB file contains non-essential molecules (water, ions) and the co-crystallized ligand which must be removed to prepare the receptor for docking a new molecule.[14][15]

    • Action: Delete all water molecules (Edit > Delete Water). Remove the original Gefitinib ligand and any other heteroatoms not part of the protein.

  • Add Hydrogens: Use the Edit > Hydrogens > Add menu. Select "Polar Only".

    • Rationale: X-ray crystallography typically does not resolve hydrogen atoms. Adding them is critical for correctly calculating hydrogen bonds and electrostatic interactions.[16][17]

  • Compute Charges: Use the Edit > Charges > Compute Gasteiger menu.

    • Rationale: Assigning partial charges to each atom is necessary for the scoring function to calculate electrostatic interactions, a key component of binding energy.[17]

  • Set Atom Types: Use Grid > Macromolecule > Choose to select the protein and initialize it for AutoGrid.

  • Save as PDBQT: Save the prepared receptor as receptor.pdbqt. This format contains the atomic coordinates, partial charges, and atom type information required by AutoDock Vina.[18]

Part B: Ligand Preparation

Correct ligand preparation ensures that the molecule's stereochemistry, charge, and flexibility are properly represented.

  • Obtain Ligand Structures:

    • This compound: Structure drawn in a chemical sketcher like ChemDraw and saved as a 3D .sdf or .mol2 file.

    • Gefitinib & Rosiglitazone: Download 3D structures from PubChem.

  • Load into ADT: Open each ligand file in ADT (Ligand > Input > Open).

  • Detect Torsional Root & Rotatable Bonds: ADT will automatically detect the rotatable bonds. The user can verify this (Ligand > Torsion Tree > Detect Root).

    • Rationale: Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.[19]

  • Save as PDBQT: Save each prepared ligand as a separate .pdbqt file (e.g., topic_molecule.pdbqt, gefitinib.pdbqt, rosiglitazone.pdbqt).

Part C: Docking Execution with AutoDock Vina
  • Define the Search Space (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It should be large enough to encompass the entire binding site but small enough to ensure computational efficiency.[18]

    • Action: In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box. Center the box on the location of the co-crystallized ligand from the original PDB file. The active site of EGFR is defined by key residues such as Leu718, Met793, and Asp855.[6] Adjust the dimensions (e.g., 25 x 25 x 25 Å) to cover this entire region. Note the center coordinates and dimensions.

  • Create the Configuration File: Create a text file named config.txt with the following parameters:

  • Run the Docking Simulation: Execute Vina from the command line for each ligand. For example:

    • vina --config config_topic_molecule.txt

    • vina --config config_gefitinib.txt

    • vina --config config_rosiglitazone.txt (Ensure the ligand field in each config file points to the correct .pdbqt file).

Results and Comparative Analysis

The output of a Vina simulation includes a log file with binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses. The binding affinity is reported in kcal/mol, where more negative values indicate stronger predicted binding.[20][21]

Hypothetical Comparative Data

The following table presents a hypothetical but plausible set of results for our comparative study. This data is for illustrative purposes to demonstrate how one would analyze and compare the outcomes.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)Predicted Interactions
This compound -7.8Met793, Leu718, Cys797H-bond with Met793 (hinge), Hydrophobic interactions
Gefitinib (Positive Control) -9.5Met793, Thr790, Leu844, Asp855H-bond with Met793, Pi-Alkyl with Leu844, Hydrophobic
Rosiglitazone (Comparator) -6.9Val726, Ala743, Leu844Hydrophobic interactions, weak H-bond with backbone
Interpretation of Results
  • Binding Affinity:

    • Gefitinib: As the positive control, it shows the strongest binding affinity (-9.5 kcal/mol), consistent with its known potent inhibitory activity.[6]

    • Topic Molecule: The hypothetical score of -7.8 kcal/mol suggests a potentially favorable interaction with the EGFR active site, warranting further investigation. It is weaker than the established inhibitor but significantly stronger than the second comparator.

    • Rosiglitazone: The weaker score of -6.9 kcal/mol aligns with the fact that while it has shown anticancer effects, it is not an optimized EGFR inhibitor.[1][2]

  • Interaction Analysis:

    • A critical aspect of analysis is visualizing the docked poses in software like PyMOL or UCSF Chimera.[22]

    • The most promising result for our topic molecule is the predicted hydrogen bond with Met793 . This interaction with the "hinge region" of the kinase is a hallmark of many successful Type I EGFR inhibitors, including Gefitinib.[6] This provides a strong mechanistic rationale for its potential activity.

    • Gefitinib's interactions are more extensive, involving multiple key residues, which explains its higher affinity.

    • Rosiglitazone's predicted interactions are primarily non-specific and hydrophobic, suggesting it may not be a highly specific or potent EGFR binder, and its anticancer effects might be mediated through other pathways.[2]

Conclusion and Future Directions

This computational guide demonstrates a comprehensive workflow for assessing the potential of this compound as a novel EGFR inhibitor. Based on our illustrative results, the molecule shows promise due to its favorable predicted binding affinity and, most importantly, its ability to form a key hydrogen bond with the hinge residue Met793.

While these in silico results are encouraging, they are predictive and must be validated experimentally. The logical next steps would include:

  • In Vitro Kinase Assays: To experimentally measure the IC50 value of the compound against EGFR.

  • Cell-Based Assays: To determine its effect on the proliferation of EGFR-dependent cancer cell lines.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

This guide provides the foundational computational evidence and a clear, scientifically-grounded path forward for the preclinical evaluation of this and other novel chemical entities.

References

  • Kulbhushan Tikoo, Parveen Kumar, & Jeena Gupta. (n.d.). Rosiglitazone synergizes anticancer activity of cisplatin and reduces its nephrotoxicity in 7, 12-dimethyl benz{a}anthracene (DMBA) induced breast cancer rats. PubMed Central. Retrieved from [Link]

  • El Mouns, B.-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Han, S., et al. (2015). Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway. National Institutes of Health. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Kinase Atlas. (n.d.). Native-SAD phasing for human EGFR kinase domain. Retrieved from [Link]

  • The Vina Development Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Al-Shorbagy, M. A., et al. (2020). Anticancer Effect of Rosiglitazone, a PPAR-γ Agonist against Diethylnitrosamine-Induced Lung Carcinogenesis. ACS Omega. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... Retrieved from [Link]

  • Monacelli, F., et al. (2010). Rosiglitazone and Risk of Cancer: A meta-analysis of randomized clinical trials. PubMed Central. Retrieved from [Link]

  • Plumber, S. A., et al. (2024). Rosiglitazone and Trametinib Exhibit Potent Anti-Tumor Activity in a Mouse Model of Muscle Invasive Bladder Cancer. DigitalCommons@TMC. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • RCSB PDB. (2013). 4JQ7: Crystal structure of EGFR kinase domain in complex with compound 2a. Retrieved from [Link]

  • University of St Andrews. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • RCSB PDB. (2022). 7SI1: Crystal structure of apo EGFR kinase domain. Retrieved from [Link]

  • Abdel-Gawad, N. M., et al. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. PubMed Central. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • ResearchGate. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • El-Hachem, N., et al. (n.d.). AutoDock and AutoDockTools for Protein-Ligand Docking. Springer Link. Retrieved from [Link]

  • RCSB PDB. (2017). 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}.
  • Bioinformatics Review. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]

  • RCSB PDB. (2012). 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. Retrieved from [Link]

  • PymolBiomoleculesTutorials. (2020). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. Retrieved from [Link]

  • Jimson, A. (2021). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. YouTube. Retrieved from [Link]

  • University of Athens. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PubMed Central. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • JUIT. (2021). Virtual Screening and Protein Ligand Based Molecular Docking Studies for the Major Protein EGFR in Non Small Cell Lung Cancer (NSCLC). Retrieved from [Link]

  • Center for Computational Structural Biology. (n.d.). AutoDock Version 4.2. Retrieved from [Link]

  • RCSB PDB. (2014). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. Retrieved from [Link]

  • PubMed Central. (2024). Integration of pharmacophore-based virtual screening, molecular docking, ADMET analysis, and MD simulation for targeting EGFR: A comprehensive drug discovery study using commercial databases. Retrieved from [Link]

  • PubMed. (2011). Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents. Retrieved from [Link]

  • Singh, S., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. PubMed Central. Retrieved from [Link]

Sources

A Comparative Toxicological Assessment of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Chemical Structure and Toxicological Insight

In the landscape of drug discovery and chemical safety assessment, the molecule N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline presents a unique case study. It is a hybrid structure, marrying the well-known industrial chemical and synthetic precursor, N,N-dimethylaniline, with a 1,3-thiazolidine heterocycle. The thiazolidine ring is a privileged scaffold in medicinal chemistry, found in a range of compounds from antibiotics like penicillin to antidiabetic drugs.[1] Conversely, the N,N-dimethylaniline moiety is associated with significant toxicological warnings, including hematotoxicity and carcinogenicity.[2][3]

This guide provides a comparative analysis of the anticipated toxicity profile of this compound. In the absence of direct experimental data for this specific molecule, this analysis is built upon a foundation of structure-activity relationships, drawing from the known toxicological profiles of its core components. We will compare its predicted profile against its parent amine, N,N-dimethylaniline, and a representative class of bioactive heterocyclic compounds, thiazolidin-4-ones, to provide a rational framework for future experimental investigation. This document is intended for researchers, scientists, and drug development professionals who require a scientifically grounded starting point for evaluating the safety of novel chemical entities bearing these structural motifs.

Predicted Toxicity Profile: A Synthesis of Component Liabilities

The toxicological profile of a complex molecule can often be predicted by understanding the liabilities of its constituent parts. This compound contains two key structural alerts: the N,N-dimethylaniline core and the thiazolidine ring.

  • Concerns from the N,N-Dimethylaniline Moiety : This is the primary driver of toxicological concern. N,N-dimethylaniline is a well-characterized toxicant. Its metabolism, particularly N-hydroxylation, can lead to reactive metabolites that induce methemoglobinemia—a condition where hemoglobin is oxidized to a form that cannot carry oxygen.[4] This is a hallmark toxicity of many substituted anilines.[4][5] Furthermore, N,N-dimethylaniline is recognized as a genotoxic agent, capable of causing chromosomal damage, and is suspected of being a carcinogen.[2][6] Chronic exposure in animal models has led to tumors, particularly of the spleen.[3]

  • Influence of the Thiazolidine Moiety : The thiazolidine ring system itself is generally considered to be of lower toxicity and is present in many therapeutic agents.[1][7] However, the biological and toxicological activity of thiazolidine derivatives is highly dependent on the substitutions on the ring.[8][9] Some derivatives, particularly thiazolidin-4-ones, have demonstrated selective cytotoxic effects against cancer cell lines, often by inducing apoptosis or interfering with cell signaling pathways.[9] Conversely, many other derivatives show low cytotoxicity towards normal human cell lines.[8] The linkage to the aniline nitrogen at position 4 of the phenyl ring introduces a significant structural change that could modulate the metabolic activation and subsequent toxicity of the aniline core.

Hypothesized Mechanism of Hematotoxicity: The primary mechanism of aniline-induced toxicity involves metabolic activation in the liver to form N-hydroxylamine metabolites. These metabolites can be further oxidized, generating nitrosobenzene and other reactive oxygen species (ROS) in red blood cells, leading to the oxidation of hemoglobin to methemoglobin and potential hemolysis.[4]

G cluster_liver Hepatocyte (Liver) cluster_rbc Erythrocyte (Red Blood Cell) DMA N,N-Dimethylaniline (Parent Compound) Metabolite N-hydroxylamine Metabolite DMA->Metabolite Metabolic Activation (e.g., CYP450) ROS Reactive Oxygen Species (ROS) Metabolite->ROS Redox Cycling Hb Hemoglobin (Fe2+) Metabolite->Hb Enters RBC ROS->Hb MetHb Methemoglobin (Fe3+) Hb->MetHb Oxidation Toxicity Cyanosis, Hemolysis MetHb->Toxicity Leads to

Figure 1: Hypothesized metabolic activation pathway of N,N-dimethylaniline leading to methemoglobinemia.

Comparative Analysis with Alternative Compounds

To contextualize the potential toxicity, we compare the predicted profile of our target compound with its parent aniline and a class of substituted thiazolidines for which experimental data are available.

Feature / EndpointThis compound (Predicted)N,N-Dimethylaniline (Reference Compound)Thiazolidin-4-one Derivatives (Reference Class)
Acute Toxicity (Oral) Moderate to HighHigh. Toxic if swallowed. Human lethal oral dose reported as 50 mg/kg.[10]Variable, generally low to moderate. Highly dependent on substituents.[8]
Cytotoxicity Expected. Potential for selectivity depending on cell type.Demonstrated cytotoxicity.Varies widely. Some show potent, selective anti-cancer activity (IC50 in low µM range), while others have low toxicity to normal cells.[8][11]
Genotoxicity High suspicion of genotoxicity due to the aniline moiety.Positive. Induces numerical and structural chromosome aberrations.[6] Weakly positive for DNA damage.[6]Generally low, but data is sparse and compound-specific. Not a primary concern for the core scaffold.
Carcinogenicity Suspected carcinogen.Suspected human carcinogen. Caused tumors in rodent studies.[3]Not generally considered a carcinogenic class, though data is limited to specific derivatives.
Primary Hazard Hematotoxicity (Methemoglobinemia), Genotoxicity.Hematotoxicity (Methemoglobinemia), Genotoxicity, Carcinogenicity.[3][10]Cytotoxicity (for specific derivatives).[9]

Experimental Protocols for Toxicological Assessment

A robust toxicological evaluation relies on a battery of validated in vitro assays. The following protocols for cytotoxicity and genotoxicity are fundamental first steps in characterizing a novel compound like this compound.

In Vitro Cytotoxicity: MTT Assay

Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric test to assess cell metabolic activity.[12] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a standard measure of a compound's cytotoxicity. Its simplicity and cost-effectiveness make it an ideal primary screening tool.[12]

Step-by-Step Protocol:

  • Cell Plating: Seed a human cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the culture medium from the wells and add fresh medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[6][10]

  • Data Acquisition: Gently shake the plate for 10 minutes to ensure complete dissolution.[6] Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Figure 2: Standard experimental workflow for the MTT cytotoxicity assay.
In Vitro Genotoxicity: Micronucleus Assay

Causality and Rationale: The in vitro micronucleus test is a gold-standard genotoxicity assay that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[13][14] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei.[13] An increase in the frequency of micronucleated cells after exposure to a test substance indicates its potential to cause genetic damage. The assay is often performed in the presence of cytochalasin B, which blocks cytokinesis, causing cells that have divided once to become binucleated.[15] This ensures that only cells that have undergone mitosis (and are therefore at risk of forming micronuclei) are scored. This assay is a key component of regulatory safety testing packages (OECD Test Guideline 487).[16][17]

Step-by-Step Protocol (OECD 487 Principles):

  • Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or a cell line like TK6 or CHO.[16]

  • Exposure: Treat the cell cultures with at least three concentrations of the test substance, alongside negative (vehicle) and positive controls.[16] The treatment duration is typically 3-6 hours with a 1.5-2.0 cell cycle recovery period, or a continuous treatment for 1.5-2.0 cell cycles.

  • Cytokinesis Block: Add Cytochalasin B at an appropriate concentration to the cultures to block cytokinesis and allow for the accumulation of binucleated cells.[15]

  • Harvesting: After the recovery period, harvest the cells by centrifugation.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI to visualize the main nuclei and micronuclei.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: Compare the frequency of micronucleated cells in the treated cultures to the negative control. A statistically significant, dose-dependent increase indicates a positive result for genotoxicity. Cytotoxicity should also be assessed concurrently to ensure that observed effects are not artifacts of high cell death.[16]

Conclusion and Future Directions

The structural analysis of this compound strongly suggests a significant potential for toxicity, driven primarily by the N,N-dimethylaniline moiety. The primary concerns are hematotoxicity via methemoglobin formation and genotoxicity, including potential carcinogenicity. The thiazolidine ring may modulate this toxicity, but it is unlikely to eliminate the inherent hazards of the aniline core.

Therefore, this compound should be handled with appropriate caution. Any experimental program should prioritize a tiered in vitro safety assessment, beginning with cytotoxicity assays (e.g., MTT) across relevant cell lines, followed by definitive genotoxicity testing using the in vitro micronucleus assay and the Ames test for mutagenicity. These foundational studies are critical to either de-risk the molecule for further development or confirm the predicted toxicological liabilities, providing a clear, data-driven path for decision-making.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: MTT Analysis Protocol Source: Creative Bioarray URL: [Link]

  • Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: STAR Protocols URL: [Link]

  • Title: In Vitro Mammalian Cell Micronucleus Test OECD 487 Source: Creative Bioarray URL: [Link]

  • Title: Safety Data Sheet: N,N-dimethylaniline Source: Carl ROTH URL: [Link]

  • Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: PubMed URL: [Link]

  • Title: N,N-Dimethylaniline Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: Oxford Academic URL: [Link]

  • Title: Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) Source: PubMed URL: [Link]

  • Title: Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy Source: MDPI URL: [Link]

  • Title: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies Source: Taylor & Francis Online URL: [Link]

  • Title: Aniline replacement in drug-like compounds Source: Cresset Group URL: [Link]

  • Title: Microbial Mutagenicity Assay: Ames Test Source: Bio-protocol URL: [Link]

  • Title: Thiazolidine derivatives and their pharmacological actions Source: E3S Web of Conferences URL: [Link]

  • Title: Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure Source: Taylor & Francis Online URL: [Link]

  • Title: Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure Source: PubMed URL: [Link]

  • Title: The Ames Test or Bacterial Reverse Mutation Test Source: Eurofins Australia URL: [Link]

  • Title: A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships Source: PubMed URL: [Link]

  • Title: The Ames Test Source: College of the Holy Cross URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline. As a niche research chemical, specific safety data may be limited. Therefore, this guide synthesizes information from its structural precursors—N,N-dimethylaniline and the thiazolidine heterocycle—and aligns with established best practices for managing hazardous chemical waste under major regulatory frameworks. The procedures outlined herein are designed to be self-validating, ensuring maximum safety and compliance.

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the material's hazards. This compound combines the toxicological profile of an aniline derivative with the chemical properties of a thiazolidine. This necessitates treating the compound with a high degree of caution.

Inferred Hazards from Structural Moieties:

  • N,N-Dimethylaniline Moiety: This portion of the molecule suggests significant health hazards. N,N-dimethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also a suspected carcinogen (GHS Category 2) and is known to be toxic to aquatic life with long-lasting effects.[1][2][3][4] Aniline and its derivatives can cause methemoglobinemia, which impairs oxygen transport in the blood, leading to symptoms like headache, dizziness, and cyanosis (blue skin).[5]

  • Thiazolidine Moiety: Thiazolidine itself is a combustible and flammable liquid.[6][7] The presence of this heterocyclic system indicates that the compound must be kept away from strong oxidizing agents, heat, sparks, and open flames.[4][6]

Given these factors, this compound must be presumed to be a hazardous material and its waste classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make this determination.[8][9]

Table 1: Presumed GHS Hazard Classification

Hazard ClassCategoryRationale
Acute Toxicity, OralCategory 3Based on N,N-dimethylaniline classification.[1][2]
Acute Toxicity, DermalCategory 3Based on N,N-dimethylaniline classification.[1][2]
Acute Toxicity, InhalationCategory 3Based on N,N-dimethylaniline classification.[1][2]
CarcinogenicityCategory 2Based on N,N-dimethylaniline classification.[1][2]
Hazardous to the Aquatic Environment, ChronicCategory 2Based on N,N-dimethylaniline classification.[1][4]
Flammable LiquidsCategory 4 (Combustible)Potential based on thiazolidine and N,N-dimethylaniline flash points.[5][6]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during use. The causality is simple: preventing exposure and contamination during the experiment is the first step in a safe disposal workflow.

Engineering Controls

All work involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[10] This is the primary barrier to prevent inhalation of potentially toxic vapors.[10] An easily accessible eyewash station and safety shower are mandatory.[10]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal and ocular exposure.

  • Eye Protection: Wear tight-fitting safety goggles and a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves. While nitrile gloves may offer sufficient protection for incidental contact, it is crucial to consult the glove manufacturer's compatibility data.[10] For extended handling, heavier-duty gloves such as butyl or Viton® may be necessary.[11] Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[1]

  • Body Protection: Wear a full-length, buttoned lab coat, long pants, and closed-toe shoes.[10]

Step-by-Step Disposal Protocol

Disposing of this compound is not merely "throwing it away"; it is a regulated process of containment and transfer. This waste must be managed as hazardous waste from the point of generation.[11][12]

Step 1: Waste Collection
  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for all waste streams (solid and liquid) containing this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate.[11]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials, such as strong oxidizing agents or acids, can cause violent reactions.[4][12]

  • Containment: Keep the waste container closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.[4]

Step 2: Labeling

Proper labeling is a critical compliance and safety step. The container must be clearly marked with a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • An accurate description of the hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant")

  • The accumulation start date

Step 3: On-Site Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.[11]

  • The storage location must be secure, well-ventilated, and away from sources of ignition.[11]

  • Ensure the container is within secondary containment to capture any potential leaks.[11]

Step 4: Final Disposal
  • Never dispose of this chemical down the drain or in the regular trash.[1][4][11] This is illegal and environmentally harmful, as the compound is toxic to aquatic life.[4]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][12] They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, likely via high-temperature incineration.[8]

Emergency Procedures: Spill Management

Accidents require a prepared, calm, and systematic response.

  • Small Spill (contained within a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill using an inert material like vermiculite, sand, or a commercial chemical absorbent.[4][6][12] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material and any contaminated debris into a sealable container.

    • Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Label the container as "Hazardous Waste: Spill Debris" and manage it according to the protocol in Section 3.[12]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate: Immediately alert personnel in the area and evacuate the laboratory.[12]

    • Isolate: Restrict access to the area. If safe to do so, close the laboratory door.

    • Report: Contact your institution's EHS emergency line or dial 911. Provide the chemical name, location, and estimated quantity of the spill.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergency response.[12]

Disposal Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Containment & Storage cluster_2 Final Disposition cluster_3 Emergency Spill Protocol gen Waste Generated (Solid or Liquid) char Characterize as Hazardous Waste (Toxic, Carcinogen) gen->char Presumed Hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe container Select Compatible, Sealed Waste Container ppe->container label_node Label Container: 'Hazardous Waste' & Contents container->label_node store Store in Secure SAA with Secondary Containment label_node->store contact Contact EHS for Pickup store->contact dispose Transfer to Licensed Disposal Vendor (TSDF) contact->dispose incinerate Final Disposal (e.g., Incineration) dispose->incinerate spill Spill Occurs spill_size Assess Size & Location spill->spill_size small_spill Small Spill (in Hood): Absorb, Collect, Decontaminate spill_size->small_spill Small large_spill Large Spill (or outside Hood): Evacuate, Isolate, Report spill_size->large_spill Large spill_waste Manage Cleanup Debris as Hazardous Waste small_spill->spill_waste

Caption: Disposal workflow for this compound.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]

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Navigating the Safe Handling of N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline, a compound of interest, requires meticulous handling and a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for structurally related compounds.

I. Hazard Assessment and Core Precautionary Measures

The primary hazards associated with this compound are derived from its N,N-dimethylaniline moiety. Inhalation, dermal contact, and ingestion are all potential routes of exposure that can lead to systemic toxicity.[1][2][3][6] Aniline and its derivatives are known to affect the blood's ability to carry oxygen, a condition known as methemoglobinemia, which can cause symptoms such as headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, can be fatal.[7][8]

Core Directives:

  • Work in a Controlled Environment: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid Direct Contact: Direct contact with the skin and eyes must be strictly avoided through the use of appropriate personal protective equipment (PPE).[2][3][6]

  • Prevent Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][4]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and that all personnel are trained in their use.[8]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[6]Protects against accidental splashes and contact with vapors that can cause eye irritation.
Hands Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[2][3][6]Prevents dermal absorption, a primary route of exposure for aniline compounds.
Body A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during spill cleanup.[1][5]Protects against the inhalation of harmful vapors.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

1. Preparation and Pre-Handling:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for analogous compounds.

  • Assemble all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available within the fume hood.

  • Inspect Equipment: Check that the fume hood is functioning correctly and that all glassware is free from defects.

2. Handling the Compound:

  • Dispensing: Carefully weigh and dispense the chemical within the fume hood, avoiding the generation of dust or aerosols.

  • Reactions: Conduct all reactions in a closed system or with appropriate containment to prevent the release of vapors.

  • Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Avoid open flames.[4][5]

3. Post-Handling and Cleanup:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][6]

IV. Emergency Procedures: Be Prepared to Act

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6]

Spill Response: In the case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][5][9] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

V. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment.[2][4][9]

  • Waste Collection: All waste containing this chemical, including excess material, contaminated gloves, and absorbent from spills, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Disposal Regulations: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

  • Environmental Protection: Do not dispose of this chemical down the drain or in the regular trash, as it is toxic to aquatic life.[2][5][9]

VI. Visualizing the Workflow: Safe Handling and Emergency Response

The following diagram illustrates the critical steps for the safe handling of this compound and the immediate actions to be taken in an emergency.

cluster_handling Safe Handling Workflow cluster_emergency Emergency Response Prep 1. Preparation (Review SDS, Assemble PPE) Handle 2. Handling (In Fume Hood) Prep->Handle Cleanup 3. Cleanup & Decontamination Handle->Cleanup Exposure Exposure Event (Inhalation, Skin, Eye, Ingestion) Handle->Exposure Potential Exposure Dispose 4. Waste Disposal (Hazardous Waste) Cleanup->Dispose Spill Spill Occurs Cleanup->Spill Potential Spill FirstAid Immediate First Aid (Fresh Air, Flush with Water) Exposure->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical Contain Contain Spill (Absorbent Material) Spill->Contain ContactEHS Contact EHS Contain->ContactEHS

Caption: Key steps for safe handling and emergency response.

VII. Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is contingent upon a robust safety culture. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and strict adherence to operational and emergency protocols, researchers can mitigate risks and ensure a safe and productive laboratory environment. The information presented in this guide, based on the known hazards of N,N-dimethylaniline, provides a strong foundation for the safe handling of this and other structurally related novel compounds.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

  • Penta. (2024, November 28). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0877 - N,N-DIMETHYLANILINE. Retrieved from [Link]

  • New Jersey Department of Health. (2010, April). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Dimethyl-4,4'-Azodianiline. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.